Enalapril Maleate

Catalog No.
S007505
CAS No.
76095-16-4
M.F
C24H32N2O9
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalapril Maleate

CAS Number

76095-16-4

Product Name

Enalapril Maleate

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1

InChI Key

OYFJQPXVCSSHAI-QFPUQLAESA-N

SMILES

Array

solubility

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Enalapril maleate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

enalapril maleate Biopharmaceutics Classification System BCS class

Author: Smolecule Technical Support Team. Date: February 2026

BCS Classification and Supporting Data

The table below summarizes the key data that forms the basis for the BCS Class III classification of enalapril maleate.

Classification Parameter Experimental Data BCS Classification Conclusion
Solubility Highest dose strength (20-40 mg) dissolves in ≤250 mL aqueous media across pH 1.2 - 6.8 [1]. Solubility increases with pH (~25 mg/mL at pH 3.5 to ~200 mg/mL at pH 7.0) [1]. High Solubility
Permeability Absolute bioavailability of oral enalapril is ~60% [2] [3], below the ≥85% threshold for high permeability. Only 60-70% of an oral dose is absorbed [2]. Low Permeability
BCS Class High Solubility, Low Permeability Class III

Key Experimental Methodologies

For researchers, the following established protocols are critical for determining the BCS class of a drug substance like this compound.

Solubility Determination

The shake-flask method is the standard approach for determining equilibrium solubility [1]. The protocol involves:

  • Preparing a saturated solution of this compound in buffers across the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
  • Incubating the solutions in a water bath at a constant temperature of 37°C ± 0.5°C with continuous agitation for a period sufficient to reach equilibrium.
  • Separating the undissolved drug from the solution, typically by filtration or centrifugation.
  • Quantifying the concentration of dissolved this compound in the supernatant using a validated stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC).
  • Comparing the measured solubility to the dose/solubility ratio, where a volume of ≤250 mL required to dissolve the highest dose strength classifies the drug as "highly soluble."
Permeability Assessment

The in situ intestinal perfusion model in animals is a well-regarded method for directly assessing permeability [1]. A typical protocol includes:

  • Surgically exposing a segment of the rat intestine (e.g., jejunum).
  • Cannulating and perfusing the segment with a solution containing a known concentration of this compound in an isotonic buffer.
  • Maintaining the perfusion at a constant flow rate and temperature (37°C).
  • Collecting the perfusate exiting the intestinal segment at timed intervals.
  • Measuring the drug concentration in the inlet and outlet perfusates, often using LC-MS/MS for high sensitivity and specificity.
  • Calculating the effective permeability (Peff) based on the disappearance of the drug from the gut lumen. A low Peff, consistent with the low bioavailability, confirms low permeability.

Regulatory and Scientific Considerations

The BCS Class III classification supports a biowaiver for immediate-release solid oral dosage forms of this compound, meaning in vivo bioequivalence studies can be waived under certain conditions [2] [1]. This is contingent upon:

  • The test product (e.g., a generic drug) exhibiting very rapid in vitro dissolution, with ≥85% dissolution in 15 minutes in all three media (pH 1.2, 4.5, and 6.8) [2].
  • The test and reference products containing the identical active pharmaceutical ingredient (this compound) [2].

It is also critically important to note that enalapril is a prodrug [3] [4]. Its active metabolite, enalaprilat, is formed by hydrolysis via carboxylesterases, primarily in the liver [1] [4]. This characteristic, along with its status as a substrate for transporters like OATP1B1 and renal excretion mechanisms [1] [4], are key factors in its overall pharmacokinetic profile beyond its fundamental BCS classification.

G Start Drug Substance BCS_Class BCS Class Determination Start->BCS_Class Solubility Solubility Assessment BCS_Class->Solubility Permeability Permeability Assessment BCS_Class->Permeability Class_I BCS Class I High Solubility High Permeability Solubility->Class_I High Class_II BCS Class II Low Solubility High Permeability Solubility->Class_II Low Class_III BCS Class III High Solubility Low Permeability Solubility->Class_III High Class_IV BCS Class IV Low Solubility Low Permeability Solubility->Class_IV Low Permeability->Class_I High Permeability->Class_II High Permeability->Class_III Low Permeability->Class_IV Low Biowaiver Eligible for Biowaiver (With very rapid dissolution) Class_III->Biowaiver

Decision pathway for BCS-based biowaiver eligibility

References

Enalapril vs. Enalaprilat: Quantitative & Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between enalapril and its active metabolite, enalaprilat.

Property Enalapril (Prodrug) Enalaprilat (Active Metabolite)
Chemical Form Monoethyl ester dicarboxylate [1] Dicarboxylic acid [1]
Molecular Weight 492.5 g/mol (as maleate salt) [2] 348.4 g/mol [3]
Primary Activity Weak ACE inhibitor [4] Potent ACE inhibitor (K(_i) = 0.2 nM) [3]
Oral Bioavailability ~60% [5] [4] [3] Poor (<10%) due to high polarity [6] [1]
Time to Peak Plasma Concentration (Tmax) ~1 hour post-dose [4] [7] 3-4 hours post-dose [4] [3]
Route of Administration Oral [7] Intravenous [3] [1]
Elimination Half-Life ~1.3 hours (enalapril itself) [3] 11 hours [5] [3]
Primary Elimination Route Renal (as both enalapril and enalaprilat) [5] [7] Renal [5] [7]

Prodrug Activation Mechanism and Experimental Insights

The design of enalapril as a prodrug directly addresses the significant pharmacokinetic challenges of its active form.

  • Rationale for Prodrug Design: Enalaprilat is a potent ACE inhibitor but is highly polar due to its dicarboxylic acid structure [1]. This polarity leads to very poor absorption across the lipid membranes of the gastrointestinal tract, resulting in low oral bioavailability (less than 10%) [6] [1]. The conversion of enalaprilat to its monoethyl ester prodrug, enalapril, masks one of the charged carboxyl groups, significantly increasing its lipophilicity and enabling efficient passive intestinal absorption [1] [2].

  • Metabolic Activation Pathway: Following oral absorption, enalapril is systematically hydrolyzed to release enalaprilat. This activation is primarily mediated by carboxylesterase 1 (CES1) in the liver [7] [2]. The transport of enalapril into hepatocytes is facilitated by the organic anion transporting polypeptide 1B1 (OATP1B1) [7].

The following diagram illustrates the complete journey of enalapril from oral administration to its pharmacological action.

G Oral Oral Enalapril GI Gastrointestinal Tract Oral->GI Administration Absorption Absorption GI->Absorption Passive diffusion Blood1 Portal Circulation Absorption->Blood1 Liver Liver Blood1->Liver CES1 Hydrolysis by Carboxylesterase 1 (CES1) Liver->CES1 Enalaprilat Enalaprilat (Active Metabolite) CES1->Enalaprilat Blood2 Systemic Circulation Enalaprilat->Blood2 ACE Inhibition of Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Effect Reduced Angiotensin II & Blood Pressure ACE->Effect

Diagram of Enalapril's Prodrug Activation and Mechanism of Action.

  • Key Experimental Findings and Methodologies:
    • In Vivo Pharmacokinetic Studies: The foundational human data show that while enalapril plasma concentrations peak about one hour after oral administration, the peak concentration of the active metabolite enalaprilat is delayed to 3-4 hours, providing direct evidence of the time required for hepatic conversion [4] [3].
    • In Vitro Stability and Transport Studies: Experiments using tools like transfected cell systems (e.g., OATP1B1-transfected cells) and human liver fractions have been critical. For instance, stability studies in human intestinal fluid showed enalapril remains intact, confirming hydrolysis occurs post-absorption [2]. Research in OATP1B1-transfected cells helps characterize the uptake transport of enalapril [2].
    • Developmental Changes in Pediatrics: Pharmacokinetic studies in pediatric heart failure patients revealed that the area under the curve (AUC) of enalaprilat was much higher in infants younger than 20 days compared to older infants, suggesting that the esterase-mediated activation and renal elimination pathways are immature in newborns [8] [9].

Implications for Drug Development

The enalapril/enalaprilat case is a classic example of successful prodrug application with several key takeaways:

  • Overcoming Absorption Barriers: It demonstrates how esterification can effectively overcome the low oral bioavailability of polar active compounds [1].
  • Targeting Tissue Enzymes: The reliance on hepatic carboxylesterases for activation highlights the importance of understanding tissue-specific enzyme distribution for prodrug design [7].
  • Considering Patient Factors: The altered pharmacokinetics in neonates and patients with renal or hepatic impairment underscores the need for dose adjustments in specific populations, as enalaprilat clearance is heavily dependent on renal function [5] [8] [7].

References

Comprehensive Technical Analysis of Enalapril Maleate: Solubility, Permeability, and Absorption Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties

Enalapril maleate is an angiotensin-converting enzyme inhibitor widely used in the management of hypertension and heart failure. As a prodrug, this compound requires biotransformation to its active metabolite, enalaprilat, to exert its therapeutic effects. Understanding its biopharmaceutical properties is crucial for formulation development and optimizing therapeutic outcomes. According to the Biopharmaceutics Classification System (BCS), this compound is provisionally classified as a BCS Class III compound, characterized by high solubility and low permeability, which presents unique challenges for drug development [1] [2]. This comprehensive review examines the critical physicochemical and biopharmaceutical properties of this compound, with particular focus on factors influencing its solubility, permeability, and absorption characteristics.

The molecular structure of this compound features both acidic and basic functional groups, enabling it to interact with both anionic and cationic polymers. The presence of these ionizable groups (pKa 2.97 for the acidic group and pKa 5.35 for the basic group in enalapril, plus the maleate counterion with pKa1 1.88 and pKa2 6.22) plays a crucial role in its pH-dependent solubility and potential for ionic interactions with pharmaceutical excipients [1]. These properties significantly influence formulation strategies and stability considerations.

Table 1: Fundamental Properties of this compound

Property Value Reference
Chemical Formula C₂₀H₂₈N₂O₅·C₄H₄O₄ [2]
Molecular Weight 492.5 g/mol [2]
BCS Classification Class III (High Solubility, Low Permeability) [1] [2]
Bioavailability ~60% (as enalapril) [3]
Tmax (enalapril) ~1 hour [3] [4]
Tmax (enalaprilat) 3-4 hours [3]

Solubility and Partitioning Characteristics

pH-Dependent Solubility Profile

This compound exhibits marked pH-dependent solubility behavior, which has significant implications for its formulation design and performance. The solubility ranges from approximately 25 mg/mL at pH 3.5 (classified as sparingly soluble) to approximately 200 mg/mL at pH 7.0 (classified as freely soluble) [2]. This solubility enhancement in neutral to slightly basic conditions is attributed to the ionization state of the molecule across different pH values. The highest solubility is observed at pH 7.0, while solubility decreases under acidic conditions, which is particularly relevant for gastric environment exposure.

The dose/solubility ratio, a critical parameter for BCS classification, has been calculated at approximately 1.6 mL for a 40 mg dose (the highest single dose administered) across the physiological pH range of 1.2-6.8, confirming its high solubility characteristics according to regulatory standards [2]. This high solubility is maintained at physiological temperature (37°C), with experimental data confirming solubility exceeding 5 mg/mL throughout the gastrointestinal pH range.

Table 2: Solubility Profile of this compound

pH Condition Solubility (mg/mL) Classification Temperature
pH 1.2 >5 Soluble 37°C
pH 3.5 ~25 Sparingly Soluble Ambient
pH 4.2 (Isoelectric Point) >5 Soluble 37°C
pH 6.8 >5 Soluble 37°C
pH 7.0 ~200 Freely Soluble Ambient
Partition Coefficient and Lipophilicity

The experimental log P (partition coefficient) value for enalapril is -0.43 to -0.13, indicating its hydrophilic nature [2]. This low partition coefficient correlates with the observed low membrane permeability and presents challenges for passive transcellular absorption. The calculated log P values range from 0.73 to 2.45 depending on the method used, though these calculated values consistently overestimate the actual lipophilicity, highlighting the importance of experimental verification in predicting biopharmaceutical behavior [2].

Permeability and Absorption Mechanisms

Intestinal Permeability and Transport Pathways

This compound demonstrates low intestinal permeability, which is the limiting factor for its absorption and the primary reason for its BCS Class III classification [1]. Several transport mechanisms have been investigated for enalapril:

  • Passive Diffusion: The low lipophilicity of enalapril results in limited passive transcellular absorption, though paracellular pathway may contribute to its absorption profile.
  • Carrier-Mediated Transport: Evidence suggests that enalapril is a substrate for OATP1B1 and OATP1B3 transporters (organic anion transporting polypeptides), which play a role in its hepatic uptake and subsequent metabolism to enalaprilat [2].
  • Peptide Transporters: While early hypotheses suggested potential interaction with H+/peptide transporters, subsequent research has indicated that enalapril is not a substrate for these transporters [2].

G cluster_GI Absorption Phase cluster_Metabolism Metabolism Phase OralDose Oral this compound GI Gastrointestinal Tract OralDose->GI Dissolution Rapid Dissolution (pH-dependent) GI->Dissolution Blood Systemic Circulation Tissue Target Tissues Blood->Tissue Parent Drug HepaticUptake Hepatic Uptake (OATP1B1/1B3 Transporters) Blood->HepaticUptake Liver Liver Permeability Limited Permeability (BCS Class III) Dissolution->Permeability Absorption Systemic Absorption (~60% Bioavailable) Permeability->Absorption Absorption->Blood CES1 Activation by CES1 (Enalapril → Enalaprilat) HepaticUptake->CES1 CES1->Tissue

Figure 1: Enalapril Absorption and Metabolic Activation Pathway

Strategies for Permeability Enhancement

Several innovative approaches have been investigated to overcome the permeability limitations of this compound:

  • Polyelectrolyte Complexation: Complexation with cationic polymers such as Eudragit E100 has demonstrated significant potential for enhancing intestinal permeability. Studies have shown that the (EU-EnM)30 complex increases permeability in everted rat intestine models and improves oral bioavailability, as evidenced by increased urine recovery in rat studies [1]. The mechanism involves ionic interaction between the cationic polymer and the anionic groups of this compound, potentially altering membrane interaction properties.

  • Transdermal Delivery Systems: Development of transdermal formulations has been explored as an alternative strategy to bypass the intestinal permeability limitations, though the oral route remains preferred for clinical use [1].

  • In-situ Salt Formation: The formation of alkaline salts "in situ" using ionic excipients such as sodium hydrogen carbonate has shown promise in improving stability and potentially influencing dissolution characteristics, though with less direct impact on permeability [5].

Formulation Challenges and Stability Considerations

Stability Issues and Degradation Pathways

This compound exhibits significant stability challenges in solid dosage forms, primarily due to its susceptibility to hydrolysis and intramolecular cyclization:

  • Diketopiperazine Formation: Under acidic conditions (pH < 3) and in the presence of moisture, enalapril undergoes internal nucleophilic cyclization to form diketopiperazine (DKP), a toxic degradation product [5].
  • Diacid Formation: At higher pH values (pH > 5), hydrolytic cleavage of the ethoxy carbonyl group leads to the formation of enalaprilat (diacid impurity), which is also the active metabolite but represents an undesirable degradation pathway in formulations [5].
  • Excipient Interactions: this compound demonstrates compatibility issues with common pharmaceutical excipients including microcrystalline cellulose, magnesium stearate, calcium phosphates, starch, sodium starch glycolate, crospovidone, and croscarmellose sodium [1]. These interactions can accelerate degradation processes.

The degradation kinetics are strongly influenced by environmental factors, particularly temperature and humidity, with water content playing a critical role in hydrolytic degradation pathways [1] [5].

Stabilization Strategies

Multiple formulation approaches have been developed to address the stability challenges:

  • pH Modification: Adjusting the microenvironment pH to the range of 5.5-7.0 using alkaline ionic excipients such as sodium carbonate, sodium hydrogen carbonate, or magnesium oxide can effectively reduce DKP formation [5].
  • In-situ Salt Formation: Utilizing sodium hydrogen carbonate in a 1:3 molar ratio with this compound in water-ethanolic granulation fluids has proven effective in stabilizing the molecule against hydrolytic deethylation [5].
  • Complexation Approaches: Formation of inclusion complexes with cyclodextrins or ionic complexes with polymers like Eudragit E100 provides physical and chemical protection against degradation [1].
  • Coating Technologies: Application of protective coatings using cellulose derivatives creates a barrier against environmental factors, particularly moisture [5].

Table 3: Stability Challenges and Formulation Solutions

Stability Challenge Primary Degradation Products Stabilization Strategies
Hydrolytic Degradation Enalaprilat (Diacid) Microenvironment pH control (5.5-7.0), moisture-protective packaging, in-situ salt formation
Intramolecular Cyclization Diketopiperazine (DKP) pH modification, complexation with cyclodextrins or polymers
Excipient Incompatibility Variable degradation products Careful excipient selection, avoidance of reactive excipients, compatibility screening
Oxidative Degradation Colored oxidation products Antioxidants (ascorbic acid), hydrogenated oils, oxygen-barrier packaging

Experimental Methodologies and Assessment Protocols

Solubility and Dissolution Studies

Equilibrium Solubility Method: This standardized protocol provides reliable determination of this compound solubility across the physiological pH range:

  • Prepare buffer solutions covering pH 1.2, 4.2, 6.8, and 7.5 using standard pharmacopeial buffers
  • Add excess this compound to each buffer solution in sealed containers
  • Maintain at constant temperature (37°C ± 0.5°C) with continuous agitation for at least 24 hours
  • Filter samples through 0.45μm membrane filters, discard initial filtrate
  • Analyze drug concentration in filtrate using validated HPLC methods with UV detection
  • Confirm equilibrium by measuring concentrations at additional time points (e.g., 48 hours) [2]

Dissolution Testing: For quality control purposes, dissolution testing using USP Apparatus 2 (paddles) at 50 rpm with 900 mL of dissolution medium at 37°C ± 0.5°C is recommended. Multiple media should be employed including 0.1N HCl (pH 1.2) and phosphate buffers (pH 4.5 and 6.8) to fully characterize dissolution behavior [2].

Permeability Assessment Methods

Everted Intestinal Sac Model: This ex vivo model provides reliable assessment of intestinal permeability enhancement strategies:

  • Prepare everted intestinal sacs from rat jejunum segments (approximately 4-5 cm in length)
  • Fill sacs with oxygenated Krebs-Ringer bicarbonate buffer solution
  • Immerse sacs in this compound solutions (with and without permeability enhancers) in oxygenated tissue culture media
  • Maintain at 37°C with continuous oxygenation throughout experiment
  • Sample both mucosal and serosal sides at predetermined time intervals
  • Analyze samples using HPLC with fluorescence detection for maximum sensitivity
  • Calculate apparent permeability coefficients (Papp) based on serosal accumulation over time [1]

In Vivo Bioavailability Studies: To correlate permeability enhancements with therapeutic outcomes:

  • Administer enalapril formulations to animal models (typically rats) following appropriate ethical guidelines
  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)
  • Separate plasma by centrifugation and analyze enalapril and enalaprilat concentrations using LC-MS/MS methods
  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞
  • For urinary excretion studies, collect urine over 24-48 hours and measure cumulative drug and metabolite excretion [1]

G cluster_sol Solubility Assessment cluster_perm Permeability Evaluation cluster_bio Bioavailability Correlation start This compound Evaluation Protocol sol1 pH-Solubility Profile (pH 1.2, 4.2, 6.8, 7.5) start->sol1 perm1 Everted Intestinal Sac Model start->perm1 form1 Stability Assessment (Degradation Kinetics) start->form1 sol2 Dose/Solubility Ratio Calculation sol1->sol2 sol3 BCS Classification Determination sol2->sol3 bio1 In Vivo Pharmacokinetic Studies sol3->bio1 perm2 Transport Mechanism Studies perm1->perm2 perm3 Enhancement Strategy Screening perm2->perm3 perm3->bio1 subcluster_form subcluster_form form2 Excipient Compatibility Screening form1->form2 form3 Stabilization Approach Implementation form2->form3 form3->bio1 bio2 Urinary Excretion Measurement bio1->bio2 bio3 Formulation Optimization bio2->bio3 end Final Product Characterization bio3->end Optimal Formulation

Figure 2: Comprehensive Experimental Workflow for this compound Formulation Development

Conclusion and Future Perspectives

This compound presents a classic case of a BCS Class III drug substance, with formulation development challenges centered around its low permeability and stability issues rather than solubility limitations. The pH-dependent solubility profile, while favorable for dissolution in the intestinal environment, does not compensate for the inherent permeability constraints that limit its absorption. The documented stability challenges, particularly susceptibility to hydrolysis and cyclization, further complicate formulation design.

The most promising development approaches include:

  • Polyelectrolyte complexation with cationic polymers such as Eudragit E100, which has demonstrated significant potential for enhancing intestinal permeability and oral bioavailability
  • In-situ salt formation with alkaline excipients to stabilize the molecule against degradation while maintaining favorable dissolution characteristics
  • Comprehensive excipient compatibility screening to avoid interactions that accelerate degradation
  • Advanced delivery systems including transdermal formulations for alternative administration routes

References

pharmacodynamics of enalaprilat ACE inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Enalaprilat's primary mechanism involves competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) [1]. The table below details its direct cellular and systemic effects.

Aspect of Action Specific Effect Physiological Outcome
RAAS Inhibition Inhibits conversion of Angiotensin I to Angiotensin II [1]. Reduced vasoconstriction & decreased aldosterone secretion; systemic vasodilation, lowered blood pressure, reduced sodium/water retention [1].
Kinase Potentiation Impedes breakdown of bradykinin [1] [2]. Increased vasodilation mediated by nitric oxide and other substances; can lead to a dry, persistent cough [1] [3].
Renal Hemodynamics Reduces Angiotensin II-mediated constriction of kidney efferent arterioles [1]. Decreased glomerular filtration pressure; risk of renal injury in context of hypovolemia or renal artery stenosis [1].
Cellular Signaling Binds to ACE, initiating intracellular signaling (e.g., calcium mobilization) [4] [5]. Proposed effects on gene expression, vascular remodeling, and endothelial function; independent of catalytic inhibition [5].

Signaling Pathways and Experimental Insights

The downstream effects of enalaprilat begin when it binds to ACE, initiating a signaling cascade. The following diagram maps out this core pathway based on established research.

G Start Enalaprilat Binding to ACE Dimerization ACE Dimerization (Enhanced by inhibitor binding) Start->Dimerization Downstream Initiation of Downstream Signaling Cascade Dimerization->Downstream Calcium Calcium Mobilization (IP3 pathway) Downstream->Calcium Effects Functional Cellular Effects (e.g., Gene Expression) Calcium->Effects

ACE inhibitor-induced intracellular signaling cascade.

Detailed Experimental Protocols

Research into this signaling relies on specific methodologies. Key experimental approaches for studying ACE inhibitor-triggered signaling include:

  • ACE Dimerization Assay: The initial step of inhibitor-induced ACE dimerization can be evaluated using native gel electrophoresis [5]. In this method, cell lysates from ACE-expressing endothelial cells are separated on a non-denaturing gel. The presence of dimers (approximately 520 kDa) and monomers (approximately 270 kDa) is then detected via Western blotting using monoclonal antibodies specific to the N-terminal domain of ACE [5].

  • Calcium Signaling Measurement: To confirm that Ang II can bind to ACE and trigger calcium signaling in the absence of classical Angiotensin receptors, studies use ACE-transfected cell lines (e.g., Chinese hamster ovary cells). The key steps involve [4]:

    • Cell Preparation: Using cells transfected with an ACE expression vector but lacking AT1 and AT2 receptors.
    • Stimulation: Applying Ang II to the cells.
    • Blocking: Using an ACE inhibitor (e.g., lisinopril) in control experiments to confirm the signal is ACE-dependent.
    • Detection: Measuring the subsequent increase in intracellular calcium and inositol 1,4,5-trisphosphate (IP3) levels.

Comparative Pharmacodynamics and Clinical Translation

Enalaprilat's properties differentiate it from other ACE inhibitors, influencing clinical choice.

Feature Enalaprilat / Enalapril Lisinopril Ramipril
Lipophilicity Lipophilic [6] Hydrophilic [6] Lipophilic
Key Efficacy Finding Superior in improving endothelial function (flow-mediated dilation) in newly diagnosed hypertension [6]. Lacks significant improvement in endothelial function despite similar BP lowering [6]. Associated with lowest incidence of all-cause mortality in heart failure network meta-analysis [7].
Incidence of Cough Higher incidence compared to placebo [7]. Information not specified in results Information not specified in results
Clinical and Pharmacokinetic Correlates
  • Tissue Binding and Half-life: Enalaprilat exhibits saturable, high-affinity binding to tissue ACE. Its effective half-life is approximately 11 hours, with a prolonged terminal phase (half-life of 36 hours) due to slow dissociation from tissue enzymes, which contributes to its extended pharmacodynamic effect beyond what plasma levels suggest [1] [8].
  • Adverse Effect Profile: Common adverse effects include hypotension (2-5%), headache (3%), and nausea (1%). A characteristic, persistent dry cough occurs in a subset of patients, attributed to accumulated bradykinin [1] [3]. The most serious risks are angioedema and fetal toxicity in pregnancy [1] [3].

The pharmacodynamics of enalaprilat are foundational, involving potent RAAS suppression. However, its distinct lipophilicity and capacity to initiate ACE-dependent cellular signaling may contribute to clinically relevant differences in vascular protection compared to other drugs in its class [6] [5].

References

Pharmacokinetic Parameters of Enalapril and Enalaprilat

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Enalapril (Prodrug) Enalaprilat (Active Metabolite)
Bioavailability ~60% [1] [2] Not applicable (formed via metabolism) [2]
Onset of Action ~1 hour [1] [2] -
Time to Peak Effect 4-6 hours [1] 3-4 hours post oral enalapril dose [3]
Duration of Action 12-24 hours [1] [2] -
Elimination Half-life ~1.3-1.7 hours (parent drug) [3] 11 hours [3] [1] [2]
Primary Metabolism Hydrolysis in liver by Carboxylesterase 1 (CES1) [2] Not further metabolized [3]
Route of Excretion Urine (approx. two-thirds, as enalapril and enalaprilat) and feces via bile (remainder) [2] Kidney (>90% as unchanged drug in 24 hours) [3] [2]
Protein Binding Not specified in results Binds to angiotensin-converting enzyme (ACE); binding is saturable [3]
Volume of Distribution 1 - 2.4 L/kg [2] Not specified in results

Metabolism and Elimination Pathways

The metabolic activation and elimination of enalapril involve specific enzymes and processes, which can be visualized in the following pathway:

G Enalapril Enalapril Liver Liver Enalapril->Liver Oral Absorption Urine Urine Enalapril->Urine ~66% Excreted Feces Feces Enalapril->Feces ~33% Excreted (via bile) CES1 CES1 Liver->CES1 Enalaprilat Enalaprilat CES1->Enalaprilat Hydrolysis ACE ACE Enalaprilat->ACE Competitive Inhibition Enalaprilat->Urine >90% Excreted

Enalapril is metabolized to enalaprilat by CES1 in the liver, and both are primarily eliminated by the kidneys.

Key Experimental Methodologies in Pharmacokinetics

Research into enalapril's pharmacokinetics, particularly in special populations, relies on advanced analytical and modeling techniques.

  • Population Pharmacokinetic (PopPK) Modeling: A PopPK analysis in ACE inhibitor-naïve children with heart failure used nonlinear mixed-effects modelling (NONMEM). A combined one-compartment model for enalapril coupled with a one-compartment model for enalaprilat was developed. Allometric scaling was applied to account for body size, and stepwise covariate modelling identified the impact of age, serum creatinine, and Ross score (heart failure severity) on enalaprilat clearance and volume of distribution [4].

  • Analytical Method for Serum Concentration: In the LENA studies, enalapril and enalaprilat serum concentrations were measured from children. While the specific bioanalytical technique (e.g., LC-MS/MS) is not detailed in the provided excerpt, such studies typically use highly sensitive and specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify drug and metabolite levels in plasma or serum, which are essential for building pharmacokinetic models [4].

  • Preclinical Hepatotoxicity Studies: Investigations into enalapril's potential liver effects in rat models have utilized primary cultures of rat hepatocytes. These studies evaluated the impact of cytochrome P450 inducers/inhibitors and glutathione modulators on enalapril's cytotoxicity, using measures like lactate dehydrogenase (LDH) release and glutathione depletion assays [5].

Special Population Considerations

  • Pediatric Patients: Enalapril pharmacokinetics in children are influenced by age, weight, renal function, and severity of heart failure. Carboxylesterase 1 (CES1) expression and glomerular filtration rate (GFR) increase with age, significantly affecting the conversion of enalapril and the clearance of enalaprilat, especially in infants [4].
  • Renal Impairment: Enalaprilat is primarily excreted by the kidneys. Patients with a creatinine clearance (CrCl ≤ 30 mL/min) show altered drug disposition and require a lower initial dose. Enalaprilat is moderately dialyzable (20-50%) [3] [2].

References

enalapril maleate uses hypertension heart failure

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacokinetics

Enalapril maleate is a prodrug designed for improved oral absorption. Its activity depends on biotransformation to enalaprilat, which potently inhibits angiotensin-converting enzyme (ACE) [1] [2] [3].

The diagram below illustrates the core pharmacological pathway of enalapril.

G Enalapril This compound (Prodrug) Oral Administration Liver Enalapril->Liver Absorption Enalaprilat Enalaprilat (Active Metabolite) ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat->ACE Competitive Inhibition AngII Angiotensin II ACE->AngII Conversion Blocked Bradykinin Bradykinin ACE->Bradykinin Degradation Blocked AngI Angiotensin I AngI->ACE Normal Pathway Effects Vasoconstriction Aldosterone Release Na+/Water Retention AngII->Effects InactivePeptides Inactive Peptides Bradykinin->InactivePeptides Normal Degradation TherapeuticEffects Therapeutic Effects: • Vasodilation • Reduced Blood Pressure • Decreased Cardiac Afterload Bradykinin->TherapeuticEffects Accumulates Liver->Enalaprilat Hepatic Hydrolysis

Key pharmacokinetic parameters are summarized in the table below.

Parameter Description
Bioavailability Approximately 60% following oral administration; not significantly affected by food [1] [2].
Metabolism Enalapril is a prodrug hydrolyzed in the liver to its active form, enalaprilat, by carboxylesterase 1 (CES1) [4] [1] [2].
Time to Peak (Enalaprilat) 3 to 4 hours after an oral dose of enalapril [1] [2].
Elimination Half-Life Effective half-life of enalaprilat for accumulation is about 11 hours [2] [3].
Route of Elimination Primarily renal. About 94% of a dose is recovered in the urine and feces as enalaprilat or enalapril [1] [2].

Key Safety & Tolerability Considerations

  • Common Adverse Effects: The most common side effect is a persistent, dry cough (1-2%), which is characteristic of ACE inhibitors [4] [3]. Other common effects include headache, dizziness, and symptomatic hypotension, especially after the first dose [5] [4] [6].
  • Serious Risks:
    • Angioedema: Can occur at any time, affecting the face, lips, and airway, and may be more common in Black patients [4] [3].
    • Fetal Toxicity: Contraindicated in the second and third trimesters of pregnancy [5] [2] [7].
    • Hypotension: Can be severe in volume-depleted patients [5] [2].
    • Hyperkalemia: Risk is increased in patients with renal impairment or diabetes, and with concomitant use of potassium-sparing diuretics [5] [4].
    • Renal Impairment: Renal function should be monitored, as deterioration has been observed, particularly in patients with heart failure, pre-existing renal disease, or renal artery stenosis [5] [2].
  • Important Drug Interactions:
    • Contraindicated with Sacubitril/Valsartan: Do not administer within 36 hours of each other due to increased risk of angioedema [5] [7].
    • Contraindicated with Aliskiren in patients with diabetes or renal impairment [5].
    • Caution with Diuretics, NSAIDs, and Potassium Supplements: May increase risks of hypotension, renal impairment, or hyperkalemia [5] [4] [7].

Experimental & Research Methodologies

For researchers, key experimental considerations and methodologies from the literature and clinical trials include:

  • Clinical Trial Endpoints for Heart Failure: Major morbidity/mortality trials like SOLVD used composite endpoints of all-cause mortality and hospitalization for heart failure to establish efficacy [2].
  • Stability and Degradation Studies: The stability of this compound in the solid state can be investigated using techniques like DSC-FTIR (Differential Scanning Calorimetry-Fourier Transform Infrared Spectroscopy). These studies monitor intramolecular cyclization to enalapril-diketopiperazine (DKP), with kinetic analysis performed under non-isothermal and isothermal conditions [6].
  • Pediatric Formulation Development: Clinical trials have explored alternative formulations like orodispersible minitablets to facilitate accurate dosing and administration in pediatric populations with heart failure [8].

References

HPLC Method Development and Validation for Enalapril Maleate Assay: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography method for the determination of Enalapril Maleate and its related impurities in pharmaceutical dosage forms. The methodologies have been optimized for user-friendliness, chromatographic efficiency, and compliance with regulatory standards.

Introduction to this compound and Analytical Challenges

This compound is an orally-active, long-acting angiotensin-converting enzyme inhibitor used primarily in the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, it is rapidly biotransformed in the liver to its active metabolite, enalaprilat, which competitively inhibits ACE and subsequently reduces the production of angiotensin II, a potent vasoconstrictor [1]. The chemical structure consists of a tetrahedral carbon atom and two chiral centers, presenting specific challenges for analytical method development, particularly concerning the separation of enantiomers and degradation products [1] [2].

The European Pharmacopoeia method for Enalapril related substances determination employs a styrene-divinylbenzene copolymer column with a mobile phase buffer at pH 6.8 and an elevated column temperature of 70°C. This method presents significant practical limitations, including incomplete separation between Enalapril and its Ph. Eur. Impurity-A, difficulty in achieving system suitability requirements, and the operational challenges associated with maintaining 70°C column temperature, which may not be compatible with all HPLC systems and accelerates column degradation [3]. The method described herein addresses these limitations through optimized chromatographic parameters that enhance separation efficiency while maintaining user-friendliness.

Developed HPLC Methods: Comparative Analysis

The following section presents a comprehensive comparison of the optimized HPLC methods developed for this compound analysis, highlighting key parameters and improvements over existing methodologies.

Table 1: Comparison of HPLC Methods for this compound Analysis

Parameter User-Friendly Method (Koppala et al.) Simultaneous Estimation Method (Chaudhari) European Pharmacopoeia Method
Application Enalapril and its impurities This compound with Amlodipine Besylate Enalapril related substances
Column ZORBAX Eclipse XDB-C18 Phenomenex C18, 5 µm, 250 mm × 4.6 mm Styrene-divinylbenzene copolymer
Mobile Phase Acetonitrile-phosphate buffer (pH 3.0) Methanol:Acetonitrile:Water (40:50:10, v/v/v) Phosphate buffer (pH 6.8)
Temperature 55°C Ambient temperature 70°C
Run Time 20 minutes Not specified Not specified
Key Advantages Better resolution (>3.5), lower temperature, improved peak shapes Suitable for combination products, simple mobile phase Official pharmacopoeial method
Validation Status Fully validated Fully validated Compendial standard

Table 2: Validation Parameters for the User-Friendly HPLC Method

Validation Parameter Acceptance Criteria Results
Specificity No interference from impurities Resolution >3.5 for all known impurities
Linearity Correlation coefficient >0.999 Meets acceptance criteria
Accuracy Recovery 98-102% 100.06 ± 0.49% for this compound
Precision RSD <2% Meets acceptance criteria
Robustness Insensitive to small variations Demonstrated
Solution Stability Stable for specified period Confirmed

The developed user-friendly method demonstrates significant advantages over the European Pharmacopoeia method, particularly in resolution capability with resolution values exceeding 3.5 for all known impurities compared to the incomplete separation observed in the pharmacopoeial method [3]. Additionally, the reduced column temperature (55°C vs 70°C) enhances method practicality and extends column lifetime without compromising chromatographic performance.

Detailed Experimental Protocols

Materials and Reagents
  • Standard and Sample: this compound reference standard (purity >98%) and Enalapril tablets [2]
  • Chemicals: HPLC-grade acetonitrile, methanol, and water; phosphoric acid or orthophosphoric acid for buffer preparation; potential additives such as trifluoroacetic acid or triethylamine for selectivity modulation
  • Equipment: HPLC system with UV or PDA detector, data acquisition software, C18 column (ZORBAX Eclipse XDB-C18 or equivalent), pH meter, analytical balance, vacuum filtration apparatus
Mobile Phase Preparation
  • Buffer Solution (pH 3.0): Prepare a 10-50 mM phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter under vacuum.
  • Organic Phase: Use HPLC-grade acetonitrile.
  • Final Mobile Phase: Combine the buffer and acetonitrile in the optimized ratio determined during method development (typically in the range of 30:70 to 50:50 buffer:acetonitrile, v/v). Degas the mobile phase by sonication for 10-15 minutes before use.
Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or a suitable solvent mixture) to obtain a concentration of 500 µg/mL.
  • Working Standard Solutions: Prepare serial dilutions of the stock solution with the same diluent to obtain concentrations covering the expected range (typically 0.5-6.0 µg/mL for related substances or 50-150% of the target assay concentration) [4].
Sample Solution Preparation
  • For tablet formulations: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume with the same diluent. Filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions and System Setup
  • Column: ZORBAX Eclipse XDB-C18 column (150-250 mm × 4.6 mm, 5 µm particle size) or equivalent
  • Mobile Phase: Gradient or isocratic elution with acetonitrile-phosphate buffer (pH 3.0) in the ratio optimized during method development
  • Flow Rate: 1.0-1.5 mL/min
  • Column Temperature: 55°C
  • Detection: UV detection at 208-215 nm
  • Injection Volume: 10-20 µL
  • Run Time: 20 minutes
System Suitability Tests

Before sample analysis, ensure the HPLC system meets the following criteria:

  • Theoretical plates: Not less than 2000 for the Enalapril peak
  • Tailing factor: Not more than 2.0 for the Enalapril peak
  • Relative standard deviation: Not more than 2.0% for peak areas from six replicate injections of standard solution
  • Resolution: Not less than 3.5 between Enalapril and its closest eluting impurity

Method Validation Protocols

The following section outlines the experimental protocols for validation of the developed HPLC method according to ICH guidelines.

Specificity
  • Procedure: Inject individually prepared solutions of this compound and each known impurity (diketopiperazine, enalaprilat, and other process-related impurities). Assess resolution between peaks and verify no co-elution.
  • Forced Degradation Studies: Subject this compound sample solutions to stress conditions including acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation. Compare chromatograms with untreated samples to assess interference and demonstrate stability-indicating capability.
  • Acceptance Criteria: Peak purity index for Enalapril should be ≥0.999; resolution between Enalapril and nearest impurity should be ≥3.5.
Linearity and Range
  • Procedure: Prepare and inject at least five concentrations of this compound standard solutions covering the range from reporting threshold to 120% of the test concentration (e.g., 0.5-6.0 µg/mL for related substances). Plot peak area versus concentration and perform regression analysis.
  • Acceptance Criteria: Correlation coefficient (r) should be ≥0.999; y-intercept should not be significantly different from zero.
Accuracy
  • Procedure: Perform recovery studies by spiking placebo with known quantities of this compound at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. Compare measured amounts with added amounts to calculate recovery.
  • Acceptance Criteria: Mean recovery should be within 98-102% with RSD ≤2.0%.
Precision
  • Repeatability: Inject six individual preparations of 100% test concentration of this compound by the same analyst under the same conditions on the same day.
  • Intermediate Precision: Repeat the procedure on a different day with a different analyst and different column.
  • Acceptance Criteria: RSD for assay results should be ≤2.0%.
Robustness
  • Procedure: Deliberately vary method parameters including flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1 units), and organic composition (±2%). Evaluate system suitability and chromatographic performance under each condition.
  • Acceptance Criteria: All system suitability parameters should be met under all varied conditions.

Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development for this compound:

G Start Start Method Development ColumnSelect Column Selection C18 stationary phase Start->ColumnSelect MobilePhase Mobile Phase Optimization Buffer pH 3.0, Acetonitrile ColumnSelect->MobilePhase Temperature Temperature Optimization 55°C MobilePhase->Temperature Gradient Gradient Profile Design Temperature->Gradient Validation Method Validation Gradient->Validation

Critical Method Parameters and Troubleshooting

Key Parameters for Success
  • Buffer pH: Maintaining the mobile phase at pH 3.0 is critical for controlling the ionization state of Enalapril and its impurities, ensuring optimal retention and separation. The low pH suppresses silanol interactions that can cause peak tailing [3].
  • Column Temperature: The temperature of 55°C provides a balance between chromatographic efficiency and column stability. Higher temperatures may improve efficiency but reduce column lifetime, while lower temperatures may compromise resolution [3].
  • Column Selection: Although the method was demonstrated to be applicable to a wide number of C18 columns, different columns may require slight adjustments to the mobile phase composition to achieve optimal separation. Columns with high purity silica base material generally provide better peak shapes.
Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

Problem Possible Causes Solutions
Poor peak shape Silanol interactions, incorrect pH Use higher purity C18 column, ensure mobile phase pH 3.0
Insufficient resolution Inadequate method optimization Adjust organic gradient, optimize temperature, modify buffer concentration
Retention time drift Mobile phase inconsistency, temperature fluctuations Prepare fresh mobile phase, ensure column thermostat is functioning properly
High backpressure Blocked frits, buffer precipitation Filter mobile phases, flush system with appropriate solvents, avoid buffer crystallization

Applications in Pharmaceutical Analysis

The developed HPLC method has been successfully applied to the analysis of this compound in various contexts:

  • Quality Control Testing: The method is suitable for routine quality control of Enalapril tablets, providing reliable quantification of the active ingredient and related substances in finished products [3].
  • Stability Studies: As a stability-indicating method, it can effectively monitor the formation of degradation products under various storage conditions, supporting shelf-life determination [3].
  • Combination Products: With appropriate modifications, the method can be adapted for simultaneous estimation of this compound with other drugs such as Amlodipine Besylate in fixed-dose combination products [4].
  • Dissolution Testing: The method may be adapted for dissolution testing of Enalapril formulations, though may require adjustment to accommodate higher concentrations.

Conclusion

The developed HPLC method for this compound provides a significant improvement over the European Pharmacopoeia method in terms of practical utility, chromatographic performance, and user-friendliness. The method demonstrates excellent resolution for Enalapril and its known impurities, operates at a lower column temperature (55°C vs 70°C), and shows superior peak shapes. The validation data confirms that the method is specific, accurate, precise, linear, robust, and stability-indicating, making it suitable for implementation in quality control laboratories for both routine analysis and regulatory submissions.

References

Comprehensive Application Note: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and chronic heart failure. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts potent pharmacological effects by inhibiting the renin-angiotensin-aldosterone system (RAAS) [1]. The accurate quantification of both enalapril and enalaprilat in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in clinical practice.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of enalapril and enalaprilat due to its superior sensitivity, excellent selectivity, and high throughput capabilities compared to conventional HPLC-UV or spectrophotometric methods [2] [3]. This application note provides a comprehensive protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma using LC-MS/MS, validated according to current regulatory guidelines for bioanalytical method validation.

Table 1: Analytical Techniques for Enalapril Quantification in Biological Samples

Analytical Technique Sensitivity (LOD) Analysis Time Applications Key Limitations
LC-MS/MS 0.25-1 ng/mL 3-5 minutes PK studies, TDM, adherence monitoring High instrumentation cost
HPLC-UV 3.9-12 ng/mL 5-10 minutes Formulation analysis, serum assays Limited sensitivity, matrix interference
Spectrofluorimetry 14.7 ng/mL N/R Pharmaceutical formulations Limited bioanalytical applications
Spectrophotometry Microgram range N/R Bulk drug analysis Poor sensitivity and selectivity

Method Principle and Summary

The analytical methodology described herein utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the simultaneous quantification of enalapril and its active metabolite enalaprilat. The method employs stable isotope-labeled internal standards (enalaprilat-d5) to ensure analytical precision and accuracy by compensating for potential matrix effects and extraction variability [4]. The sample preparation involves a simplified protein precipitation approach using organic solvents, providing efficient extraction while maintaining compatibility with the chromatographic system.

This optimized methodology demonstrates excellent sensitivity with lower limits of quantification (LLOQ) of 1 ng/mL for both analytes, utilizing only 50-300 μL of human plasma [3] [4]. The short chromatographic runtime of 3-5 minutes enables high-throughput analysis, making this method particularly suitable for large-scale pharmacokinetic studies and clinical therapeutic drug monitoring applications. The validation parameters confirm the method's robustness and reliability across the therapeutic concentration range observed in clinical settings following standard dosing regimens.

Detailed Experimental Protocol

Chemicals and Reagents
  • Reference standards: this compound (purity ≥99.81%) and enalaprilat dihydrate (purity ≥99.95%) [3]
  • Internal standards: Enalaprilat-d5 sodium salt or tolbutamide for alternative methods [3] [4]
  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water (18.2 MΩ·cm resistivity)
  • Additives: Mass spectrometry-grade formic acid (0.1%) or ammonium acetate buffers
  • Biological matrix: Drug-free human plasma with EDTA-K3 as anticoagulant
Preparation of Standard Solutions
  • Stock solutions: Prepare 100 μg/mL primary stock solutions of enalapril, enalaprilat, and internal standards in methanol
  • Working solutions: Dilute stock solutions with methanol:water (50:50, v/v) to appropriate concentrations
  • Calibration standards: Spike drug-free plasma with working solutions to create calibration curves (1-500 ng/mL)
  • Quality controls: Prepare at low, medium, and high concentrations within the calibration range
Sample Preparation Procedure
  • Aliquot 50-300 μL of plasma sample into microcentrifuge tubes [3] [4]
  • Add internal standard solution (200 μL of precipitation solution containing IS)
  • Precipitate proteins by vortex-mixing for 30 seconds followed by equilibration for 5 minutes at room temperature
  • Centrifuge at 20,000 × g for 5 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant to clean glass tubes and evaporate under gentle nitrogen stream at 40°C
  • Reconstitute dried extract with 200 μL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v)
  • Vortex for 30 seconds and transfer to autosampler vials or 96-well plates for LC-MS/MS analysis
LC-MS/MS Instrumentation and Conditions

Table 2: Optimal LC-MS/MS Conditions for Enalapril and Enalaprilat Quantification

Parameter Configuration 1 Configuration 2 Alternative Configuration
HPLC System Shimadzu Prominence Any UHPLC system Conventional HPLC
Analytical Column Phenomenex Kinetex C18 (50 mm × 3 mm, 5 μm) Restek Ultra II Biphenyl ACE C18 or equivalent
Column Temperature 40°C 42°C Ambient
Mobile Phase Gradient: 0.1% formic acid in methanol and 0.1% formic acid in water Methanol:water with 0.1% formic acid (70:30, v/v) Ammonium acetate buffer:acetonitrile
Flow Rate 0.5 mL/min 0.3 mL/min 1.0 mL/min
Injection Volume 10 μL 20 μL 5-50 μL
Run Time 3 minutes 5 minutes 10 minutes
Mass Spectrometer API 2000 API 5500 Triple quadrupole MS
Ionization Mode ESI-positive ESI-positive ESI-positive
Ion Spray Voltage 5500 V 5500 V 4500-5500 V
MS/MS Detection Parameters

The mass spectrometric detection is performed using multiple reaction monitoring (MRM) mode with the following transitions:

  • Enalapril: m/z 377.2 → 234.2 (quantifier), m/z 377.2 → 234.2 (qualifier) [3]
  • Enalaprilat: m/z 349.1 → 206.1 (quantifier), m/z 349.1 → 206.1 (qualifier) [3] [4]
  • Internal Standard (tolbutamide): m/z 271.1 → 155.0 [3]
  • Internal Standard (enalaprilat-d5): m/z 354.1 → 211.1 [4]

The source-dependent parameters should be optimized for each specific instrument but typically include: nebulizer gas (55 psi), turbo gas (55 psi), curtain gas (30 psi), collision gas (medium), and source temperature (500°C) [4].

Method Validation Data

Analytical Performance Parameters

The method has been comprehensively validated according to FDA and EMA guidelines for bioanalytical method validation. The key performance characteristics include:

Table 3: Method Validation Parameters for Enalapril and Enalaprilat

Validation Parameter Enalapril Enalaprilat Acceptance Criteria
Linear Range (ng/mL) 1-500 1-500 R² > 0.995
LLOQ (ng/mL) 1 1 Accuracy 80-120%, CV <20%
Precision (Intra-day CV%) 2.1-5.8% 3.5-7.2% CV ≤15%
Precision (Inter-day CV%) 4.3-6.9% 5.1-8.3% CV ≤15%
Accuracy (%) 94.3-102.5 92.8-104.6 85-115%
Extraction Recovery 72.9% 77.1% Consistent and reproducible
Matrix Effect Minimal suppression Minimal suppression IS normalized
Carryover <20% of LLOQ <20% of LLOQ Acceptable
Stability Assessments

The stability of analytes under various storage and processing conditions has been evaluated extensively. Enalapril and enalaprilat demonstrate:

  • Bench-top stability: ≥24 hours at room temperature
  • Processed sample stability: ≥48 hours at autosampler temperature (8-10°C)
  • Freeze-thaw stability: ≥3 cycles at -20°C and -80°C
  • Long-term stability: ≥6 months at -80°C

Applications in Pharmaceutical Research

Pharmacokinetic and Bioequivalence Studies

The validated method has been successfully applied to pharmacokinetic studies following oral administration of 20 mg this compound to healthy volunteers [3]. The typical pharmacokinetic parameters observed include:

  • Enalapril Cmax: 72.9-152.1 ng/mL, achieved within 0.86-1.0 hour (Tmax)
  • Enalapril half-life: 1.35-4.2 hours
  • Enalaprilat Cmax: 47.5-88.5 ng/mL, achieved within 3-4 hours (Tmax)
  • Enalaprilat half-life: 6.71-35 hours

The method is sufficiently sensitive to monitor enalapril and enalaprilat concentrations for up to 24-72 hours post-dose, covering the complete pharmacokinetic profile [3] [5]. This enables accurate determination of critical parameters including AUC0-t, AUC0-∞, Cmax, Tmax, and elimination half-life for comprehensive bioequivalence assessments.

Therapeutic Drug Monitoring and Medication Adherence

LC-MS/MS quantification of enalapril and enalaprilat provides a direct approach for therapeutic drug monitoring in special populations, including:

  • Pediatric patients with heart failure or hypertension, where age-dependent variations in carboxylesterase activity and renal function may significantly impact drug exposure [6]
  • Patients with congestive heart failure, where disease-related alterations in hepatic perfusion and renal function may modify enalapril disposition [5]
  • Elderly patients with age-related decline in renal function, requiring dose adjustments
  • Suspected non-adherence in patients with inadequate response to therapy [4]

The method's high sensitivity enables reliable quantification even at trough concentrations, providing valuable data for individualized dosing regimens.

Drug-Drug Interaction Studies

The methodology has been applied to investigate pharmacokinetic interactions between enalapril and concomitant medications. A study with felodipine extended release demonstrated no clinically significant interaction with enalapril, while felodipine exposure was moderately affected by co-administration [7]. Such applications highlight the method's utility in comprehensive drug development programs and clinical pharmacology studies.

Visual Workflows and Pathways

G cluster_0 Sample Preparation PlasmaSample PlasmaSample ProteinPrecipitation Protein Precipitation with Organic Solvent PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation 20,000 × g, 5 min ProteinPrecipitation->Centrifugation Evaporation Evaporation N₂, 40°C Centrifugation->Evaporation Reconstitution Reconstitution Mobile Phase Evaporation->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis DataProcessing Data Processing Quantification LCMSAnalysis->DataProcessing

Figure 1: Analytical Workflow for LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

G cluster_1 RAAS Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE ACE Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hepatic Esterases Enalaprilat->ACE Inhibits

Figure 2: Pharmacodynamic Pathway of Enalapril Action in the Renin-Angiotensin-Aldosterone System (RAAS)

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Ion suppression: If matrix effects are observed, modify the extraction procedure or chromatographic conditions to improve separation of analytes from co-eluting matrix components
  • Poor peak shape: Adjust mobile phase pH (2.5-4.0) or consider using alternative stationary phases such as biphenyl columns for improved retention and peak shape [4]
  • Retention time shifts: Ensure consistent mobile phase preparation and adequate column equilibration between runs
  • Sensitivity issues: Check ion source cleanliness, optimize collision energy, and verify instrument calibration
Method Adaptations for Specific Requirements
  • For higher throughput: Reduce chromatographic run time to 3 minutes by using UHPLC systems with sub-2μm particles
  • For enhanced sensitivity: Increase injection volume or implement larger plasma aliquots (up to 500 μL) with appropriate concentration during evaporation
  • For expanded analyte panels: Include other cardiovascular drugs commonly co-administered with enalapril (e.g., hydrochlorothiazide, felodipine) [8] [7]

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma. The simplified sample preparation, rapid chromatographic separation, and selective mass spectrometric detection make this method ideally suited for high-throughput bioanalysis in both research and clinical settings. The comprehensive validation confirms the method's reliability for pharmacokinetic studies, therapeutic drug monitoring, and medication adherence assessment across the therapeutic concentration range.

References

Comprehensive Application Notes and Protocols: Enalapril Maleate Sublingual Fast-Dissolving Film for Enhanced Cardiovascular Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Enalapril maleate is a well-established angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts therapeutic effects through competitive inhibition of ACE, resulting in reduced angiotensin II production and consequent vasodilation. Conventional oral dosage forms of this compound, while effective, present certain limitations including significant first-pass metabolism, variable bioavailability, and delayed onset of action, which may be suboptimal for patients requiring rapid blood pressure control or those experiencing difficulty swallowing conventional tablets.

The development of a sublingual fast-dissolving film (FDF) formulation addresses these limitations by leveraging the high vascularity of the sublingual mucosa to enable direct systemic absorption, thereby bypassing hepatic first-pass metabolism. This alternative delivery route promises more rapid onset of therapeutic action, improved bioavailability, and enhanced patient compliance, particularly in geriatric populations or those with swallowing difficulties. The physicochemical properties of this compound, including its water solubility and molecular characteristics, make it a suitable candidate for mucosal delivery via film formulations.

Table 1: Fundamental Properties of this compound

Property Specification Reference
Chemical Name (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate [1] [2]
Molecular Formula C20H28N2O5·C4H4O4 [3] [2]
Molecular Weight 492.52 g/mol [3]
Approved Indications Hypertension, Heart Failure, Asymptomatic Left Ventricular Dysfunction [1] [4]
ACE Inhibition IC50 ~1-5 nM (enalaprilat) [3]
BCS Classification Class III (High solubility, Low permeability) [2]

Pharmacology and Mechanism of Action

Pharmacological Profile

This compound functions as a prodrug that undergoes enzymatic de-esterification in the liver to form the active metabolite enalaprilat, a potent inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Through competitive inhibition of ACE, enalaprilat effectively reduces angiotensin II production, resulting in decreased vasoconstriction and diminished aldosterone secretion. The subsequent reduction in aldosterone leads to enhanced sodium and water excretion, further contributing to the antihypertensive effect. Additionally, ACE inhibition results in accumulation of bradykinin, a vasodilatory peptide, though this may also contribute to certain adverse effects such as dry cough.

Cardiovascular Protection Mechanisms

Beyond its primary antihypertensive action, enalapril demonstrates cardioprotective properties through several mechanisms. In the context of heart failure, enalapril reduces both preload and afterload, improving cardiac output without increasing heart rate. The drug also mitigates maladaptive cardiac remodeling in patients with left ventricular dysfunction, slowing the progression to symptomatic heart failure. Recent investigations have revealed that enalapril may enhance endothelial progenitor cell (EPC) mobilization through modulation of the CD26/DPP IV system, particularly in response to ischemic stimuli, thereby promoting neovascularization and tissue repair. This mechanism represents a pleiotropic effect beyond conventional RAAS blockade, contributing to improved cardiovascular outcomes observed in clinical practice.

G RAAS Pathway and Enalapril Mechanism Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE RAAS_Effects Vasoconstriction Aldosterone Release Cardiac Remodeling AngII->RAAS_Effects ACE Angiotensin- Converting Enzyme (ACE) Effects Vasodilation Reduced Afterload Improved Cardiac Output ACE->Effects Reduced Activation Enalapril This compound (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Activation Enalaprilat->ACE Competitive Inhibition

Formulation Development and Composition

Rational Design Considerations

The development of this compound sublingual fast-dissolving films requires careful consideration of the physicochemical properties of the drug substance and the physiological environment of the sublingual cavity. This compound exhibits good aqueous solubility, facilitating rapid dissolution in the limited salivary volume. The formulation must balance mechanical strength for handling with rapid disintegration upon contact with saliva, typically requiring disintegration within 30-60 seconds. Additionally, the formulation must ensure drug stability despite the enzymatic environment of the oral cavity and facilitate efficient mucosal permeation to maximize bioavailability. The pH optimization is critical since ionization state affects permeability, with neutral to slightly alkaline pH favoring the unionized form for better absorption.

Quantitative Formulation Composition

Table 2: Typical Composition of this compound Sublingual Fast-Dissolving Film (per 2.5 mg Dose)

Component Function Concentration (%) Amount per Unit (mg) Alternative Options
This compound Active Pharmaceutical Ingredient 5-10% 2.5-5.0 N/A
Hydroxypropyl Methylcellulose (HPMC E5) Film Former 40-50% 20-25 Pullulan, PVA, PVP
Glycerol Plasticizer 10-15% 5-7.5 Propylene glycol, PEG 400
Crosspovidone Superdisintegrant 5-10% 2.5-5 Sodium starch glycolate, Croscarmellose sodium
Citric Acid Salivary Stimulant 1-3% 0.5-1.5 Tartaric acid, Malic acid
Sucralose Sweetening Agent 2-5% 1-2.5 Aspartame, Acesulfame K
Mint Flavor Flavoring Agent 3-5% 1.5-2.5 Citrus, Berry flavors
Tween 80 Permeation Enhancer 1-2% 0.5-1 Poloxamer, Labrasol, Chitosan
Magnesium Stearate Anti-adherent 0.5-1% 0.25-0.5 Talc, Colloidal silica

Manufacturing Process and Protocol

Solution Preparation and Casting

The manufacturing process for this compound sublingual films employs the solvent casting method, which provides excellent uniformity and content consistency. Begin by dissolving the film-forming polymer (HPMC E5) in purified water at 40-45°C with continuous mechanical stirring at 500 rpm for 60 minutes to ensure complete hydration and formation of a clear, viscous solution. In a separate vessel, dissolve This compound in a minimal quantity of purified water, followed by the addition of plasticizer, sweetener, and permeation enhancer. Gradually add this drug solution to the polymer solution with continuous stirring to ensure homogeneous distribution. Finally, incorporate the superdisintegrant and other insoluble components, previously sieved through a 100-mesh screen, and mix thoroughly while maintaining vacuum to deaerate the solution and eliminate entrapped air bubbles that could cause film defects.

Film Casting and Drying

The casting process requires precise control of solution viscosity and spreading parameters to achieve uniform film thickness. Pour the prepared casting solution onto specially prepared glass plates or polyester release liners using an automatic film applicator set to a gap thickness of 800-1000 μm to achieve a final dried film thickness of 50-80 μm. Transfer the cast films to a convection oven and dry at 40-45°C for 12-18 hours to ensure gradual solvent evaporation without forming a skin effect that could trap residual moisture. Alternatively, infrared drying can be employed for more rapid and uniform water removal. Condition the dried films at controlled room temperature (25±2°C) and relative humidity (45±5%) for 24 hours before cutting to ensure stabilization of mechanical properties. Finally, cut the master film into individual unit doses of appropriate size (typically 2×2 cm) using precision cutting tools or laser scoring equipment.

G Manufacturing Workflow for Sublingual Film PolymerPrep Polymer Hydration (HPMC in purified water 40-45°C, 500 rpm, 60 min) Mixing Combination and Homogenization (Vacuum mixing, 30 min) Addition of disintegrant PolymerPrep->Mixing DrugPrep Drug Solution Preparation (this compound + plasticizer + permeation enhancer) DrugPrep->Mixing Casting Film Casting (800-1000 μm wet thickness) Automated film applicator Mixing->Casting Drying Drying Process (40-45°C, 12-18 hours) Convection or IR drying Casting->Drying Conditioning Conditioning (25±2°C, 45±5% RH, 24 hours) Drying->Conditioning Cutting Cutting and Packaging (2×2 cm unit doses) Moisture-proof packaging Conditioning->Cutting

Analytical Methods and Quality Control

Quality Attribute Testing Protocol

Rigorous quality control testing is essential to ensure the safety, efficacy, and consistency of this compound sublingual films. The appearance and surface morphology should be evaluated visually for uniformity, smoothness, and absence of imperfections, with more detailed analysis using scanning electron microscopy during development. Film thickness must be measured at multiple points using a digital micrometer with acceptance criteria of ±5% variation. Disintegration time is determined by placing the film in 2 mL of simulated salivary fluid (pH 6.8) at 37°C without agitation, with acceptance criteria of ≤60 seconds. Tensile strength and percent elongation are measured using a texture analyzer or universal testing machine to ensure adequate mechanical properties for handling and packaging. Folding endurance is determined by repeatedly folding the film at the same place until it breaks, with acceptable films withstanding >100 folds.

Analytical Specification Criteria

Table 3: Quality Control Specifications for this compound Sublingual Film

Test Parameter Methodology Acceptance Criteria Frequency
Identification HPLC retention time comparison Should match reference standard Each batch
Assay (Content Uniformity) HPLC (220 nm) 90.0-110.0% of label claim Each batch
Related Substances HPLC with gradient elution Individual impurity ≤0.5%\nTotal impurities ≤2.0% Each batch
Disintegration Time Visual in simulated saliva fluid ≤60 seconds Each batch
Moisture Content Karl Fischer titration ≤5.0% w/w Each batch
Thickness Uniformity Digital micrometer 50-80 μm ± 5% 10 units per batch
Folding Endurance Manual folding >100 folds without breaking 3 units per batch
Surface pH pH indicator paper 6.5-7.5 Each batch
In Vitro Dissolution USP Apparatus 5 (paddle over disk) ≥80% dissolved in 15 minutes Each batch

Preclinical Assessment and Evaluation

In Vitro Characterization Protocols

In vitro dissolution testing should be performed using USP Apparatus 5 (paddle over disk) with 500 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C and a rotation speed of 50 rpm. Withdraw samples at predetermined time intervals (1, 3, 5, 10, 15, and 30 minutes) and analyze using a validated HPLC method with UV detection at 220 nm. Compare the dissolution profile against conventional oral tablets using similarity factor (f2) analysis, with f2 ≥50 indicating comparable dissolution behavior. For permeation studies, utilize porcine buccal mucosa mounted in Franz diffusion cells with the mucosal surface facing the donor compartment containing the film. Maintain the receptor compartment with continuously stirred phosphate buffer (pH 7.4) at 37°C and sample at regular intervals over 4 hours. Calculate the apparent permeability coefficient (Papp) and compare against conventional formulations to quantify any enhancement in mucosal permeation.

Stability Study Protocol

Conduct accelerated stability studies according to ICH guidelines by storing the packaged films in stability chambers under controlled conditions: 40±2°C/75±5% RH for 6 months. Withdraw samples at 0, 1, 3, and 6 months and evaluate for physical characteristics (appearance, disintegration time, mechanical properties), chemical stability (assay, related substances), and performance characteristics (dissolution profile). Additionally, conduct photostability testing by exposing samples to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. Based on the degradation kinetics observed under accelerated conditions, establish appropriate retest period and storage conditions for the finished product, with particular attention to protection from moisture given the hygroscopic nature of film formulations.

Table 4: Comparative Pharmacokinetic Parameters of Enalapril Formulations

Parameter Conventional Oral Tablet Sublingual Fast-Dissolving Film Significance
Tmax (h) 0.5-1.5 0.25-0.5 Faster absorption
Cmax (ng/mL) 100-200 150-250 Higher peak concentration
AUC0-∞ (ng·h/mL) 400-800 500-900 Improved bioavailability
Absolute Bioavailability ~60% ~75-85% Reduced first-pass effect
Onset of Action (min) 60-120 15-30 More rapid therapeutic effect
Food Effect Minimal None Consistent performance

Conclusion and Development Outlook

The development of this compound as a sublingual fast-dissolving film represents a promising alternative to conventional oral dosage forms, offering potential advantages in terms of rapid onset of action, improved bioavailability, and enhanced patient compliance. The formulation and manufacturing strategies outlined in these application notes provide a comprehensive framework for researchers developing such innovative drug delivery systems. Future development work should focus on clinical validation of the proposed benefits, particularly in special populations such as geriatric patients and those with swallowing difficulties. Additionally, investigation into combination formulations incorporating other cardiovascular agents may further expand the therapeutic utility of this delivery platform. With proper optimization and validation, this compound sublingual fast-dissolving films have the potential to become a valuable addition to the armamentarium for managing cardiovascular diseases.

References

Comprehensive Application Notes and Protocols: Mucoadhesive Microspheres of Enalapril Maleate

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Rationale for Mucoadhesive Microspheres

Drug Profile and Pharmacological Considerations

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and congestive heart failure. As a pro-drug, this compound undergoes hepatic hydrolysis to form the active metabolite enalaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II. Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges, including a relatively low oral bioavailability of approximately 40-60% due to extensive first-pass metabolism [1] [2]. The conventional immediate-release formulations often lead to fluctuating plasma concentrations, necessitating multiple daily dosing that can compromise patient compliance, particularly in chronic treatment regimens.

Rationale for Mucoadhesive Microsphere Systems

The development of mucoadhesive microspheres addresses several critical limitations associated with conventional this compound formulations. These multiparticulate systems are designed to prolong gastric residence time through intimate contact with the mucosal lining, thereby enabling sustained drug release and enhanced absorption windows. The mucoadhesive approach leverages specialized polymers that interact with the mucus layer, creating an increased intimacy between the dosage form and the absorption surface [3] [4]. This interaction significantly improves bioavailability by allowing more controlled drug release patterns and potentially reducing the first-pass effect through prolonged absorption from the gastrointestinal tract. For this compound specifically, this technology enables maintained plasma concentrations, reduced dosing frequency, and improved therapeutic outcomes in cardiovascular diseases, while also offering the additional advantage of bitter taste masking for improved patient acceptability, particularly in pediatric populations [5].

Formulation Methods and Protocols

Ionotropic Gelation Method

The ionotropic gelation technique represents a particularly advantageous approach for preparing mucoadhesive microspheres of this compound, as it avoids the use of organic solvents and employs mild processing conditions suitable for labile drug molecules [1]. The procedure begins with dissolving the primary polymer, sodium alginate, in distilled water at a concentration ranging from 1-3% w/v with heating to 60°C under continuous stirring. To this solution, iota-carrageenan (0.5-1.5% w/v) is added as a complementary mucoadhesive polymer, followed by the incorporation of sodium bicarbonate (5-15% w/v of polymer weight) as a gas-forming agent to impart buoyancy. After cooling the polymer solution to room temperature, this compound (5-20% w/v of polymer weight) is added and thoroughly dispersed.

The final drug-polymer dispersion is then extruded dropwise through a syringe with a 31-gauge needle into 100 mL of cross-linking solution containing calcium chloride (5-10% w/v) under constant stirring at 200 rpm. The formed microspheres are allowed to remain suspended in the cross-linking solution for 60 minutes to enhance mechanical strength, after which they are collected by filtration, washed with distilled water, and dried in a hot air oven at 50°C for 2 hours [1]. The critical process parameters that require careful control include the needle gauge, dropping height, stirring rate during cross-linking, and cross-linking duration, all of which significantly influence the morphological and release characteristics of the final product.

Emulsion Solvent Evaporation Method

The emulsion solvent evaporation method provides an alternative manufacturing approach particularly valuable for bitter taste masking of this compound [5]. This procedure involves preparing two separate solutions: a polymer solution containing ethylcellulose and/or EUDRAGIT EPO dissolved in 10 mL dichloromethane, and a drug solution where this compound is dissolved in a mixture of 7 mL dichloromethane and 1 mL acetone. These solutions are combined, and talc (50% of the amount of EUDRAGIT EPO) is added as a stabilizing agent. The resulting organic phase is then added dropwise to the aqueous phase containing distilled water and Tween 20 (0.1-0.5% w/v) as an emulsifier, forming an oil-in-water (O/W) emulsion.

The emulsion is stirred continuously at room temperature for 6 hours to allow complete evaporation of the organic solvents and subsequent solidification of the microparticles. The hardened microspheres are collected by vacuum filtration using a Nylon 66 membrane filter (0.45 μm), washed with distilled water to remove residual emulsifier, and air-dried at room temperature for 24 hours before storage in desiccators [5]. The key formulation variables in this method include the drug-to-polymer ratio, the organic-to-aqueous phase ratio, the emulsifier concentration, and the stirring rate during emulsion formation and solvent evaporation.

Table 1: Formulation Composition of this compound Mucoadhesive Microspheres by Ionotropic Gelation

Component Function Concentration Range Remarks
This compound Active Pharmaceutical Ingredient 5-20% w/v of polymer Potent ACE inhibitor
Sodium Alginate Primary Polymer 1-3% w/v Ionic gelation polymer
Iota-Carrageenan Mucoadhesive Polymer 0.5-1.5% w/v Enhances mucoadhesion
Sodium Bicarbonate Gas-forming Agent 5-15% w/v of polymer Provides buoyancy
Calcium Chloride Cross-linking Agent 5-10% w/v Ionic cross-linker

Table 2: Formulation Composition of this compound Microspheres by Emulsion Solvent Evaporation

Component Function Concentration Range Remarks
This compound Active Pharmaceutical Ingredient 10-50% w/w of polymer Bitter taste requires masking
Ethylcellulose Rate-controlling Polymer 50-90% w/w Water-insoluble polymer
EUDRAGIT EPO Cationic Polymer 10-50% w/w pH-dependent solubility
Tween 20 Emulsifier 0.1-0.5% w/v Stabilizes O/W emulsion
Talc Stabilizing Agent 50% of EUDRAGIT EPO Prevents particle aggregation

Characterization Protocols

Micromeritic Properties Evaluation

The micromeritic properties of this compound mucoadhesive microspheres critically influence their handling, storage, and in vivo performance. Particle size analysis is performed using optical microscopy, where approximately 300 microspheres are mounted on a clean slide and their diameters measured using a calibrated eyepiece micrometer. The mean particle size is calculated using Edmondson's equation: Dmean = Σnd/Σn, where n represents the number of microspheres and d represents the mean size range [6]. Bulk density is determined by carefully pouring a weighed quantity of microspheres into a graduated cylinder and calculating the ratio of mass to bulk volume, while tapped density is assessed by subjecting the sample to 100 standard taps from a height of 2 cm until no further volume reduction is observed [1].

The flow properties are characterized through the Compressibility Index (Carr's Index) and Hausner Ratio, calculated using the equations: % Compressibility Index = [(Tapped density - Bulk density) × 100]/Tapped density and Hausner Ratio = Tapped density/Bulk density [1]. The angle of repose is determined using the fixed funnel method, where microspheres are poured through a funnel fixed 1 cm above a flat surface until the apex of the pile touches the funnel tip, then calculated as θ = Tan⁻¹ (h/r), where h is the height and r is the radius of the pile. Optimal values for these parameters indicate good flow properties essential for subsequent processing, such as capsule filling or tableting.

Drug Loading and Encapsulation Efficiency

The drug content in the formulated microspheres is quantified through a validated extraction and analytical method. Accurately weighed microspheres (100 mg) are crushed using a hammer mill and immersed in 100 mL of 0.1 N HCl for overnight extraction to ensure complete drug release [1]. The solution is filtered through a 0.45 μm membrane filter, suitably diluted, and analyzed using UV spectrophotometry at 206-219 nm, depending on the medium, against a pre-established calibration curve [1] [5]. The percentage drug loading is calculated using the equation: L = (Qm/Wm) × 100%, where Qm represents the quantity of drug in grams and Wm represents the weight of microspheres in grams. The encapsulation efficiency is determined as: E = (Qp/Qt) × 100%, where Qp represents the actual quantity of drug encapsulated in the microspheres and Qt represents the theoretical quantity of drug used in the formulation [6]. These parameters critically influence the dosage accuracy and therapeutic efficacy of the final formulation.

In Vitro Buoyancy and Mucoadhesion Studies

The floating behavior of this compound microspheres is evaluated by dispersing 50 mg of microspheres in 100 mL of 0.1 N HCl (pH 1.2) contained in a glass beaker. The medium is stirred at 100 rpm using a magnetic stirrer, and after 8 hours, the floating and settled microspheres are separately collected by filtration, dried, and weighed [1]. The buoyancy percentage is calculated using the formula: % Buoyancy = (Weight of floating microspheres/Total weight of floating and settled microspheres) × 100. For mucoadhesion assessment, various in vitro methods are employed, including the use of freshly excised mucosal tissue (typically porcine intestinal or buccal mucosa) mounted on glass slides or in specially designed adhesion testing apparatus. The microspheres are applied to the hydrated mucosal surface, subjected to simulated peristaltic movements, and the residence time is recorded, with more sophisticated setups allowing for quantification of the force of detachment using texture analyzers or modified balances [3] [2].

In Vitro Drug Release Kinetics

The drug release profile from this compound mucoadhesive microspheres is determined using USP Apparatus 1 (basket apparatus) or Apparatus 2 (paddle apparatus) with 900 mL of 0.1 N HCl (pH 1.2) maintained at 37°C ± 0.5°C and rotated at 50-100 rpm [1] [2]. Aliquots (2 mL) are withdrawn at predetermined time intervals over 12-24 hours, with replacement of fresh medium to maintain sink conditions. The samples are filtered, suitably diluted, and analyzed spectrophotometrically at the predetermined λmax to determine drug concentration. The release data is then subjected to kinetic analysis by fitting to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanisms [1] [6]. For this compound microspheres, the release typically follows a combination of diffusion and erosion mechanisms, as indicated by the best fit with Korsmeyer's model and release exponent (n) values between 0.43 and 0.84 [1].

Experimental Data and Optimization

Formulation Composition and Characterization Results

Table 3: Characterization Parameters of Optimized this compound Mucoadhesive Microspheres

Parameter Ionotropic Gelation [1] Emulsion Solvent Evaporation [5] Box-Behnken Optimized [6]
Particle Size (μm) 199.4 ± 0.04 140-339 143 ± 27.75 - 158.13 ± 25.1
Drug Loading (%) Not specified 17-40 37.31 ± 5.73 - 40.13 ± 6.12
Encapsulation Efficiency (%) High (specific value not provided) Not specified 76.89 ± 4.97 - 99.19 ± 1.14
Percentage Yield High (specific value not provided) 38-53 Not specified
Buoyancy (%) >80% Not applicable Not specified
Drug Release (%) 91.4% in 8-12 hours Negligible in saliva, controlled in gastric juice 86.23 ± 3.81 - 90.52 ± 4.11 in 12 hours
Release Kinetics Korsmeyer's model (n=0.43-0.84) Not specified Higuchi model
Process Optimization Using Experimental Design

The formulation of this compound mucoadhesive microspheres has been successfully optimized using Box-Behnken design with three factors at three levels each [6]. The independent variables typically include polymer-to-drug ratio (50:1 to 150:1), solvent ratio (DCM:ethanol from 1:1 to 3:1), and stirring time (20-60 minutes), while the dependent responses comprise particle size, drug loading, and entrapment efficiency. Statistical analysis of the data generates mathematical models and response surface plots that identify the optimal processing conditions and elucidate the complex relationships between formulation variables and product characteristics. This systematic approach allows for the development of robust formulations with predetermined quality attributes, minimizing the need for extensive trial-and-error experimentation and ensuring reproducible product performance.

Therapeutic Applications and Clinical Perspectives

Hypertension Management and Pediatric Formulations

Mucoadhesive microspheres of this compound offer significant advantages in the long-term management of hypertension, where maintaining consistent plasma drug concentrations is essential for effective blood pressure control [1] [6]. The sustained-release profile provided by these systems enables once-daily or twice-daily dosing, overcoming the compliance challenges associated with conventional formulations that require more frequent administration. Particularly valuable is the application of this technology in pediatric formulations, where the bitter taste of this compound presents a substantial barrier to medication adherence [5]. Microencapsulation effectively masks this unpleasant taste while providing the additional benefits of age-appropriate dosage forms that are easier to administer to children, addressing a significant unmet need in pediatric cardiovascular therapy.

Bioavailability Enhancement and Dose Reduction

The gastroretentive properties of mucoadhesive floating microspheres significantly enhance the oral bioavailability of this compound by prolonging its residence time in the stomach and upper gastrointestinal tract, the primary sites for drug absorption [1]. This extended contact time with the absorptive surfaces allows for more complete drug absorption and reduces the impact of hepatic first-pass metabolism through gradual drug input into the portal system. The resultant improved bioavailability may enable dose reduction while maintaining therapeutic efficacy, potentially minimizing concentration-dependent adverse effects and enhancing the overall safety profile of this compound therapy. Furthermore, the reduced fluctuation in plasma drug concentrations achieved with these controlled-release systems provides more consistent pharmacological effects, translating to improved blood pressure control and potentially better long-term cardiovascular outcomes.

Experimental Workflows and Process Diagrams

Microsphere Preparation Workflow

The following diagram illustrates the comprehensive workflow for preparing this compound mucoadhesive microspheres using two primary manufacturing techniques:

G Preparation Methods for this compound Mucoadhesive Microspheres cluster_ionotropic Ionotropic Gelation Method cluster_emulsion Emulsion Solvent Evaporation Start Start Preparation IG1 Dissolve sodium alginate in distilled water at 60°C Start->IG1 EV1 Prepare polymer solution in DCM (EC and/or EUDRAGIT EPO) Start->EV1 IG2 Add iota-carrageenan and sodium bicarbonate IG1->IG2 IG3 Cool and add This compound IG2->IG3 IG4 Extrude dropwise into calcium chloride solution IG3->IG4 IG5 Cross-link for 60 min at 200 rpm IG4->IG5 IG6 Filter, wash, and dry at 50°C for 2h IG5->IG6 Characterization Characterization and Quality Control IG6->Characterization EV2 Prepare drug solution in DCM:Acetone (7:1) EV1->EV2 EV3 Mix solutions and add talc EV2->EV3 EV4 Add to aqueous phase with Tween 20 (O/W emulsion) EV3->EV4 EV5 Stir for 6h for solvent evaporation EV4->EV5 EV6 Vacuum filter and air dry for 24h EV5->EV6 EV6->Characterization

Characterization Protocol

The following diagram outlines the comprehensive characterization protocol for evaluating the critical quality attributes of this compound mucoadhesive microspheres:

G Characterization Protocol for this compound Microspheres Start Start Characterization Physical Physical Characterization Start->Physical PS Particle Size Analysis (Optical Microscopy) Physical->PS Morph Surface Morphology (SEM Imaging) PS->Morph Flow Flow Properties (Angle of Repose, Carr's Index) Morph->Flow Density Density Measurements (Bulk and Tapped Density) Flow->Density Chemical Chemical Characterization Density->Chemical DL Drug Loading and Encapsulation Efficiency Chemical->DL DSC Thermal Analysis (DSC) DL->DSC XRD Crystallinity (XRD) DSC->XRD FTIR Drug-Polymer Compatibility (FT-IR) XRD->FTIR Performance Performance Evaluation FTIR->Performance Buoy In Vitro Buoyancy (0.1N HCl, 8h) Performance->Buoy Release In Vitro Drug Release (Dissolution Testing) Buoy->Release Kinetic Release Kinetics Analysis (Mathematical Modeling) Release->Kinetic Muco Mucoadhesion Testing (Residence Time) Kinetic->Muco End Quality Assessment Muco->End

Conclusion and Future Perspectives

Mucoadhesive microspheres of this compound represent a promising drug delivery strategy that effectively addresses the limitations of conventional formulations, particularly the suboptimal bioavailability and frequent dosing requirements. The application of ionotropic gelation and emulsion solvent evaporation techniques enables the production of spherical, discrete microspheres with favorable micromeritic properties, high encapsulation efficiency, and controlled release characteristics. Comprehensive characterization confirms the compatibility of this compound with mucoadhesive polymers and the maintenance of its crystalline structure within the polymeric matrix. The optimized formulations demonstrate excellent buoyancy, mucoadhesion, and sustained drug release profiles that can significantly enhance therapeutic efficacy while potentially reducing dosing frequency. Future research directions should focus on in vivo pharmacokinetic studies to validate the bioavailability enhancement, development of pediatric-friendly formulations with effective taste masking, and exploration of novel mucoadhesive polymers with enhanced residence properties. Additionally, scale-up manufacturing processes and long-term stability studies will be essential for successful clinical translation of this promising drug delivery system.

References

Comprehensive Application Notes and Protocols for Spectrophotometric Determination of Enalapril Maleate in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spectrophotometric Determination of Enalapril Maleate

This compound (ENP) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and congestive heart failure. Chemically described as 1-[N-[(S)-1-carboxy-3-phenylpropyl]L-proline 1'-ethyl ester, maleate (1:1), this compound possesses a carboxylic acid group and secondary amine functionality that enable various analytical detection approaches. The molecular structure presents multiple sites for chemical interaction, making it amenable to different spectrophotometric determination methods that offer alternatives to more complex chromatographic techniques.

Spectrophotometric methods provide practical advantages for routine pharmaceutical analysis, including simplicity of instrumentation, rapid analysis time, cost-effectiveness, and adequate sensitivity for quality control applications. These characteristics make spectrophotometry particularly valuable for resource-limited settings and high-throughput analysis environments where sophisticated HPLC equipment may not be readily available. The development of validated spectrophotometric methods follows ICH guidelines and pharmacopeial standards to ensure reliability, accuracy, and precision comparable to official methods.

This document presents optimized and validated spectrophotometric methods for the determination of this compound in commercial dosage forms, providing detailed protocols, performance characteristics, and implementation guidelines to support pharmaceutical researchers, quality control scientists, and method development specialists in obtaining reliable analytical results.

Analytical Principles and Reaction Mechanisms

The spectrophotometric methods for this compound determination leverage two primary analytical principles: charge-transfer complexation and chemical derivatization through specific reactions. Understanding these underlying mechanisms is essential for proper method selection, optimization, and troubleshooting.

Charge-Transfer Complexation

Charge-transfer (CT) complexation occurs when an electron-rich donor molecule interacts with an electron-deficient acceptor to form a colored complex that exhibits characteristic absorption spectra. This compound acts as an n-electron donor due to its nitrogen and oxygen atoms with lone electron pairs, allowing it to form stable complexes with various π-acceptors:

  • π-Acceptors: Compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranilic acid (pCA) contain electron-deficient ring systems that accept electrons from enalapril, resulting in bathochromic shifts to longer wavelengths with intense coloration.
  • σ-Acceptors: Iodine functions as a weak Lewis acid that forms CT complexes through partial electron transfer, producing triiodide ions (I₃⁻) with characteristic absorption maxima.

The stoichiometry of these complexes is typically 1:1 drug:reagent as confirmed by Job's method of continuous variations, with complex stability influenced by solvent polarity, reaction time, and temperature.

Reaction-Based Methods

Alternative approaches exploit specific chemical reactions that produce measurable chromophores:

  • Triiodide Formation: The carboxylic acid group of this compound reacts with a mixture of potassium iodate (KIO₃) and iodide (KI) in aqueous medium, liberating iodine that subsequently forms yellow-colored triiodide ion (I₃⁻).
  • Ion-Pair Complexation: In acidic medium, the protonated amino group of enalapril forms ion-pair complexes with acid dyes like bromocresol purple (BCP) and bromophenol blue (BPB), which can be extracted into organic solvents for measurement.

The following diagram illustrates the decision-making workflow for selecting an appropriate spectrophotometric method based on analytical requirements and sample characteristics:

G Start Start: this compound Analysis Q1 Required Sensitivity Level? Start->Q1 Q2 Available Equipment/ Reagents? Q1->Q2 High Sensitivity Needed Q3 Sample Concentration Range? Q1->Q3 Moderate Sensitivity Acceptable M3 Method C (DDQ) Moderate Sensitivity Q1->M3 Balance of sensitivity and simplicity M1 Method A (KI-KIO3) High Sensitivity Q2->M1 Basic reagents available M5 Ion-Pair Methods (BCP/BPB) Excellent LOD Q2->M5 Acid dyes accessible M2 Method B (p-CA) Wide Linear Range Q3->M2 Wide range (20-560 μg/mL) M4 Method D (Iodine) Proven Reliability Q3->M4 Moderate range (10-200 μg/mL) Q4 Analysis Time Constraints? Q4->M1 Can accommodate reaction time Q4->M3 Rapid analysis needed

Method A: Determination Based on KI-KIO₃ Reaction

Principle and Reaction Mechanism

This method exploits the carboxylic acid functionality of this compound through its reaction with a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in aqueous medium. The carboxylic acid group provides protons that drive the redox reaction, liberating iodine which subsequently combines with excess iodide to form the triiodide ion (I₃⁻). This yellow-colored product exhibits maximum absorption at 352 nm, providing the basis for quantitative measurement [1] [2].

The reaction proceeds according to the following stoichiometry:

The kinetic aspect of this reaction is accounted for by measuring the difference in absorbance between 8 minutes and 2 minutes after initiating the reaction, which enhances method specificity by minimizing interference from background absorption [2].

Detailed Experimental Protocol
3.2.1 Reagents and Solutions
  • Potassium iodide solution (5.0 × 10⁻² M): Dissolve 830 mg KI in distilled water and dilute to 100 mL.
  • Potassium iodate solution (3.0 × 10⁻³ M): Dissolve 54 mg KIO₃ in distilled water and dilute to 100 mL.
  • This compound standard solution (0.5 mg/mL): Accurately weigh 50 mg this compound reference standard, transfer to 100 mL volumetric flask, dissolve in distilled water, and dilute to volume.
  • Pharmaceutical preparation sample solution: Finely powder 20 tablets, transfer powder equivalent to 10 mg this compound to 50 mL volumetric flask, add 30 mL distilled water, sonicate for 15 minutes with shaking, dilute to volume with distilled water, and filter through Whatman No. 42 filter paper, discarding the first few mL.
3.2.2 Procedure
  • Transfer aliquots of standard solution (0.5-10 mL, containing 25-500 μg this compound) to series of 10 mL volumetric flasks.
  • To each flask, add 1.0 mL potassium iodate solution (3.0 × 10⁻³ M) followed by 1.5 mL potassium iodide solution (5.0 × 10⁻² M).
  • Dilute to volume with distilled water and mix thoroughly.
  • Maintain reaction temperature at 25 ± 1°C throughout.
  • Measure absorbance against reagent blank at 352 nm as function of time.
  • Calculate ΔA = (Absorbance at 8.0 min - Absorbance at 2.0 min) for each concentration.
  • Prepare calibration curve by plotting ΔA versus this compound concentration (μg/mL).
  • For tablet samples, prepare test solutions equivalent to approximately 25-250 μg this compound per 10 mL and follow same procedure.
3.2.3 Optimization Parameters
  • Temperature control: Maintain at 25 ± 1°C for reproducible reaction kinetics.
  • Reaction time: Critical to measure at precise time intervals (2 and 8 minutes).
  • Reagent sequence: Add KI after KIO₃ for consistent results.
  • pH dependence: Reaction requires acidic protons from enalapril carboxylic acid group.

Method B: Determination Using p-Chloranilic Acid (pCA)

Principle and Reaction Mechanism

This approach is based on charge-transfer complexation between this compound (electron donor) and p-chloranilic acid (electron acceptor) in 1,4-dioxan-methanol medium. p-Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) functions as a π-acceptor that interacts with the electron-rich nitrogen and oxygen atoms of enalapril, forming an intensely colored complex with maximum absorption at 510 nm [1] [2].

The reaction occurs rapidly at room temperature, with color development complete within 2 minutes of mixing. The complex demonstrates excellent stability, allowing sufficient time for measurement without special handling. Job's method of continuous variations has confirmed a 1:1 stoichiometry for the complex, indicating single-site interaction between enalapril and pCA molecules [2].

Detailed Experimental Protocol
4.2.1 Reagents and Solutions
  • p-Chloranilic acid solution (0.2% w/v): Dissolve 200 mg pCA in 1,4-dioxan and dilute to 100 mL with the same solvent.
  • This compound standard solution (2.0 mg/mL): Accurately weigh 200 mg this compound, transfer to 100 mL volumetric flask, dissolve in methanol, and dilute to volume.
  • Pharmaceutical preparation sample solution: Finely powder 20 tablets, transfer powder equivalent to 50 mg this compound to 25 mL volumetric flask, add 15 mL methanol, sonicate for 15 minutes with shaking, dilute to volume with methanol, and filter through Whatman No. 42 filter paper.
4.2.2 Procedure
  • Transfer aliquots of standard solution (0.05-1.4 mL, containing 0.1-2.8 mg this compound) to series of 5 mL volumetric flasks.
  • To each flask, add 2.5 mL p-chloranilic acid solution (0.2% w/v).
  • Dilute to volume with 1,4-dioxan and mix thoroughly.
  • Allow to stand at room temperature (25 ± 1°C) for 2 minutes.
  • Measure absorbance against reagent blank at 510 nm.
  • Prepare calibration curve by plotting absorbance versus this compound concentration (μg/mL).
  • For tablet samples, prepare test solutions equivalent to approximately 0.5-2.0 mg this compound per 5 mL and follow same procedure.
4.2.3 Optimization Parameters
  • Solvent system: 1,4-dioxan-methanol medium provides optimal solvation and reaction environment.
  • Reagent volume: 2.5 mL of 0.2% pCA provides excess reagent for complete complex formation.
  • Reaction time: Color develops immediately but stable readings obtained after 2 minutes.
  • Temperature: Room temperature (25 ± 1°C) sufficient; no heating required.

Method C: Determination Using DDQ Reagent

Principle and Reaction Mechanism

This method utilizes the charge-transfer complex formation between this compound and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile-1,4-dioxane medium. DDQ is a strong π-acceptor with high electron affinity due to the presence of two chlorine atoms and two cyano groups on the quinone ring, enabling formation of a highly colored complex with maximum absorption at 565 nm [1] [2].

The complex formation occurs immediately at room temperature, with maximum absorbance achieved within 3 minutes of mixing. The high molar absorptivity of the DDQ complex provides good sensitivity for quantification across a wide concentration range. The stoichiometry of this interaction has been established as 1:1 through Job's method, consistent with single-site electron donation from enalapril to the DDQ molecule [2].

Detailed Experimental Protocol
5.2.1 Reagents and Solutions
  • DDQ reagent solution (0.1% w/v): Dissolve 100 mg DDQ in 1,4-dioxan and dilute to 100 mL with the same solvent.
  • This compound standard solution (0.5 mg/mL): Accurately weigh 50 mg this compound, transfer to 100 mL volumetric flask, dissolve in acetonitrile, and dilute to volume.
  • Pharmaceutical preparation sample solution: Finely powder 20 tablets, transfer powder equivalent to 25 mg this compound to 50 mL volumetric flask, add 25 mL acetonitrile, sonicate for 15 minutes with shaking, dilute to volume with acetonitrile, and filter.
5.2.2 Procedure
  • Transfer aliquots of standard solution (0.05-0.75 mL, containing 25-375 μg this compound) to series of 5 mL volumetric flasks.
  • To each flask, add 1.4 mL DDQ reagent solution (0.1% w/v).
  • Dilute to volume with acetonitrile and mix thoroughly.
  • Allow to stand at room temperature (25 ± 1°C) for 3 minutes.
  • Measure absorbance against reagent blank at 565 nm.
  • Prepare calibration curve by plotting absorbance versus this compound concentration (μg/mL).
  • For tablet samples, prepare test solutions equivalent to approximately 50-300 μg this compound per 5 mL and follow same procedure.
5.2.3 Optimization Parameters
  • Solvent system: Acetonitrile-1,4-dioxane medium optimal for complex formation.
  • Reagent volume: 1.4 mL of 0.1% DDQ solution provides optimal reagent concentration.
  • Reaction time: 3 minutes sufficient for complete color development.
  • Wavelength: 565 nm provides maximum sensitivity with minimal interference.

Method D: Determination Using Iodine Reagent

Principle and Reaction Mechanism

This approach is based on charge-transfer complexation between this compound and iodine in acetonitrile-dichloromethane medium. Enalapril acts as an n-electron donor while iodine functions as a σ-acceptor, forming a CT complex that exhibits characteristic absorption peaks at 290 nm and 365 nm, with the latter typically used for quantification [1] [2].

Job's method of continuous variations has established a 1:1 stoichiometry for the enalapril-iodine complex. The absorption spectrum of this CT complex is identical to that of I₃⁻ in dichloromethane, suggesting an ionized structure [DI⁺…I₃⁻] where enalapril donates an electron pair to form the donor-acceptor complex. The complex shows immediate color development with excellent stability at room temperature [2].

Detailed Experimental Protocol
6.2.1 Reagents and Solutions
  • Iodine reagent solution (0.1% w/v): Dissolve 100 mg iodine in dichloromethane and dilute to 100 mL with the same solvent.
  • This compound standard solution (1.0 mg/mL): Accurately weigh 100 mg this compound, transfer to 100 mL volumetric flask, dissolve in acetonitrile, and dilute to volume.
  • Pharmaceutical preparation sample solution: Finely powder 20 tablets, transfer powder equivalent to 50 mg this compound to 50 mL volumetric flask, add 25 mL acetonitrile, sonicate for 15 minutes with shaking, dilute to volume with acetonitrile, and filter.
6.2.2 Procedure
  • Transfer aliquots of standard solution (0.05-1.0 mL, containing 50-1000 μg this compound) to series of 5 mL volumetric flasks.
  • To each flask, add 1.2 mL iodine reagent solution (0.1% w/v).
  • Dilute to volume with dichloromethane and mix thoroughly.
  • Allow to stand at room temperature (25 ± 1°C) for 2 minutes.
  • Measure absorbance against reagent blank at 365 nm.
  • Prepare calibration curve by plotting absorbance versus this compound concentration (μg/mL).
  • For tablet samples, prepare test solutions equivalent to approximately 100-800 μg this compound per 5 mL and follow same procedure.
6.2.3 Optimization Parameters
  • Solvent system: Acetonitrile-dichloromethane provides ideal medium for iodine complexation.
  • Reagent volume: 1.2 mL of 0.1% iodine solution ensures complete complex formation.
  • Reaction time: 2 minutes sufficient for stable color development.
  • Wavelength selection: 365 nm preferred over 290 nm for better specificity.

Method Validation and Comparative Analysis

Analytical Performance Characteristics

All described spectrophotometric methods have been comprehensively validated according to ICH guidelines, with key performance parameters summarized in the table below:

Table 1: Analytical Performance Characteristics of Spectrophotometric Methods for this compound Determination

Method λmax (nm) Linear Range (μg/mL) Regression Equation Correlation Coefficient (r²) LOD (μg/mL) LOQ (μg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
KI-KIO₃ 352 2.5-50 A = 0.021C + 0.045 0.9992 0.42 1.27 1.24 × 10⁴
pCA 510 20-560 A = 0.002C + 0.038 0.9995 1.85 5.61 1.81 × 10³
DDQ 565 5-75 A = 0.012C + 0.052 0.9998 0.68 2.06 2.87 × 10⁴
Iodine 365 10-200 A = 0.005C + 0.041 0.9994 1.12 3.39 9.45 × 10³
BCP* 408 2.0-24 A = 0.038C + 0.026 0.9996 0.39 1.18 3.92 × 10⁴
BPB* 414 2.0-28 A = 0.035C + 0.031 0.9993 0.45 1.36 3.41 × 10⁴

*BCP and BPB methods from supplementary research [3]

Precision and Accuracy Data

Method validation included comprehensive assessment of precision (repeatability and intermediate precision) and accuracy through recovery studies:

Table 2: Precision and Accuracy Data for Spectrophotometric Methods of this compound

Method Repeatability (RSD%, n=6) Intermediate Precision (RSD%, n=3 days) Recovery (%) Robustness
KI-KIO₃ 0.82-1.24 1.35-1.82 99.2-100.8 Sensitive to temperature and time
pCA 0.75-1.15 1.28-1.76 98.8-101.3 Robust to minor variations
DDQ 0.68-1.08 1.18-1.64 99.5-100.9 Sensitive to solvent ratio
Iodine 0.79-1.21 1.32-1.79 98.9-101.1 Moderate robustness
BCP* 0.84-1.26 1.41-1.85 99.8-100.5 pH sensitive
BPB* 0.81-1.23 1.38-1.81 99.6-100.7 pH sensitive

*BCP and BPB methods from supplementary research [3]

Application to Pharmaceutical Formulations

All methods have been successfully applied to the determination of this compound in commercial tablet formulations with excellent results comparable to official USP methods. The following diagram illustrates the complete analytical workflow from sample preparation to final quantification:

G SP Sample Preparation (Tablet Powdering & Extraction) S1 Filtration & Dilution SP->S1 S2 Reaction with Selected Reagent S1->S2 S3 Incubation at Specified Conditions S2->S3 S4 Absorbance Measurement at λmax S3->S4 S5 Calculation via Calibration Curve S4->S5 S6 Result Validation & Reporting S5->S6 MS Method Selection (Based on Table 3) MS->S2 Determines reagent and conditions

Implementation in Quality Control Settings

Method Selection Guidelines

Selection of an appropriate spectrophotometric method for this compound determination should consider the specific analytical requirements and available resources:

Table 3: Method Selection Guide Based on Analytical Requirements

Analytical Need Recommended Method Justification
Highest Sensitivity KI-KIO₃ or BCP Lowest LOD (0.39-0.42 μg/mL)
Widest Linear Range pCA Broad range (20-560 μg/mL) suitable for varied formulations
Routine Quality Control Iodine Excellent balance of sensitivity, precision, and simplicity
Research Applications DDQ High molar absorptivity provides excellent detectability
Limited Organic Solvents KI-KIO₃ Aqueous-based system with minimal organic solvent use
Stability Concerns pCA Immediate color development with excellent stability
Regulatory Considerations and Compliance

When implementing these spectrophotometric methods in regulated environments, several considerations ensure compliance with current quality standards:

  • Method Verification: Laboratory should perform verification studies demonstrating capability to achieve validated parameters, including system suitability tests.
  • Reference Standards: Use of USP this compound Reference Standard is recommended for calibration [4].
  • Specificity: Methods should demonstrate specificity against placebo components and known degradation products.
  • Documentation: Maintain comprehensive records of all validation activities, including protocol deviations and investigations.

The methods presented demonstrate statistical equivalence to official USP chromatographic methods when properly validated and implemented, providing suitable alternatives for routine quality control applications while offering advantages in simplicity, analysis time, and equipment requirements [5] [4].

Conclusions

The optimized and validated spectrophotometric methods presented herein provide reliable alternatives to chromatographic techniques for the determination of this compound in pharmaceutical formulations. Each method offers distinct advantages depending on analytical requirements:

  • The KI-KIO₃ method provides superior sensitivity with LOD of 0.42 μg/mL, ideal for low-dose formulations.
  • The pCA method offers the widest linear range (20-560 μg/mL), suitable for analysis across diverse concentration ranges.
  • The DDQ and iodine methods balance good sensitivity with practical implementation advantages.
  • The ion-pair methods (BCP/BPB) deliver excellent sensitivity with LOD values of 0.39-0.45 μg/mL.

All methods have demonstrated excellent accuracy (98.8-101.3% recovery) and precision (RSD <2.0%) when applied to commercial dosage forms, with statistical comparison revealing no significant differences from official USP methods. These characteristics make them valuable tools for pharmaceutical quality control laboratories, particularly in resource-limited settings where sophisticated chromatographic instrumentation may not be readily available.

Proper method selection should consider specific analytical needs, available instrumentation, and reagent accessibility, while maintaining adherence to validated parameters to ensure reliable performance. The detailed protocols provided enable straightforward implementation with minimal method development requirements.

References

Comprehensive Application Notes and Protocols: Enalapril Maleate Stability-Indicating Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enalapril Maleate Stability

This compound ((S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As a prodrug, enalapril requires metabolic activation to enalaprilat for therapeutic activity. The stability of this compound in pharmaceutical formulations represents a significant challenge due to its susceptibility to various degradation pathways, particularly under conditions of elevated temperature and humidity. These degradation processes can compromise therapeutic efficacy and potentially introduce toxic impurities. Therefore, the development and implementation of robust stability-indicating assay methods (SIAMs) is critical for ensuring product quality, safety, and shelf-life throughout the drug development lifecycle and commercial manufacturing.

The complex degradation chemistry of this compound necessitates analytical methods capable of separating and quantifying the drug substance from its degradation products. This document provides comprehensive application notes and detailed experimental protocols for assessing this compound stability using modern chromatographic and thermal techniques, with emphasis on green analytical chemistry principles and regulatory compliance.

Degradation Pathways of this compound

This compound undergoes degradation through two primary pathways depending on environmental conditions, with the nature of degradation products significantly influenced by pH. Understanding these pathways is essential for developing effective stability-indicating methods and formulation strategies.

Table 1: Major Degradation Pathways of this compound

Degradation Pathway Primary Products Conditions Favored Impact on Potency
Intramolecular cyclization Diketopiperazine (DKP) Acidic pH (2-3), Solid state Significant loss with potential toxic impurity
Hydrolytic deethylation Enalaprilat (Diacid) Alkaline pH (>5), High humidity Direct loss of prodrug properties
Oxidative degradation Multiple oxidative products Oxidative stress conditions Variable impact depending on extent
Thermal degradation DKP and enalaprilat Elevated temperature Progressive loss over time

The diketopiperazine (DKP) impurity forms through intramolecular cyclization, particularly under acidic conditions (pH 2-3) and in the solid state, while enalaprilat (the active diacid form) results from hydrolytic deethylation, predominantly in alkaline environments (pH >5) [1]. Recent studies have demonstrated that toxic DKP is preferentially formed at pH 2-3, while diacid formation dominates at pH values above 5 [1]. Under typical storage conditions, both degradation routes may occur simultaneously, with the relative proportion of each impurity dependent on the microenvironmental pH within the dosage form.

The following diagram illustrates the primary degradation pathways of this compound and the relationship between degradation products and conditions:

Figure 1: Primary degradation pathways of this compound and influencing conditions

Thermal stress significantly accelerates these degradation processes, with studies demonstrating that this compound in solid state exhibits autocatalytic degradation kinetics in both dry and humid atmospheres [2]. The presence of excipients can further complicate this picture, as demonstrated by thermal analysis studies showing chemical interactions between this compound and tablet excipients during storage at 40°C and 75% relative humidity for 90 days [3].

Analytical Methodologies for Stability Assessment

Liquid Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed technique for this compound stability assessment due to its robustness, sensitivity, and ability to separate complex mixtures of degradation products.

Table 2: Comparison of HPLC Methods for this compound Analysis

Method Parameter Pharmacopoeial Method Green Optimized Method LC-MS Method
Column C8 (250 × 4.6 mm; 5 μm) C18 (100 × 4.6 mm; 3.5 μm) C18 (150 × 4.6 mm; 3.5 μm)
Mobile Phase Acetonitrile:phosphate buffer pH 2.2 (25:75 v/v) Ethanol:phosphate buffer pH 2.2 (30:70 v/v) Acetonitrile:ammonium formate with 0.1% formic acid
Run Time ~15 minutes ~7 minutes ~10 minutes
Detection UV 215-220 nm UV 215-220 nm MS with ESI ionization
Green Metrics NEMI: 2 circles, Eco-Scale: 84 NEMI: 3 circles, Eco-Scale: 89 Not specified
Application Assay and related substances Simultaneous analysis of enalapril, enalaprilat, DKP Structural characterization of degradation products

The green optimized HPLC method demonstrates significant advantages in terms of analysis time reduction (approximately 8 minutes shorter per run), cost efficiency (US$ 0.40 savings per run in solvent consumption), and environmental impact (17.1 mL reduction in organic solvent consumption per analysis) while maintaining analytical performance [4]. This method has been validated for the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine with linear range of 140-260 μg mL⁻¹ for enalapril and excellent green assessment scores (AGREE: 0.78 vs. 0.57 for the pharmacopoeial method) [4].

For forced degradation studies, liquid chromatography-mass spectrometry (LC-MS) provides critical structural information for degradation product identification. Methods employing electrospray ionization (ESI) have been successfully used to characterize the fragmentation patterns of enalapril and its degradation products, enabling definitive identification of DKP and other impurities [5].

Alternative Analytical Techniques

High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for stability assessment, particularly in resource-limited settings. A validated HPTLC method employs precoated silica gel F₂₅₄ plates with a mobile phase consisting of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) with detection at 207 nm [6]. This method demonstrated adequate linearity (r = 0.998) over the range of 200-1200 ng/band, with limits of detection and quantitation of 23.78 ng/band and 72.01 ng/band, respectively [6]. The method effectively separated enalapril from its degradation products under various stress conditions, proving particularly susceptible to basic hydrolysis.

Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetry (TG) provide complementary information about the solid-state stability and drug-excipient interactions. Studies have shown that DSC and TG can detect interactions between this compound and excipients during storage, with results correlating well with HPLC data showing reduced enalapril content and DKP formation after storage at 40°C/75% relative humidity for 90 days [3].

The following workflow diagram illustrates the comprehensive stability assessment approach for this compound:

Figure 2: Comprehensive stability-indicating method workflow for this compound

Stabilization Strategies

The inherent instability of this compound in solid dosage forms necessitates implementation of effective stabilization strategies during formulation development. Recent advances have focused on in situ salt formation and manipulation of the microenvironment within the tablet matrix to suppress degradation pathways.

A novel approach involves the incorporation of ionic excipients, specifically alkali metal salts, into the granulation solution to facilitate conversion of this compound into its more stable sodium salt directly within the dosage form [1]. This strategy, combined with ethanol as a hydrolysis inhibitor in the granulation solution, effectively suppresses both the deethylation to diacid and cyclization to DKP. Formulations utilizing this technology demonstrate significantly improved stability profiles, meeting ICH Q3B(R2) requirements for impurities throughout a five-year shelf-life [1].

The absence of alkalinizing agents like sodium bicarbonate in tablet formulations has been linked to increased DKP formation, as confirmed by thermal analysis studies [3]. Therefore, careful selection of buffering agents and pH modifiers represents a critical factor in formulation design. Additionally, packaging selection plays a vital role in stability, with studies comparing polyvinyl chloride/aluminum blister and aluminum strip packaging demonstrating significant differences in degradation rates under accelerated storage conditions [3].

Experimental Protocols

Green HPLC-UV Method for Simultaneous Analysis

This protocol describes the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine in pharmaceutical formulations using a green HPLC-UV method [4].

Materials and Reagents:

  • HPLC grade ethanol and water
  • Phosphoric acid or potassium dihydrogen phosphate for buffer preparation
  • Reference standards: this compound, enalaprilat, diketopiperazine
  • Pharmaceutical formulations (tablets) for testing

Mobile Phase Preparation: Prepare phosphate buffer pH 2.2 by dissolving appropriate amount of potassium dihydrogen phosphate in water, adjusting pH with phosphoric acid. Mix phosphate buffer and ethanol in ratio of 70:30 (v/v). Filter through 0.45 μm membrane and degas by sonication for 10 minutes.

Chromatographic Conditions:

  • Column: C18 (100 × 4.6 mm; 3.5 μm)
  • Mobile phase: ethanol:phosphate buffer pH 2.2 (30:70, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 215-220 nm
  • Injection volume: 10-20 μL
  • Column temperature: ambient (25 ± 5°C)
  • Run time: 7 minutes

System Suitability Requirements:

  • Resolution between enalapril and closest degradation product: ≥2.0
  • Tailing factor for enalapril peak: ≤2.0
  • Theoretical plates for enalapril peak: ≥2000

Sample Preparation: For tablet analysis: weigh and powder not less than 20 tablets. Transfer accurately weighed portion of powder equivalent to about 10 mg of enalapril to volumetric flask. Add diluent (mobile phase or suitable solvent), sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through 0.45 μm membrane before injection.

Forced Degradation Study Protocol

Forced degradation studies provide critical information about the intrinsic stability of drug substances and the stability-indicating capability of analytical methods.

Stress Conditions:

  • Acid hydrolysis: Expose sample to 0.1-1 M HCl at room temperature for 24 hours or 60°C for 1-2 hours
  • Base hydrolysis: Expose sample to 0.1-0.5 M NaOH at room temperature for 1-4 hours
  • Oxidative stress: Treat with 0.1-3% hydrogen peroxide at room temperature for 1-24 hours
  • Thermal stress: Expose solid drug substance to 70-80°C for 1-14 days
  • Photostress: Expose to visible and UV light (ICH Q1B option 2 conditions)

Procedure: Prepare drug solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent. Subject aliquots to various stress conditions. Withdraw samples at appropriate time intervals and neutralize hydrolytic stress samples immediately after treatment. Analyze stressed samples using the developed HPLC method alongside unstressed controls.

Interpretation: Monitor for the appearance of degradation peaks and decrease in the main peak. Aim for approximately 5-20% degradation to avoid secondary degradation. Determine mass balance by adding peak areas of all degradation products and remaining drug substance, comparing to unstressed control.

Regulatory Considerations and Method Validation

Stability-indicating methods for this compound must comply with regulatory requirements outlined in ICH guidelines Q1A(R2) (Stability Testing), Q2(R1) (Method Validation), and Q3B(R2) (Impurities in New Drug Products). Method validation should demonstrate specificity, linearity, accuracy, precision, range, robustness, and system suitability.

Specificity must be established by demonstrating separation efficiency between enalapril and all potential degradation products, including DKP and enalaprilat. For the green HPLC method, validation parameters have demonstrated adequate linearity over the range of 140-260 μg mL⁻¹ for enalapril, with corresponding ranges established for degradation products [4]. Accuracy should be confirmed by recovery studies at 50%, 100%, and 150% of target concentration, with acceptance criteria of 98-102% recovery.

The application of green chemistry metrics (NEMI, GAPI, Eco-Scale, AGREE) represents an emerging consideration in analytical method development, with regulatory agencies increasingly encouraging sustainable practices [4]. The optimized green HPLC method achieves significantly improved environmental assessment scores compared to the pharmacopoeial method, particularly in the AGREE evaluation (0.78 vs. 0.57) [4].

Conclusion

The stability assessment of this compound requires a comprehensive approach incorporating modern chromatographic techniques with emphasis on green chemistry principles. The optimized HPLC method provided in these application notes offers significant advantages in terms of analysis time, cost efficiency, and environmental impact while maintaining robust performance for simultaneous quantification of enalapril and its major degradation products. The implementation of appropriate stabilization strategies, particularly the in situ salt formation approach, can effectively suppress degradation pathways and ensure product quality throughout the intended shelf-life. These detailed protocols provide researchers and pharmaceutical scientists with practical guidance for developing, validating, and implementing stability-indicating methods that meet both scientific and regulatory requirements.

References

Comprehensive Application Notes and Protocols for Fixed-Dose Combination Amlodipine/Enalapril Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The fixed-dose combination (FDC) of amlodipine, a dihydropyridine calcium channel blocker, and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, represents a rational therapeutic approach for the management of hypertension and related cardiovascular conditions. This combination leverages complementary mechanisms of action that target multiple pathways in blood pressure regulation, allowing for enhanced efficacy while potentially minimizing dose-dependent adverse effects. The scientific rationale for this combination is rooted in the understanding that hypertension is a multifactorial condition often requiring intervention at different physiological control points to achieve optimal blood pressure control.

Clinical evidence demonstrates that the amlodipine/enalapril combination provides additive antihypertensive effects while addressing specific limitations of each monotherapy. Research indicates that approximately 20% of hypertensive patient prescriptions involve drug interactions with amlodipine, with enalapril being one of the most common concomitant medications [1]. The combination is particularly valuable in treatment-resistant hypertension and for patients with specific clinical characteristics such as coronary artery disease, where both blood pressure control and organ protection are treatment priorities. From a therapeutic perspective, this FDC aligns with current hypertension management guidelines that emphasize the use of combination therapy, particularly single-pill combinations, to improve medication adherence and persistence [2].

Drug Mechanisms and Synergistic Actions

Complementary Pharmacological Pathways

The therapeutic efficacy of the amlodipine/enalapril FDC stems from its action on two distinct yet complementary pathways regulating vascular tone and blood pressure:

  • Amlodipine Mechanism: As a dihydropyridine calcium channel blocker, amlodipine inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. This inhibition results in peripheral arterial vasodilation, reducing total peripheral resistance without significantly affecting cardiac conduction or contractility. Amlodipine exhibits antioxidant properties and enhances the production of nitric oxide (NO), an important endogenous vasodilator [3]. The strong affinity of amlodipine for cell membranes contributes to its long duration of action, allowing for once-daily dosing with a terminal elimination half-life of 30-50 hours [3].

  • Enalapril Mechanism: As an ACE inhibitor, enalapril is metabolized to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition reduces peripheral vascular resistance and decreases aldosterone secretion, resulting in reduced sodium and water retention. Additionally, ACE inhibition increases bradykinin levels by reducing its breakdown, contributing to vasodilation but also potentially causing the characteristic dry cough associated with this drug class [2]. Enalapril has a peak concentration at approximately 1 hour after administration, with a half-life of enalaprilat ranging from 24-73 hours, supporting once or twice-daily dosing [2].

Synergistic Effects and Pharmacodynamic Interactions

The combination of amlodipine and enalapril produces several important synergistic effects that enhance therapeutic outcomes:

  • Reduction of Peripheral Edema: Amlodipine-induced peripheral edema, resulting from preferential arteriolar dilation over venular dilation, is mitigated by enalapril, which provides balanced dilation of both arterioles and venules, reducing capillary hydrostatic pressure and fluid extravasation [4]. Clinical studies demonstrate a significantly lower incidence of lower-limb edema with the combination (7.1%) compared to amlodipine monotherapy (30.6%) [5].

  • Renin-Angiotensin System Modulation: Amlodipine stimulates the renin-angiotensin-aldosterone system (RAAS) as a compensatory mechanism to its vasodilatory effects, which is effectively blocked by enalapril, leading to more complete blood pressure control [4]. This reciprocal interaction allows for enhanced antihypertensive efficacy without reactive neurohormonal activation.

  • Metabolic Neutrality: The combination does not adversely affect lipid profiles or glucose metabolism, making it suitable for hypertensive patients with metabolic syndrome or diabetes mellitus [2].

Table 1: Key Pharmacological Parameters of Amlodipine and Enalapril

Parameter Amlodipine Enalapril
Mechanism of Action Dihydropyridine calcium channel blocker Angiotensin-converting enzyme inhibitor
Bioavailability 64-90% Good oral absorption (peak concentration ~1 hour)
Protein Binding ~98% Not specified in sources
Time to Peak Concentration 6-12 hours Approximately 1 hour
Elimination Half-life 30-50 hours Enalaprilat: 24-73 hours
Route of Elimination Hepatic metabolism (90%), renal excretion (10% unchanged) Renal excretion (unchanged and as enalaprilat)
Food Effect Absorption not affected by food Absorption unaffected by food

Clinical Efficacy Evidence

Blood Pressure Reduction

Clinical studies have consistently demonstrated the antihypertensive efficacy of the amlodipine/enalapril combination across various patient populations and hypertension subtypes:

  • In patients with moderate to severe hypertension (supine DBP 105-125 mmHg, SBP 140-220 mmHg), amlodipine monotherapy reduced clinic supine systolic blood pressure from 177 to 152 mmHg and diastolic pressure from 110 to 93 mmHg after 8 weeks of treatment. Enalapril monotherapy in the same study reduced blood pressure from 183 to 169 mmHg (systolic) and from 109 to 102 mmHg (diastolic) [6]. The greater reduction in diastolic blood pressure with amlodipine was statistically significant (95% CI for intergroup difference -17.7, -2.7, P < 0.01) [6].

  • For patients with isolated systolic hypertension (SBP 160-200 mmHg, DBP <95 mmHg), both medications demonstrated significant efficacy. Amlodipine reduced mean supine systolic blood pressure from 185 to 164 mmHg, while enalapril reduced it from 183 to 159 mmHg after 8 weeks of treatment [7]. The difference between treatments was not statistically significant (95% CI for difference -10.5, 15.3), confirming comparable efficacy for this hypertension subtype [7].

  • A recent comparative study (2023) showed that enalapril reduced systolic blood pressure by 18.8% compared to 16.1% with amlodipine in patients with isolated systolic hypertension, though the difference was not statistically significant (p > 0.05) [8].

Special Populations and Comorbid Conditions

The combination therapy demonstrates particular benefits in specific patient populations:

  • In hypertensive patients with coronary artery disease, the amlodipine/enalapril FDC achieved blood pressure normalization (DAP <85 mmHg) with comparable efficacy to amlodipine monotherapy, while adding the benefit of RAAS blockade [5]. Final blood pressure values were 127.7/74.5 mmHg for the combination versus 125.3/75.5 mmHg for amlodipine alone (p=0.45 for SBP, p=0.32 for DAP) [5].

  • For patients with heart failure with reduced ejection fraction (HFrEF), enalapril is specifically recommended at doses of 10-20 mg twice daily, according to ACC/AHA/HFSA guidelines [2]. The addition of amlodipine in such patients may provide additional blood pressure control without the negative inotropic effects associated with other calcium channel blockers.

  • In diabetic patients, particularly those with proteinuric chronic kidney disease, enalapril provides renal protection independent of its blood pressure-lowering effects, with joint ADA/KDIGO guidelines recommending ACE inhibitors for patients with urine albumin-to-creatinine ratio ≥30 mg/g [2].

Table 2: Clinical Efficacy Outcomes from Comparative Studies

Study Design Patient Population Treatment Groups Blood Pressure Reduction Key Findings
Randomized, observer-blind [6] Moderate/severe hypertension (n=31) Amlodipine 5-10 mg vs Enalapril 5-20 mg SBP: -25 mmHg (Amlo) vs -14 mmHg (Ena) DBP: -17 mmHg (Amlo) vs -7 mmHg (Ena) Greater DBP reduction with amlodipine (P<0.01); home BP monitoring confirmed reductions
Randomized, observer-blind [7] Isolated systolic hypertension (n=31) Amlodipine vs Enalapril SBP: -21 mmHg (Amlo) vs -24 mmHg (Ena) DBP: -6 mmHg (both groups) No significant difference between treatments; both effective for ISH
Double-blind, randomized [5] HTN with CAD (n=72) FDC vs Amlodipine Final BP: 127.7/74.5 (FDC) vs 125.3/75.5 (Amlo) Comparable BP control; significantly less edema with FDC (7.1% vs 30.6%)
Comparative cross-sectional (2023) [8] Isolated systolic HTN (n=72) Amlodipine vs Enalapril SBP: -16.1% (Amlo) vs -18.8% (Ena) No significant difference in efficacy; both well-tolerated

Safety and Tolerability Profiles

Adverse Event Comparison

Understanding the safety profiles of both individual components is essential for appropriate patient selection and monitoring:

  • Amlodipine-Related Adverse Events: A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database identified 27 significant adverse reactions associated with amlodipine, including gingival hypertrophy, vasoplegia syndrome, and distributive shock [9]. The most common adverse effects include peripheral edema, dizziness, flushing, and palpitations. Recent evidence also suggests associations with acute kidney injury, thrombocytopenia, bradycardia, and various dermatological complications [9].

  • Enalapril-Related Adverse Events: The most characteristic adverse effect is a dry, nonproductive cough, occurring in a significant proportion of patients and often requiring discontinuation [2]. Other important adverse effects include angioedema, hypotension, hyperkalemia, and in rare cases, bone marrow suppression manifested as neutropenia or agranulocytosis, particularly in patients with renal impairment or collagen vascular diseases [10]. Enalapril is also associated with functional renal failure in susceptible individuals, especially those with bilateral renal artery stenosis.

Combination-Specific Safety Considerations

The FDC presents unique safety considerations that require careful monitoring:

  • Hypotension Risk: Both medications can cause symptomatic hypotension, particularly during initial therapy or dose escalation. This risk is heightened in patients who are volume-depleted, following diarrhea or vomiting, or in those receiving concomitant diuretics [10]. Initiation with lower doses and gradual titration is recommended, with close monitoring for at least 2 hours after the first dose and whenever the dosage is increased [2].

  • Renal Function Impacts: ACE inhibitors can cause acute renal failure in susceptible individuals, particularly those with pre-existing renal impairment, renal artery stenosis, or congestive heart failure. Regular monitoring of renal function is essential, especially during treatment initiation and dose adjustments [10] [2].

  • Hyperkalemia: Enalapril can increase serum potassium levels by reducing aldosterone secretion. This risk is heightened in patients with renal impairment, diabetes, or those using potassium supplements, potassium-sparing diuretics, or potassium-containing salt substitutes [10]. Serum potassium monitoring is recommended, particularly in high-risk populations.

  • Angioedema Risk: Although rare, angioedema is a potentially serious adverse effect associated with ACE inhibitors, which may be potentiated by concomitant use with amlodipine [1]. Patients should be advised to immediately report any signs of swelling of the face, extremities, lips, or tongue, or difficulty breathing [10].

Table 3: Comparative Adverse Event Profiles

Adverse Event Amlodipine Enalapril Combination Therapy Considerations
Peripheral Edema Common (dose-dependent) [9] Rare Significantly reduced compared to amlodipine monotherapy [5]
Cough Not typical Characteristic dry cough [2] Cough may persist, potentially requiring switch to ARB combination
Hypotension Occasional, especially initially Occasional, especially in volume-depletion Additive risk; initiate with caution in high-risk patients
Hyperkalemia Not associated Significant risk [10] Requires potassium monitoring, especially with renal impairment
Angioedema Rare cases reported [1] Rare but serious [10] Potential increased risk; patients should be educated on symptoms
Dizziness/Headache Common initially [8] Occasional [8] Typically transient; more common during initiation

Analytical Methods and Experimental Protocols

Dissolution Testing Protocol

Objective: To develop and validate a dissolution method for simultaneous quantification of amlodipine and enalapril from fixed-dose combination tablets.

Materials and Equipment:

  • USP Apparatus 2 (Paddle)
  • Dissolution tester with auto-sampler or fraction collector
  • HPLC system with UV/DAD or MS detector
  • pH meter
  • Amlodipine and enalapril reference standards
  • Appropriate buffers and reagents

Method Parameters:

  • Medium: 900 mL of 0.01N HCl or pH 4.5 acetate buffer
  • Apparatus: USP Type II (Paddle) at 50 rpm
  • Temperature: 37°C ± 0.5°C
  • Sampling times: 10, 15, 20, 30, 45, and 60 minutes
  • Sample volume: 5-10 mL with replacement

Analytical Conditions:

  • Column: C18, 150 × 4.6 mm, 3.5 μm
  • Mobile phase: Gradient of acetonitrile and phosphate buffer (pH 3.0)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 240 nm (amlodipine) and 215 nm (enalapril)
  • Injection volume: 20 μL
  • Run time: 15 minutes

Acceptance Criteria:

  • Q value ≥80% for both drugs at 30 minutes
  • Relative standard deviation of ≤10% at first time point and ≤5% at subsequent time points
Pharmacokinetic Interaction Study Protocol

Objective: To evaluate potential pharmacokinetic interactions between amlodipine and enalapril in healthy subjects.

Study Design:

  • Randomized, open-label, multiple-dose, 3-treatment, 3-period, 6-sequence crossover study
  • 12 healthy subjects (6 male, 6 female) as per [4]
  • Washout period of at least 10 days between treatments

Treatments:

  • Treatment A: Enalapril 5 mg twice daily for 6 days, once on day 7
  • Treatment B: Amlodipine 5 mg twice daily for 6 days, once on day 7
  • Treatment C: Enalapril 5 mg + Amlodipine 5 mg twice daily for 6 days, once on day 7

Blood Sampling:

  • Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose on day 7
  • Plasma separation via centrifugation at 3000 rpm for 15 minutes at 4°C
  • Storage at -70°C until analysis

Bioanalytical Method:

  • Sample extraction: Protein precipitation with acetonitrile
  • LC-MS/MS conditions:
    • ESI positive ion mode for amlodipine
    • ESI negative ion mode for enalapril and enalaprilat
    • Multiple reaction monitoring (MRM) transitions
  • Calibration range: 0.1-50 ng/mL for all analytes

Pharmacokinetic Parameters:

  • C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, CL/F, V~d~/F

Statistical Analysis:

  • Geometric mean ratios (GMR) and 90% confidence intervals for C~max~ and AUC
  • Bioequivalence range: 80-125%
Stability-Indicating Method Protocol

Objective: To develop and validate a stability-indicating HPLC method for simultaneous determination of amlodipine and enalapril in fixed-dose combination tablets.

Forced Degradation Studies:

  • Acidic degradation: 0.1N HCl at 70°C for 2 hours
  • Alkaline degradation: 0.1N NaOH at 70°C for 2 hours
  • Oxidative degradation: 3% H~2~O~2~ at room temperature for 2 hours
  • Thermal degradation: 105°C for 24 hours
  • Photodegradation: Exposure to UV light (254 nm) and visible light for 24 hours

Chromatographic Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: Gradient of acetonitrile and 0.1% formic acid in water
  • Flow rate: 1.2 mL/min
  • Detection: DAD, 200-400 nm
  • Column temperature: 30°C
  • Injection volume: 10 μL

Method Validation Parameters:

  • Specificity: Resolution from degradation products
  • Linearity: 5-150% of target concentration
  • Accuracy: 98-102% recovery
  • Precision: RSD ≤2% for repeatability, ≤3% for intermediate precision
  • Robustness: Deliberate variations in pH, temperature, and mobile phase composition

Formulation Development and Regulatory Considerations

Fixed-Dose Combination Development

The development of FDC tablets containing amlodipine and enalapril requires careful consideration of their physicochemical properties and compatibility:

  • Excipient Selection: Compatibility studies should exclude excipients that may interact with either drug. For example, alkaline stabilizers often used with ACE inhibitors may affect amlodipine stability. Direct compression or dry granulation is preferred over wet granulation to minimize degradation of moisture-sensitive enalapril.

  • Stability Considerations: Amlodipine is photosensitive and requires protection from light during manufacturing and packaging. Enalapril is susceptible to oxidation and hydrolysis, particularly under acidic conditions. The final formulation should include appropriate stabilizers and desiccants to ensure shelf life.

  • Manufacturing Process: Manufacturing should be conducted under controlled humidity conditions (RH <30%) to prevent degradation. Film coating is recommended to enhance stability and patient acceptability. Packaging in high-density polyethylene bottles with desiccant canisters or aluminum-aluminum blister packs provides adequate protection.

Bioequivalence and Bio-waiver Considerations

For FDC approval, regulatory agencies typically require demonstration of bioequivalence to the individual reference products:

  • Study Design: A randomized, balanced, single-dose, two-period, two-treatment crossover design under fasting conditions is standard. A separate food-effect study may be required unless a biowaiver is granted.

  • Analytical Methods: Validated bioanalytical methods capable of quantifying both parent drugs and relevant metabolites (enalaprilat for enalapril) with sufficient sensitivity and specificity.

  • Biopharmaceutics Classification: Amlodipine is BCS Class I (high solubility, high permeability), while enalapril is BCS Class III (high solubility, low permeability). This may influence dissolution requirements and potential for biowaivers.

The following diagram illustrates the key mechanistic pathways and synergistic interactions of the amlodipine/enalapril combination:

G cluster_0 Amlodipine Mechanism cluster_1 Enalapril Mechanism Amlodipine Amlodipine CCB CCB Amlodipine->CCB ReducedEdema ReducedEdema Amlodipine->ReducedEdema Reduces peripheral oedema side effect Enalapril Enalapril ACEInhibit ACEInhibit Enalapril->ACEInhibit RAASBlock RAASBlock Enalapril->RAASBlock Vasodilation Vasodilation CCB->Vasodilation ReducedATII ReducedATII ACEInhibit->ReducedATII ReducedBP ReducedBP Vasodilation->ReducedBP ReducedATII->Vasodilation RAASBlock->ReducedBP

Diagram 1: Mechanistic pathways and synergistic interactions of amlodipine/enalapril combination. Amlodipine (yellow) acts through calcium channel blockade while enalapril (green) inhibits angiotensin-converting enzyme. Their combination (blue) produces enhanced blood pressure reduction with mitigated side effects.

The following workflow diagram outlines the key experimental protocols for FDC development:

G cluster_0 Preformulation Phase cluster_1 Analytical Development cluster_2 Clinical Evaluation cluster_3 Regulatory Phase FormDev Formulation Development CompStudy Compatibility Studies FormDev->CompStudy AnalVal Analytical Method Validation CompStudy->AnalVal DissTest Dissolution Testing AnalVal->DissTest StabStudy Stability Studies DissTest->StabStudy PKStudy Pharmacokinetic Study StabStudy->PKStudy BE Bioequivalence Assessment PKStudy->BE ClinTrial Clinical Trials BE->ClinTrial RegSub Regulatory Submission ClinTrial->RegSub

Diagram 2: Experimental workflow for fixed-dose combination development, spanning preformulation, analytical development, clinical evaluation, and regulatory phases.

Conclusion

The fixed-dose combination of amlodipine and enalapril represents a rational therapeutic approach for hypertension management, leveraging complementary mechanisms of action that provide additive blood pressure lowering effects while mitigating dose-limiting adverse reactions. The combination has demonstrated clinical efficacy across various hypertension subtypes and patient populations, with particular benefits in those with coronary artery disease, where both blood pressure control and RAAS blockade provide cardiovascular protection.

From a drug development perspective, robust analytical methods, appropriate formulation strategies, and thorough evaluation of pharmacokinetic interactions are essential for successful FDC development. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals engaged in the development, evaluation, and regulatory submission of amlodipine/enalapril fixed-dose combinations.

References

Comprehensive Application Notes and Protocols: Stabilization of Enalapril Maleate in Extemporaneous Oral Liquid and Solid Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Degradation Pathways

Enalapril maleate (EM) is an angiotensin-converting enzyme (ACE) inhibitor widely used for managing hypertension, heart failure, and asymptomatic left ventricular dysfunction. The development of age-appropriate formulations, particularly for pediatric and geriatric patients or those with dysphagia, presents significant challenges due to the inherent instability of the molecule. This compound is commercially available as tablets with doses ranging from 2.5 to 20 mg, but achieving the typical starting dose of 0.1 mg kg⁻¹ day⁻¹ for infants and children is challenging due to limitations of available tablet strengths. This limitation is compounded by patients with dysphagia or those averse to swallowing tablets, creating a need for liquid oral formulations that facilitate adherence to treatment in these specific populations.

The molecular structure of this compound makes it susceptible to multiple degradation pathways, primarily through intramolecular cyclization and hydrolytic cleavage. Under acidic conditions (pH below 3), enalapril predominantly undergoes cyclization to form diketopiperazine (DKP), while at higher pH levels (exceeding 5), hydrolytic cleavage of the ethoxy carbonyl group occurs, leading to the formation of enalaprilat (diacid impurity). Enalaprilat is also an active metabolite arising from first-pass metabolism in the liver and acts as an ACE inhibitor, whereas DKP is a toxic product with no therapeutic benefit. The relative abundance of these degradation products is highly pH-dependent, making pH control a critical factor in formulation development.

Stability Data and Comparative Analysis

Stability of Enalapril Formulations Under Various Conditions

Table 1: Stability of extemporaneous oral liquid formulations of this compound

Formulation Composition Storage Condition Stability Duration Drug Recovery Reference
1 mg/mL in deionized water 4°C 91 days >94% [1]
1 mg/mL in deionized water 25°C 56 days >90% [1]
1 mg/mL in citrate buffer 25°C 91 days >92% [1]
1 mg/mL in sweetened vehicle 25°C 91 days >92% [1]
2 mg/mL, pH 3.5, 10 mM citrate buffer, 0.2% sodium benzoate 5°C (refrigerated) 6 months >95% [2]
Prepared with SuspendIt vehicle 5°C 180 days >90% [3]
Prepared with SuspendIt vehicle 25°C 60 days ~88% [3]

Table 2: Stability of solid dosage forms and degradation products

Formulation Approach Storage Condition Key Findings Reference
Conventional tablets Accelerated conditions (40°C/75% RH) 48.1% exceeded 5% degradation limit before expiration [4]
In situ sodium salt formation (1:3 molar ratio with NaHCO₃) Stress conditions Prevented hydrolytic deethylation, maintained neutral pH [4]
Stearic acid (10-20%) in MCC pellets Accelerated conditions Reduced DKP and enalaprilate formation [5]
Sodium salt + stearic acid Accelerated conditions Unexpected degradation due to interaction [5]

Table 3: Effect of pH on enalapril degradation pathway

pH Condition Predominant Degradation Product Formulation Implications Reference
<3 Diketopiperazine (DKP) Avoid strongly acidic conditions [4]
3-5 Minimal degradation Optimal for liquid formulations [2] [6]
>5 Enalaprilat (diacid) Avoid alkaline conditions [4]
5.5-7.0 Reduced DKP formation Suitable for solid dosage forms [4]
Degradation Pathways and Mechanisms

The degradation of this compound follows two primary pathways depending on environmental conditions. The cyclization pathway leads to the formation of diketopiperazine (DKP) through an internal nucleophilic attack, which predominates under acidic conditions. This reaction involves the terminal amino group attacking the carbonyl carbon of the proline ring, resulting in the elimination of ethanol and formation of a cyclic diketopiperazine structure. The hydrolysis pathway results in the formation of enalaprilat through cleavage of the ethyl ester group, which becomes predominant at higher pH levels. This degradation is catalyzed by hydroxide ions and results in the diacid form of the molecule. The following diagram illustrates these degradation pathways:

G cluster_acidic Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 5) EnalaprilMaleate This compound DKP Diketopiperazine (DKP) (Toxic Compound) EnalaprilMaleate->DKP Intramolecular Cyclization Diacid Enalaprilat (Diacid) (Active Metabolite) EnalaprilMaleate->Diacid Ester Hydrolysis Optimal Optimal Stability (pH 3-5 for liquids; pH 5.5-7.0 for solids) EnalaprilMaleate->Optimal pH Control

Formulation Protocols

Optimized Oral Liquid Formulation Protocol

Objective: To prepare a stable extemporaneous oral liquid formulation of this compound at 2 mg/mL concentration with a shelf life of at least 6 months under refrigerated conditions.

Materials:

  • This compound powder (pharmaceutical grade)
  • Glycerin (10% v/v)
  • Citrate buffer (10 mM, pH 3.5)
  • Sodium benzoate (0.2% w/v)
  • Deionized water
  • pH meter with calibration buffers
  • Magnetic stirrer with heating capability
  • Volumetric flasks
  • Amber glass bottles for storage

Procedure:

  • Buffer Preparation: Prepare 10 mM citrate buffer solution by dissolving citric acid and sodium citrate in deionized water. Adjust to pH 3.5 using 0.1N HCl or 0.1N NaOH while monitoring with a calibrated pH meter.
  • Preservative Solution: Dissolve sodium benzoate (0.2% w/v final concentration) in a portion of the citrate buffer with gentle heating (not exceeding 40°C) and stirring.
  • Drug Incorporation: Accurately weigh this compound equivalent to 2 mg/mL of final solution. Gradually add the drug to the citrate buffer while stirring continuously at moderate speed (400-600 rpm) until completely dissolved.
  • Excipient Addition: Add glycerin (10% v/v of final volume) to the solution while maintaining continuous stirring.
  • Volume Adjustment: Transfer the solution to a volumetric flask and q.s. to the final volume with the remaining citrate buffer.
  • Filtration: Filter the solution through a 0.45 μm membrane filter to remove any particulate matter.
  • Packaging: Fill the solution into amber Type III glass bottles, leaving minimal headspace, and seal tightly.
  • Storage: Label with preparation date and store under refrigerated conditions (2-8°C).

Quality Control:

  • Perform pH verification (acceptance criteria: 3.4-3.6)
  • Assess clarity and color visually
  • Assay by HPLC immediately after preparation and at designated stability time points
In Situ Sodium Salt Formation Protocol for Solid Dosage Forms

Objective: To enhance stability of enalapril in solid dosage forms through in situ formation of enalapril sodium salt during wet granulation.

Materials:

  • This compound
  • Sodium hydrogen carbonate (NaHCO₃)
  • Microcrystalline cellulose (MCC)
  • Crospovidone
  • Ethanol-water mixture (1:1 v/v)
  • Magnesium stearate
  • High-shear granulator
  • Fluid bed dryer or tray dryer
  • Tablet compression machine

Procedure:

  • Milling: Pass this compound and sodium hydrogen carbonate through a 250 μm sieve separately.
  • Stoichiometric Calculation: Calculate required NaHCO₃ using 1:3 molar ratio (this compound:NaHCO₃). For 5 mg this compound tablets, use approximately 2.5% w/w NaHCO₃ in the formulation.
  • Dry Mixing: Blend this compound, NaHCO₃, and portion of MCC in a high-shear granulator for 5-10 minutes at low impeller speed.
  • Granulation: Slowly add ethanol-water mixture (1:1 v/v) as granulating fluid while mixing. Continue massing for 2-5 minutes until granules form.
  • Drying: Dry the wet granules at 50°C in a fluid bed dryer or tray dryer until loss on drying (LOD) is below 2%.
  • Milling: Mill the dried granules through a 1.0 mm screen.
  • Lubrication: Blend the granules with crospovidone and magnesium stearate for 3-5 minutes.
  • Compression: Compress into tablets using appropriate tooling.

Critical Process Parameters:

  • Granulation endpoint: Visual assessment of granule formation
  • Drying temperature: Must not exceed 50°C
  • Granulation fluid volume: Sufficient to initiate reaction but avoid overwetting
  • Processing time: Complete tablet compression within 4 hours of granulation

Analytical Methods for Stability Assessment

Stability-Indicating HPLC Method for Enalapril and Degradants

Chromatographic Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm particle size
  • Mobile Phase: 35:65 (v/v) mixture of acetonitrile and water containing 0.2% methanesulfonic acid
  • Flow Rate: 1.2 mL/min
  • Detection: UV at 214 nm
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Run Time: 15-20 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain 1 mg/mL stock solution.
  • Sample Solution: For tablets, powder not less than 20 tablets. Weigh accurately portion of powder equivalent to 10 mg this compound into a 10 mL volumetric flask. Add 7 mL of mobile phase, sonicate for 10 minutes with occasional shaking, dilute to volume with mobile phase, and mix. Filter through 0.45 μm PVDF syringe filter, discarding the first 1 mL of filtrate.
  • For oral liquids: Dilute appropriate volume with mobile phase to obtain nominal concentration of 1 mg/mL. Filter through 0.45 μm PVDF syringe filter.

System Suitability Requirements:

  • Retention time of this compound: ~4 minutes
  • Resolution between enalapril and enalaprilat: not less than 2.0
  • Tailing factor for enalapril peak: not more than 2.0
  • RSD of peak areas from six replicate injections: not more than 2.0%

Validation Parameters:

  • Specificity: No interference from excipients or degradation products
  • Linearity: 0.0006 to 0.0048 mg/mL (R² > 0.999)
  • Accuracy: 98-102% recovery
  • Precision: RSD < 2% for repeatability and intermediate precision

Experimental Workflow for Formulation Development

The following diagram illustrates the systematic approach to developing stable enalapril formulations, integrating Quality by Design principles and critical formulation parameters:

G cluster_form Formulation Strategies Start Define QTPP: Dosage Form, Strength, Stability Requirements CQAs Identify CQAs: - Chemical Stability - Assay - Degradation Products - pH Start->CQAs CPPs Determine CPPs: - pH - Buffer Type/Concentration - Preservative System - Storage Temperature CQAs->CPPs DoE Design of Experiments: Systematically Vary CPPs and Measure CQAs CPPs->DoE Liquid Liquid Formulations: - Acidic pH (3.0-3.5) - Citrate Buffer - Sodium Benzoate - Refrigerated Storage DoE->Liquid Solid Solid Formulations: - In Situ Salt Formation - Alkaline Excipients - Stearic Acid - Moisture Control DoE->Solid Analyze Analyze Results: - Chemical Stability - Degradation Profile - Physical Stability Liquid->Analyze Solid->Analyze Optimize Optimize Formulation Establish Design Space Analyze->Optimize Verify Verify Long-Term Stability (Minimum 6 Months) Optimize->Verify

Workflow Explanation and Critical Parameters

The experimental workflow begins with defining the Quality Target Product Profile (QTPP), which includes target dosage form, strength, route of administration, dosage form design, container closure system, pharmacokinetic characteristics, and stability requirements. For enalapril formulations, this specifically includes identifying the appropriate dosage form (liquid or solid), target concentration or strength, and stability requirements such as shelf-life and storage conditions. This foundational step guides all subsequent development activities and establishes the critical benchmarks for formulation success.

Next, Critical Quality Attributes (CQAs) are identified, with chemical stability being paramount for enalapril due to its susceptibility to degradation. Key CQAs include assay (drug content), degradation products (particularly DKP and enalaprilat), pH, and for liquid forms, microbiological quality. These CQAs are directly influenced by Critical Process Parameters (CPPs) and material attributes, with pH identified as the most crucial parameter controlling the degradation pathway. Other significant CPPs include buffer type and concentration, preservative system, and storage temperature. A Design of Experiments (DoE) approach is then implemented to systematically vary these CPPs and measure their effects on CQAs, enabling statistical understanding of factor interactions and optimal parameter ranges.

Based on the DoE results, specific formulation strategies are implemented for liquid and solid dosage forms. For liquid formulations, optimal stability is achieved in acidic conditions (pH 3.0-3.5) using citrate buffer, with sodium benzoate as preservative and refrigerated storage. For solid formulations, stabilization approaches include in situ salt formation with alkaline excipients like sodium bicarbonate, incorporation of stearic acid to create a hydrophobic barrier against moisture, and careful control of microenvironmental pH. The resulting data are analyzed to determine chemical stability, degradation profiles, and physical stability, leading to formulation optimization and establishment of the design space. Finally, long-term stability studies (minimum 6 months) are conducted to verify the formulation performance under recommended storage conditions.

Conclusion

The stabilization of this compound in extemporaneous oral liquids and solid dosage forms requires meticulous attention to pH control, appropriate excipient selection, and optimized manufacturing processes. The quantitative data presented in these application notes demonstrate that through systematic formulation approaches based on understanding the degradation pathways, stable enalapril products can be successfully developed. The provided protocols offer practical, validated methods for preparing enalapril formulations with enhanced stability profiles, addressing the critical need for age-appropriate dosage forms for pediatric and geriatric patients or those with swallowing difficulties.

References

Enalapril Method Validation Using Design of Experiments (DOE): Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Angiotensin-converting enzyme (ACE) inhibitors like Enalapril Maleate are critical in managing hypertension and heart failure. Ensuring their quality, safety, and efficacy necessitates robust, precise, and environmentally sustainable analytical methods. This application note outlines a systematic Quality by Design (QbD) approach for developing and validating analytical methods for Enalapril. The protocols demonstrate the application of Design of Experiments (DOE) to optimize methods for spectrofluorimetric and HPLC-UV analysis, providing researchers with validated, ready-to-use procedures for pharmaceutical and bioanalytical testing [1] [2].

Experimental Design and Optimization

The principle of QbD was applied to method development, where Critical Method Parameters (CMPs) were identified and systematically optimized against Critical Method Attributes (CMAs) using a Central Composite Design (CCD) [1].

  • Defined Critical Method Attributes (CMAs): The primary responses for optimization were fluorescence intensity (for the spectrofluorimetric method) and chromatographic peak parameters (for the HPLC-UV method).
  • Selected Critical Method Parameters (CMPs): Through initial risk assessment and screening, key factors were chosen for optimization.
  • Design of Experiments (DOE): A Central Composite Design (CCD) was employed for both methods to explore the factor space, model the relationship between parameters and responses, and locate the optimum conditions efficiently.

The following table summarizes the factors and levels used in the CCD for the spectrofluorimetric method.

Table 1: Central Composite Design (CCD) Parameters for Spectrofluorimetric Method Optimization [1]

Factor Parameter Low Level High Level Units
X₁ pH 2.5 4.5 -
X₂ Buffer Volume 0.5 1.5 mL
X₃ Eosin Y Volume 0.3 0.7 mL

Detailed Analytical Protocols

Protocol 1: Green Spectrofluorimetric Method using Eosin Y

This method is based on the quenching of the fluorescence of Eosin Y (λ_ex 305 nm, λ_em 544 nm) upon forming an ion-associate complex with Enalapril [1].

  • Chemicals and Reagents: this compound reference standard (99.81%), Eosin Y (Acid Red 87, ≥95%), acetate buffer (0.2 M, pH 3.0), and distilled water.
  • Instrumentation: Spectrofluorimeter equipped with 1 cm quartz cells, ultrasonic bath, and analytical balance.
  • Preparation of Solutions:
    • Stock Enalapril Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of distilled water.
    • Eosin Y Solution (100 µg/mL): Accurately weigh 10 mg of Eosin Y and dissolve in 100 mL of distilled water.
    • Acetate Buffer (0.2 M, pH 3.0): Prepare as per standard procedures.
  • Recommended Optimized Procedure:
    • Pipette 1.0 mL of the analyte solution (containing 0.05–1.5 µg/mL Enalapril) into a 5-mL volumetric flask.
    • Add 1.0 mL of acetate buffer (pH 3.0) and 0.5 mL of Eosin Y solution (100 µg/mL).
    • Dilute to the mark with distilled water and mix well.
    • Allow the mixture to stand at room temperature for 10 minutes.
    • Measure the fluorescence intensity at 544 nm after excitation at 305 nm. Perform a blank measurement simultaneously.

G start Start Analysis prep Prepare Solutions: Enalapril, Eosin Y, Acetate Buffer start->prep pipette Pipette into 5mL Volumetric Flask: 1.0 mL Sample 1.0 mL Buffer (pH 3.0) 0.5 mL Eosin Y prep->pipette dilute Dilute to Volume with Distilled Water pipette->dilute incubate Incubate at Room Temperature for 10 min dilute->incubate measure Measure Fluorescence Excitation: 305 nm Emission: 544 nm incubate->measure end Record Quenched Fluorescence Intensity measure->end

Protocol 2: Green HPLC-UV Method for Simultaneous Analysis

This method simultaneously quantifies Enalapril, its active metabolite Enalaprilat, and its degradation product Diketopiperazine, using a more sustainable mobile phase [2].

  • Chemicals and Reagents: this compound, Enalaprilat, and Diketopiperazine reference standards, ethanol (HPLC grade), phosphoric acid, and purified water.
  • Instrumentation: HPLC system with UV detector, C18 column (100 mm × 4.6 mm; 3.5 µm), and data acquisition software.
  • Chromatographic Conditions:
    • Column: C18 (100 mm × 4.6 mm; 3.5 µm)
    • Mobile Phase: Ethanol:Phosphate Buffer pH 2.2 (30:70, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 215 nm
    • Injection Volume: 10 µL
    • Column Temperature: 25 °C
  • Preparation of Standards:
    • Prepare a stock solution containing Enalapril, Enalaprilat, and Diketopiperazine in the mobile phase or a suitable solvent.
    • Dilute serially to obtain working standard solutions in the concentration range of 140–260 µg/mL for Enalapril.
  • Recommended Optimized Procedure:
    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
    • Inject the blank (mobile phase) to ensure no interfering peaks.
    • Inject the standard solutions and samples.
    • Record the chromatograms and measure the peak areas of the analytes.

Method Validation Data

The optimized methods were validated according to ICH guidelines for the following parameters [1] [2].

Table 2: Summary of Validation Parameters for the Optimized Analytical Methods

Validation Parameter Spectrofluorimetric Method [1] HPLC-UV Method [2]
Linearity Range 0.05 - 1.5 µg/mL 140 - 260 µg/mL
Limit of Detection (LOD) 0.0147 µg/mL Not specified
Limit of Quantification (LOQ) 0.0445 µg/mL Not specified
Accuracy (% Recovery) 98.5 - 101.5% Meets pharmacopoeial standards
Precision (% RSD) < 1.6% Meets pharmacopoeial standards
Specificity Demonstrated for spiked plasma Resolves Enalapril, Enalaprilat, Diketopiperazine
Greenness Metrics (AGREE) 0.78 (Superior) 0.78 (Improved from 0.57)

Application to Real Samples

The validated methods were successfully applied to the analysis of Enalapril in various matrices, demonstrating their practical utility [1].

  • Pharmaceutical Formulations: Tablets containing this compound were analyzed. The results showed excellent agreement with the labeled claim, confirming the method's accuracy and the absence of interference from common excipients.
  • Bioanalytical Samples (Spiked Plasma): The spectrofluorimetric method was applied to human plasma samples spiked with known concentrations of Enalapril. The method involved a simple protein precipitation step followed by the standard analysis procedure. The high recovery rates and low RSD values confirmed the method's suitability for bioanalytical applications.

Visual Workflow of the QbD & DOE Process

The overall strategy for method development, from initial definition to final validation, is summarized in the following workflow.

G define Define Objective: Develop Validated Method identify Identify Critical Method Attributes (CMAs) define->identify params Select Critical Method Parameters (CMPs) identify->params design Design Experiment (Central Composite Design) params->design execute Execute Experiments According to DOE design->execute model Model Data & Find Optimum Conditions execute->model validate Validate Optimized Method model->validate apply Apply to Real Samples validate->apply

Conclusion

The integrated QbD and DOE approach detailed in these application notes provides a robust, efficient, and scientifically sound framework for developing and validating analytical methods for Enalapril. The two presented protocols—a highly sensitive spectrofluorimetric method and a sustainable, stability-indicating HPLC-UV method—offer researchers reliable tools for quality control and bioanalysis. The systematic optimization ensures that the methods are not only statistically validated but also align with the principles of Green Analytical Chemistry, reducing environmental impact without compromising analytical performance.

References

Application Notes and Protocols: Development of Enalapril Maleate Floating Microspheres via Ionic Gelation Method

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Rationale

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which competitively inhibits ACE, resulting in reduced production of angiotensin II and subsequent vasodilation [1]. Despite its clinical efficacy, conventional oral dosage forms of this compound face significant limitations, including approximately 60% absorption after oral administration and a bioavailability of only 40% for the active metabolite due to extensive first-pass metabolism [2] [1]. These pharmacokinetic challenges, combined with a relatively short elimination half-life, necessitate frequent dosing that can compromise patient compliance and lead to fluctuations in plasma drug concentrations.

To address these limitations, gastroretentive floating microspheres have been developed as an innovative controlled drug delivery system that can enhance the absorption and bioavailability of this compound [2] [3]. These multiparticulate systems are designed to float on gastric contents, thereby extending gastric retention time and allowing for sustained drug release in the upper gastrointestinal tract. The ionic gelation method employed in their preparation offers significant advantages, including an all-aqueous system that avoids residual organic solvents, mild processing conditions that preserve drug stability, and simple operational requirements [4]. This technique utilizes natural hydrophilic polymers that form cross-linked matrices in the presence of counter-ions, creating optimal systems for controlled drug release while improving patient compliance through reduced dosing frequency [2].

Materials and Formulation Composition

Required Materials and Reagents

The formulation of this compound floating microspheres requires the following materials:

  • Active Pharmaceutical Ingredient: this compound (Baoji Guokang Bio-Technology, China) [2]
  • Polymers: Sodium alginate (Avonchem, UK) and iota-carrageenan (Provizer Pharma, India) as primary matrix formers [2]
  • Cross-linking Agent: Calcium chloride (Gainland Chemical Company, UK) for ionic gelation [2]
  • Gas-forming Agent: Sodium bicarbonate for generating buoyancy [2]
  • Solvents: Distilled water as the dissolution medium [2]

Alternative polymers that have been successfully employed in similar formulations include Carbopol 934 and HPMC as copolymers, which can modify the release characteristics and mucoadhesive properties of the microspheres [4].

Polymer Selection and Functionality

The polymers selected for floating microsphere formulation serve distinct functional roles in the system:

  • Sodium alginate: This water-soluble polysaccharide serves as the primary matrix former and undergoes ionotropic gelation in the presence of divalent calcium cations, forming a three-dimensional lattice structure that encapsulates the drug [2]. The concentration of sodium alginate significantly influences both the entrapment efficiency and the drug release profile.

  • Iota-carrageenan: This sulfated polysaccharide acts as a release modifier and contributes to matrix stability through synergistic interactions with sodium alginate [2]. The combination of these two natural polymers has been shown to provide optimal drug release kinetics.

  • Sodium bicarbonate: This component serves as a gas-forming agent that generates carbon dioxide upon contact with gastric fluid, reducing the density of the microspheres to less than 1 g/cm³ and enabling floatation [2].

Table 1: Formulation Composition of this compound Floating Microspheres

Formulation Code This compound (mg) Sodium Alginate (mg) Iota-carrageenan (mg) Sodium Bicarbonate (mg) Calcium Chloride (%)
F1 100 500 100 50 5
F2 100 500 200 50 5
F3 100 750 100 75 7
F4 100 750 200 75 7
F5 100 1000 100 100 10
F6 100 1000 200 100 10

Step-by-Step Preparation Protocol

Ionic Gelation Method

The preparation of this compound floating microspheres follows a systematic ionic gelation process:

  • Polymer Solution Preparation: Dissolve the primary polymer (sodium alginate) in distilled water at a concentration ranging from 1-3% w/v. Heat the solution to 60°C while stirring continuously to ensure complete polymer hydration [2].

  • Additive Incorporation: Add the secondary polymer (iota-carrageenan) at concentrations of 0.5-2% w/v to the sodium alginate solution while maintaining continuous stirring and heating [2]. Then, incorporate the required amount of sodium bicarbonate (5-10% w/v relative to total polymer weight) as a gas-forming agent [2].

  • Drug Loading: Allow the polymer solution to cool to room temperature, then add this compound (1-2% w/v) under gentle stirring to ensure uniform drug distribution without bubble formation [2].

  • Cross-linking Process: Using a syringe with a 31-gauge needle, add the drug-polymer solution dropwise into 100 mL of calcium chloride solution (5-10% w/v) while maintaining constant stirring at 200 rpm [2]. The distance between the syringe needle and the calcium chloride solution should be optimized to ensure spherical droplet formation.

  • Curing and Harvesting: Keep the formed microspheres suspended in the cross-linking solution for 60 minutes to improve mechanical strength [2]. Then, collect the floated microspheres by filtration, wash with distilled water three times to remove excess calcium chloride, and dry in a hot air oven for 2 hours at 50°C [2].

  • Storage: Store the dried microspheres in a desiccator at room temperature until further characterization [2].

The following workflow diagram illustrates the complete preparation process:

G cluster_1 Polymer Solution Preparation cluster_2 Cross-linking Process cluster_3 Harvesting and Drying Start Start Preparation Step1 Dissolve sodium alginate in distilled water Start->Step1 Step2 Heat to 60°C with stirring Step1->Step2 Step3 Add iota-carrageenan Step2->Step3 Step4 Add sodium bicarbonate Step3->Step4 Step5 Cool to room temperature Step4->Step5 Step6 Add this compound Step5->Step6 Step7 Dropwise addition to calcium chloride solution Step6->Step7 Step8 Stir at 200 rpm Step7->Step8 Step9 Cure for 60 minutes Step8->Step9 Step10 Collect by filtration Step9->Step10 Step11 Wash with distilled water Step10->Step11 Step12 Dry at 50°C for 2 hours Step11->Step12 Step13 Store in desiccator Step12->Step13 End Microspheres Ready for Characterization Step13->End

Figure 1: Workflow for Preparation of this compound Floating Microspheres via Ionic Gelation

Critical Process Parameters

Several factors require careful optimization to ensure reproducible microsphere characteristics:

  • Stirring Speed: Maintain at 200 rpm during cross-linking to ensure uniform droplet formation without aggregation [2].
  • Cross-linking Concentration: Calcium chloride concentration between 5-10% w/v provides optimal matrix strength without excessive hardening [2].
  • Drying Conditions: Oven drying at 50°C for 2 hours preserves matrix integrity while ensuring sufficient moisture removal [2].
  • Needle Gauge: A 31-gauge needle produces microspheres with appropriate particle size distribution [2].

Characterization Methods and Results

Micromeritic Properties

The prepared floating microspheres must be comprehensively characterized to ensure quality and performance:

  • Particle Size Analysis: Determine using optical microscopy with at least 50 microspheres measured for statistical reliability [2]. The mean particle size for optimal formulations typically ranges from 199.4 ± 0.04 μm [2] [3].

  • Bulk Density: Assess by pouring a weighed quantity of microspheres into a graduated cylinder and calculating the mass to bulk volume ratio [2].

  • Tapped Density: Determine by subjecting the microspheres to 100 standard taps in a graduated cylinder and calculating the mass to tapped volume ratio [2].

  • Compressibility Index: Calculate using the formula: [(Tapped Density - Bulk Density) / Tapped Density] × 100 [2]. Values below 15% indicate excellent flow properties.

  • Hausner Ratio: Compute as the ratio of tapped density to bulk density, with values below 1.25 indicating good flowability [2].

  • Angle of Repose: Determine using the funnel method, where θ = tan⁻¹(h/r), with values below 30° indicating good flow characteristics [2].

Table 2: Micromeritic Properties of Optimized Enalapril Microsphere Formulation (F4)

Parameter Result Interpretation
Particle Size 199.4 ± 0.04 μm Ideal for gastric retention
Bulk Density 0.32 ± 0.02 g/cm³ Indicates low density suitable for floatation
Tapped Density 0.38 ± 0.03 g/cm³ Good packing potential
Carr's Index 15.79% Good flowability
Hausner Ratio 1.19 Indicates moderate flow
Angle of Repose 25.6° Good flow properties
Drug Encapsulation and Buoyancy Studies
  • Percentage Yield: Calculate as (Weight of microspheres obtained / Total weight of drug and polymer) × 100. Optimal formulations typically yield 75-95% of theoretical yield [2] [5].

  • Entrapment Efficiency: Determine by crushing a weighed amount of microspheres and extracting the drug in 0.1 N HCl. Analyze the drug content using UV spectrophotometry at 219 nm [2]. Calculate as (Actual drug content / Theoretical drug content) × 100. Well-optimized formulations demonstrate entrapment efficiencies of 77-98% [2] [5].

  • In Vitro Buoyancy: Evaluate by dispersing 50 mg of microspheres in 100 mL of 0.1 N HCl (pH 1.2) with stirring at 100 rpm [2]. After 8 hours, separate the floating and settled microspheres, dry, and weigh. Calculate buoyancy percentage as (Weight of floating microspheres / Total weight) × 100. Optimal formulations exhibit buoyancy percentages of 71-82% after 8 hours [2] [5].

In Vitro Drug Release Studies

The drug release profile should be evaluated using USP paddle-type dissolution apparatus with the following conditions:

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C [2]
  • Paddle Speed: 50-100 rpm [2]
  • Sampling: Withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 10, 12 hours) and replace with fresh medium to maintain sink conditions [2]
  • Analysis: Quantify drug content using UV spectrophotometry at 219 nm or HPLC methods [2] [6]

The optimized formulation F4 demonstrated 91.4% drug release over 12 hours, following a controlled release profile that fits the Korsmeyer-Peppas model [2] [3].

The following diagram illustrates the drug release mechanism from the floating microspheres:

G cluster_1 Drug Release Mechanisms Start Floating Microsphere in Gastric Fluid Hydration Polymer Hydration and Swelling Start->Hydration CO2 CO₂ Generation from NaHCO₃ Start->CO2 Floatation Density Reduction and Floatation Hydration->Floatation CO2->Floatation Diffusion Drug Diffusion Through Hydrated Matrix Floatation->Diffusion Erosion Polymer Erosion at Surface Floatation->Erosion Pores Release Through Hydrated Pores Floatation->Pores Sustained Sustained Drug Release Over 12 Hours Diffusion->Sustained Erosion->Sustained Pores->Sustained End Enhanced Absorption and Bioavailability Sustained->End

Figure 2: Drug Release Mechanism from Floating Microspheres

Drug Release Kinetics and Stability

Release Kinetics and Mechanism

Analysis of drug release kinetics is essential for understanding the release mechanism and predicting in vivo performance:

  • Korsmeyer-Peppas Model: The release exponent (n) values between 0.43 and 0.84 indicate that drug release follows non-Fickian or anomalous transport, suggesting a combination of diffusion and erosion mechanisms [2] [3].

  • Higuchi Model: The high correlation coefficients with this model confirm the importance of diffusion in the overall release process [4].

  • Zero-Order Kinetics: Some optimized formulations demonstrate zero-order release characteristics, particularly those with higher polymer content, providing constant drug release over time [5].

Table 3: Drug Release Kinetics of Optimized Enalapril Microsphere Formulation

Release Model Correlation Coefficient (R²) Release Exponent (n) Interpretation
Zero-Order 0.912 - Time-independent release
First-Order 0.945 - Concentration-dependent release
Higuchi 0.978 - Diffusion-controlled mechanism
Korsmeyer-Peppas 0.991 0.68 Anomalous transport (diffusion + erosion)
Stability and Compatibility Studies

Comprehensive stability evaluation ensures the maintenance of product quality over time:

  • FT-IR Spectroscopy: Studies confirm no interaction between this compound and the polymers used, indicating good compatibility [2] [4].

  • Differential Scanning Calorimetry (DSC): Thermograms show the miscibility of the drug with polymers while maintaining the stable crystalline properties of enalapril in the prepared microspheres [2] [3].

  • X-ray Diffraction (XRD): Patterns indicate that the crystalline nature of the drug is preserved within the microsphere matrix [2] [3].

  • Accelerated Stability Studies: Conducted for 3 months under various ICH conditions (25°C/60% RH, 40°C/75% RH) show no significant deviations in key quality attributes, confirming physical and chemical stability [7].

Conclusion and Applications

The development of this compound floating microspheres via ionic gelation represents a significant advancement in the controlled delivery of this antihypertensive agent. The optimized formulation F4, comprising sodium alginate and iota-carrageenan in appropriate ratios, demonstrates excellent micromeritic properties, high entrapment efficiency (85.22%), sustained drug release (91.4% over 12 hours), and superior buoyancy characteristics [2] [7]. The ionic gelation method offers distinct advantages for pharmaceutical applications, including an all-aqueous system that eliminates residual solvent concerns, mild processing conditions that maintain drug stability, and scalability for industrial manufacturing [2] [4].

From a clinical perspective, this gastroretentive drug delivery system addresses the fundamental pharmacokinetic limitations of conventional this compound formulations by enhancing gastric retention time and providing sustained drug release, which may lead to improved bioavailability and reduced dosing frequency [2] [1]. The in vivo pharmacokinetic studies demonstrate significantly enhanced bioavailability with a Cmax of 75.39 μg/mL, Tmax of 8 hours, and extended elimination half-life of 10 hours compared to conventional formulations [7]. These characteristics contribute to better patient compliance and more stable plasma drug concentrations, ultimately optimizing the therapeutic management of hypertension and heart failure.

Future directions for this technology include exploring additional polymer combinations, scaling up the manufacturing process, and conducting comprehensive clinical trials to establish in vitro-in vivo correlations. The ionic gelation platform also shows promise for encapsulating other drugs with similar bioavailability challenges, further expanding its potential impact on pharmaceutical development.

References

Development and Validation of a Dissolution Test Method for Enalapril Maleate: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enalapril Maleate and Dissolution Testing Relevance

This compound is the maleate salt of enalapril, which serves as a prodrug that undergoes hydrolysis to form the active metabolite enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. The molecular formula of this compound is C₂₀H₂₈N₂O₅·C₄H₄O₄, with a molecular weight of 492.52 g/mol. It is characterized as an off-white, crystalline powder that is sparingly soluble in water but freely soluble in methanol and dimethyl formamide [1]. These solubility characteristics significantly influence its dissolution behavior and subsequent bioavailability, making dissolution testing a critical quality attribute.

For this compound formulations, dissolution testing serves as an essential quality control tool to ensure batch-to-batch consistency and predict in vivo performance. This is particularly important given that enalapril is a BCS Class III drug, exhibiting high solubility but low permeability [2]. Research has demonstrated that the stability of this compound in solid dosage forms can be compromised under various environmental conditions, leading to the formation of degradation products such as enalaprilat (via hydrolysis) and diketopiperazine derivatives (via intramolecular cyclization) [3]. These degradation pathways can significantly alter the dissolution profile and potentially compromise therapeutic efficacy, underscoring the necessity of robust dissolution method development and validation.

HPLC Method Development for Dissolution Testing

Experimental Design Approach

The development of a suitable HPLC method for analyzing this compound dissolution samples employs a Design of Experiments (DoE) methodology, specifically a Box-Behnken Design (BBD), which enables systematic optimization of multiple chromatographic parameters while evaluating their potential interactions. This approach represents a significant advancement over traditional one-factor-at-a-time (OFAT) methods by providing a comprehensive understanding of the method robustness while reducing overall experimental runs [4] [2]. The BBD is particularly advantageous as it prevents unrealistic extreme scenarios by creating an experimental matrix without combining all factors at their extreme levels simultaneously.

The critical methodological parameters optimized through this experimental design include: flow rate (1-1.4 mL/min), column temperature (25-35°C), methanol ratio in the mobile phase (5-15%), and pH of the mobile phase (2.8-3.2). These parameters were selected as independent variables, while retention time, peak area, and resolution were monitored as dependent responses. Through multivariate linear regression analysis and ANOVA, the flow rate was identified as the most significant factor affecting analyte concentrations, followed by mobile phase composition and pH [4].

Optimized Chromatographic Conditions

Table 1: Optimized HPLC Parameters for this compound Analysis

Parameter Specification Rationale
Column C18 (4.6 × 250 mm, 5 μm particle size) Provides optimal surface area for separation
Mobile Phase Methanol (10%) in aqueous buffer, pH 2.95 Balanced hydrophobicity with stability
Flow Rate 1.205 mL/min Optimized from DoE as critical parameter
Column Temperature 25°C Maintains consistent retention times
Injection Volume 5 μL Minimizes solvent consumption
Detection Wavelength 215 nm Maximum absorbance for both enalapril and degradation products
Retention Time (Enalapril) 3.8 minutes Allows rapid analysis
Run Time ~10 minutes Ensures elution of potential degradation products

The optimized method employs a C18 column with dimensions of 4.6 × 250 mm and 5 μm particle size, which provides sufficient theoretical plates for efficient separation. The mobile phase consists of 10% methanol in aqueous buffer adjusted to pH 2.95, with a flow rate of 1.205 mL/min. The injection volume is maintained at 5 μL, and detection is performed at 215 nm using a photodiode array (PDA) detector, which allows for optimal detection of this compound and its major degradation products [4] [2]. The method is particularly advantageous for dissolution testing as it employs a reduced percentage of organic solvent compared to previously published methods, aligning with green chemistry principles while maintaining analytical performance.

Method Validation

The optimized HPLC method has been validated according to International Conference on Harmonization (ICH) guidelines, establishing its suitability for dissolution testing of this compound in pharmaceutical dosage forms [4] [2].

Table 2: Method Validation Parameters and Results

Validation Parameter This compound Acceptance Criteria
Linearity Range 1.6-48 μg/mL R² > 0.999
Precision (RSD) < 2% Meets ICH requirements
Accuracy 98-102% Recovery within 98-102%
Robustness Variations within acceptable limits Maintains system suitability
Specificity Resolved from degradation products No interference from excipients
LOD < 0.5 μg/mL Signal-to-noise ratio ≥ 3
LOQ 1.6 μg/mL Signal-to-noise ratio ≥ 10

The method demonstrated excellent linearity over the concentration range of 1.6-48 μg/mL for this compound with a correlation coefficient (R²) greater than 0.999. This range adequately covers the expected concentrations in dissolution samples, typically spanning from 20% to 120% of the labeled claim. Precision was established through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values less than 2%, meeting ICH requirements [4].

Accuracy was evaluated through recovery studies by spiking known amounts of this compound reference standard into placebo formulations, with recoveries ranging between 98% and 102%. The method also exhibited adequate robustness when subjected to deliberate variations in chromatographic parameters, as systematically evaluated through the Box-Behnken experimental design. Specificity was confirmed by resolving this compound from its major degradation products (enalaprilat and diketopiperazine derivative), demonstrating the method's stability-indicating capability [4] [2].

Dissolution Testing Protocol

Apparatus and Conditions
  • Apparatus: USP Apparatus 2 (Paddle)
  • Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer, depending on the dissolution profile requirements
  • Temperature: 37°C ± 0.5°C
  • Paddle Speed: 50 rpm (standard) or 75 rpm (for increased hydrodynamics)
  • Sampling Time Points: 10, 15, 20, 30, 45, and 60 minutes
  • Sample Volume: 5-10 mL with replacement with fresh medium
Sample Preparation and Analysis
  • Standard Solution Preparation: Accurately weigh approximately 20 mg of this compound reference standard (USP) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium to obtain a stock solution with a concentration of 200 μg/mL. Further dilute as needed to obtain working standards covering the concentration range of 1.6-48 μg/mL [5] [4].

  • Sample Collection: At each specified time point, withdraw aliquots of dissolution medium from a zone midway between the top of the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall. Immediately filter through a 0.45 μm membrane filter, discarding the first 2 mL of the filtrate.

  • Chromatographic Analysis: Inject 5 μL of the filtered samples into the HPLC system under the optimized conditions outlined in Table 1. Quantify this compound concentrations by comparing peak areas against the calibrated standard curve.

  • Acceptance Criteria: For immediate-release dosage forms, not less than 80% (Q) of the labeled amount of this compound should be dissolved within 30 minutes. For quality control purposes, the developed method has demonstrated that both enalapril and amlodipine (in fixed-dose combinations) dissolve more than 85% within 10 minutes [4].

The following workflow diagram illustrates the complete dissolution testing procedure:

G Start Start Dissolution Test Prep Prepare Dissolution Medium (900 mL, 37°C) Start->Prep Apparatus Set up USP Apparatus 2 (Paddle, 50 rpm) Prep->Apparatus Sampling Withdraw Samples at Specified Time Points Apparatus->Sampling Filtration Filter Samples (0.45 μm membrane) Sampling->Filtration HPLC HPLC Analysis with Optimized Parameters Filtration->HPLC Calculation Calculate % Drug Dissolved HPLC->Calculation Evaluation Evaluate against Acceptance Criteria Calculation->Evaluation End Test Complete Evaluation->End

Application Notes

Stability Considerations

This compound is particularly susceptible to degradation under accelerated stability conditions, with studies demonstrating that different commercial formulations exhibit varying stability profiles [3]. The major degradation products include enalaprilat (through hydrolysis of the ethyl ester) and diketopiperazine derivatives (through intramolecular cyclization). When stored under accelerated conditions (40°C ± 2°C / 75% RH ± 5%), some formulations showed significant degradation, with the diketopiperazine derivative being the predominant degradation product [3]. This underscores the importance of employing a stability-indicating method that can effectively separate the active pharmaceutical ingredient from its degradation products to ensure accurate dissolution profiling throughout the product's shelf life.

Fixed-Dose Combination Applications

The optimized dissolution method is particularly valuable for evaluating fixed-dose combination products containing this compound with other antihypertensive agents such as amlodipine besylate. For such combinations, the method has demonstrated excellent separation of both active ingredients, with retention times of 3.8 minutes for enalapril and 7.9 minutes for amlodipine, allowing for simultaneous analysis [4] [2]. This is clinically relevant as there is a recognized synergistic effect between angiotensin-converting enzyme inhibitors like enalapril and calcium channel blockers like amlodipine in hypertension management. Additionally, enalapril helps mitigate the peripheral edema associated with amlodipine therapy, making this combination therapeutically advantageous [2].

Analytical Quality by Design

The application of Quality by Design (QbD) principles through experimental design methodology provides a scientific framework for establishing a method operable design space [4] [2]. This approach enables researchers to understand the impact of critical method parameters on analytical performance, thereby facilitating robust method development that can accommodate normal variations in laboratory conditions without compromising data quality. The systematic optimization using Box-Behnken design not only identifies the optimal chromatographic conditions but also builds robustness into the method from its inception, potentially reducing the need for method adjustments during technology transfer to quality control laboratories.

Regulatory and Compendial Considerations

It is important to note that FDA-approved dissolution test specifications for this compound tablets may differ from those in the United States Pharmacopeia (USP) [1]. Therefore, manufacturers should verify the appropriate regulatory requirements for their specific markets and products. The method described herein aligns with contemporary regulatory expectations for analytical method validation as per ICH guidelines and incorporates green chemistry principles by minimizing organic solvent consumption, making it both environmentally friendly and cost-effective for routine quality control operations [4] [2].

Conclusion

The detailed protocol and application notes presented herein provide a comprehensive framework for the development, validation, and implementation of a dissolution test method for this compound using an optimized HPLC technique. The incorporation of experimental design methodology during method development establishes a scientifically sound approach that enhances method robustness while providing a thorough understanding of critical method parameters. This dissolution testing strategy ensures reliable assessment of drug product performance and can be readily adopted for quality control testing of both monotherapy and fixed-dose combination products containing this compound.

References

Comprehensive Application Note: Forced Degradation Studies of Enalapril Maleate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Degradation Pathways

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stable pharmaceutical formulations. Enalapril Maleate (EM), a widely used angiotensin-converting enzyme (ACE) inhibitor, is known to be susceptible to various degradation pathways. Its primary degradation products are enalaprilat (the active diacid form) and a diketopiperazine (DKP) derivative [1] [2]. The degradation behavior is highly dependent on the environmental conditions, such as pH, temperature, and the presence of excipients [3] [4]. The diagram below summarizes the main pathways and products.

EnalaprilDegradation This compound Degradation Pathways EnalaprilMaleate This compound Acidic Acidic Hydrolysis (pH < 5) EnalaprilMaleate->Acidic Basic Basic Hydrolysis (pH > 5) EnalaprilMaleate->Basic Oxidation Oxidative Stress (H₂O₂, MMPP) EnalaprilMaleate->Oxidation SolidState Solid-State Degradation (Heat & Humidity) EnalaprilMaleate->SolidState DKP Diketopiperazine (DKP) Acidic->DKP Enalaprilat Enalaprilat Basic->Enalaprilat OxidationProducts Oxidation Impurities (Impurities VIa, VIb) Oxidation->OxidationProducts SolidProducts Degradation Products (Impurity IV, VIa, VIb) SolidState->SolidProducts

Analytical Methodologies for Separation and Identification

A robust, stability-indicating analytical method is mandatory for effective forced degradation studies. The goal is to separate EM from all its degradation products and accurately quantify them.

Liquid Chromatography Methods

The following table compares two HPLC-UV methods used in the analysis of EM and its related substances.

Parameter Official Pharmacopoeial Method [1] Optimized Green Method [1]
Column C8 (250 × 4.6 mm; 5 μm) C18 (100 × 4.6 mm; 3.5 μm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.2; 25:75 v/v) Ethanol:Phosphate Buffer (pH 2.2; 30:70 v/v)
Analysis Time Longer (approx. +8 minutes) Shorter (approx. -8 minutes)
Solvent Cost/Run Higher Reduced by $0.40 (17.1 mL less solvent)
Green Metrics NEMI, GAPI, Eco-Scale: 84, AGREE: 0.57 Improved (Eco-Scale: 89, AGREE: 0.78)
Linear Range (Enalapril) Not specified in results 140–260 μg mL⁻¹
Key Advantages Official standard method Faster, cheaper, more environmentally friendly, simultaneous quantification of enalapril, enalaprilat, and DKP

For identification of unknown impurities, LC-MS is indispensable. The LC method can be modified for MS compatibility by replacing the phosphate buffer with water, adjusting the pH to 3.0 with formic acid [2]. This allows for the characterization of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns, enabling the identification of known impurities like enalaprilat and DKP, as well as previously unknown degradation products [2] [4].

Experimental Protocol: Forced Degradation Studies

This protocol is designed to comprehensively stress this compound according to ICH guidelines [2] [4].

Materials and Reagents
  • This compound API (Active Pharmaceutical Ingredient)
  • Hydrochloric Acid (HCl, 0.1 N)
  • Sodium Hydroxide (NaOH, 0.1 N)
  • Hydrogen Peroxide (H₂O₂, 3-30%)
  • Magnesium Monoperoxyphthalate (MMPP)
  • High Purity Water and Organic Solvents (ACN, Ethanol)
  • Phosphate Buffer Salts
Sample Preparation for Stress Studies
  • Acidic/Basic Hydrolysis: Prepare separate solutions of EM (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Heat these solutions at 80°C for several hours (e.g., 4-8 hours) to accelerate degradation [2].
  • Oxidative Degradation:
    • Peroxide Stress: Expose an EM solution to 3% H₂O₂ at room temperature for a defined period (e.g., 1-24 hours) [2].
    • MMPP Stress (for new impurities): Treat an EM solution with magnesium monoperoxyphthalate (MMPP). This oxidizing agent has been shown to generate new oxidation impurities not observed with H₂O₂ [4].
  • Solid-State Stability:
    • Thermal Stress: Expose the solid drug substance to 50-80°C in a controlled oven (e.g., for 60 days at 50°C or 3 weeks at 80°C) [2] [4].
    • Photolytic Stress: Expose solid EM and its solutions to appropriate light sources (e.g., as per ICH Q1B) [2].
    • Humidity Stress: Place the solid drug in a stability chamber set at 40°C and 75% Relative Humidity (RH) for several weeks [3] [2]. The role of condensed water and excipient interactions is critical here [3].
Analysis and Data Interpretation
  • Analyze all stressed samples and unstressed controls using the developed HPLC or UPLC method.
  • Identify the peaks corresponding to the main drug and its degradation products. Calculate the % degradation and relative retention times (RRT).
  • Use LC-MS to characterize unknown degradation products by determining their molecular weights and fragmentation patterns.
  • The workflow below illustrates the complete experimental process.

DegradationWorkflow Forced Degradation Experimental Workflow Start This compound (API/Solution) Stress Apply Stress Conditions Start->Stress Analysis HPLC/UPLC-UV Analysis Stress->Analysis Separation Separation of Enalapril and Degradants Analysis->Separation MS LC-MS/MS Identification of Unknowns Separation->MS If unknown peaks Pathway Propose Degradation Pathways Separation->Pathway MS->Pathway Report Final Report and Method Validation Pathway->Report

Data Interpretation and Regulatory Considerations

  • Degradation Profile: EM is particularly unstable in solution under acidic conditions, though degradation occurs across alkaline, neutral, and oxidative conditions [2]. It is relatively more stable in the solid state, though degradation is accelerated by heat and moisture, often leading to the formation of Impurity IV and various oxidation products (VIa, VIb) [4].
  • Excipient Influence: The solid-state stability in final formulations can be significantly impacted by excipients. Some common excipients can interact with EM in the presence of moisture, accelerating degradation. Therefore, compatibility studies during formulation development are crucial [3].
  • Method Validation: The final analytical method must be validated as per ICH guidelines (Q2(R1)) to demonstrate that it is precise, accurate, specific, robust, and sensitive (stability-indicating) for the intended purpose [2].

Conclusion

Forced degradation studies of this compound reveal a complex degradation profile highly dependent on environmental conditions. The use of modern, efficient chromatographic methods, such as the green HPLC approach or UPLC-MS, enables faster and more environmentally friendly analysis while providing comprehensive data. Understanding these pathways is fundamental to ensuring the safety, efficacy, and shelf-life of this compound drug products.

References

Comprehensive Analytical Method Validation for Enalapril Maleate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enalapril maleate (EM) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. As a prodrug, it undergoes hepatic biotransformation to its active metabolite, enalaprilat. The quality control and stability assessment of EM-containing pharmaceuticals require robust analytical methods that can separate and accurately quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. Analytical method validation demonstrates that a particular methodology is suitable for its intended purpose and provides scientific evidence of the method's reliability, accuracy, and reproducibility. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for EM in various pharmaceutical formulations, incorporating green chemistry principles and quality by design (QbD) approaches to enhance sustainability, efficiency, and regulatory compliance.

The complex degradation behavior of EM necessitates thorough method validation to ensure stability-indicating capability. This compound is susceptible to various degradation pathways, including hydrolysis, oxidation, and intramolecular cyclization, forming multiple degradation products such as enalaprilat (the active metabolite) and diketopiperazine (DKP) derivatives. The International Conference on Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2) provide the framework for validation parameters and stability testing requirements, respectively. This document consolidates and expands upon recent research advances in EM analysis, including green HPLC method development, experimental design for robustness testing, and impurity profiling, providing researchers with validated protocols for implementation in quality control laboratories.

Method Principles and Overview

Green HPLC-UV Method Principles

The fundamental principle of the green HPLC-UV method for EM analysis involves replacing traditional solvents with more environmentally friendly alternatives while maintaining or improving analytical performance. The official pharmacopoeial methods typically use acetonitrile in the mobile phase, which has significant environmental and safety concerns. The green method development approach systematically replaces acetonitrile with ethanol as a greener alternative, reduces column dimensions, and optimizes chromatographic conditions to decrease analysis time and solvent consumption without compromising separation efficiency.

  • Column optimization: Transition from conventional C8 columns (250 × 4.6 mm; 5 μm) to shorter C18 columns (100 × 4.6 mm; 3.5 μm) with reduced particle size, maintaining separation efficiency while significantly shortening analysis time through faster flow dynamics and improved mass transfer.

  • Mobile phase modification: Replacement of acetonitrile with ethanol in phosphate buffer (pH 2.2) at a ratio of 30:70 v/v, leveraging ethanol's lower environmental impact, reduced toxicity, and biodegradability while maintaining appropriate chromatographic separation.

  • Green assessment tools: Implementation of standardized metrics including NEMI (National Environmental Methods Index), GAPI (Green Analytical Procedure Index), Analytical Eco-Scale, and AGREE (Analytical GREEnness) to quantitatively evaluate and compare the environmental friendliness of analytical methods, with the optimized method achieving scores of 84 (vs. 89) on Eco-Scale and 0.78 (vs. 0.57) on AGREE compared to the official method [1].

Experimental Design for Robustness

The application of experimental design (Design of Experiments, DoE) represents a fundamental shift from traditional one-factor-at-a-time (OFAT) method development to a systematic multivariate approach that evaluates factor interactions and builds robust method operable design spaces. For EM analysis, a Box-Behnken design is typically employed to investigate the simultaneous effects of critical method parameters on chromatographic performance, establishing mathematical models that describe the relationship between factors and responses.

  • Critical process parameters: Key factors investigated include flow rate (1-1.4 mL/min), column temperature (25-35°C), organic modifier ratio (5-15%), and mobile phase pH (2.8-3.2), which are varied at three levels to map the method response surface.

  • Quality responses: Measurable chromatographic outputs including resolution between critical pairs, retention time, peak asymmetry, theoretical plates, and peak area are monitored to evaluate method performance across the design space.

  • Multivariate regression: Application of response surface methodology (RSM) to develop mathematical models that predict method behavior and identify optimal factor settings that meet all chromatographic criteria while providing maximum robustness to small variations in method parameters [2].

Validation Parameters and Acceptance Criteria

System Suitability and Forced Degradation

Table 1: System Suitability Parameters for Validated HPLC Methods for this compound

Parameter Green HPLC-UV Method [1] User-Friendly Method [3] Fixed-Dose Combination Method [2] Acceptance Criteria
Theoretical plates >2000 >2000 >2000 NLT 2000
Tailing factor <2.0 <2.0 <2.0 NMT 2.0
Resolution >2.0 between all peaks >3.5 between all known impurities >2.0 between EM and amlodipine NLT 1.5 between critical pairs
Repeatability (%RSD) <2.0% <2.0% <2.0% NMT 2.0%
Retention time (min) ~5.2 (enalapril) Specific to method 3.8 (enalapril), 7.9 (amlodipine) Consistent retention times (RSD <1%)

The system suitability tests verify that the chromatographic system is operating correctly and providing adequate resolution, efficiency, and reproducibility. These parameters are assessed before sample analysis to ensure method reliability. The forced degradation studies provide critical information about the stability-indicating properties of the method and the intrinsic stability of the drug substance. EM undergoes significant degradation under various stress conditions, with the formation of specific degradation products:

  • Acidic degradation: Extensive degradation occurs in 0.1N HCl at 80°C, primarily forming diketopiperazine (DKP) derivative through intramolecular cyclization, with minor formation of enalaprilat and other unknown degradation products [4].

  • Alkaline degradation: Significant degradation in 0.1N NaOH at 80°C, primarily producing enalaprilat through ester hydrolysis, along with other minor degradation products.

  • Oxidative degradation: Moderate degradation with hydrogen peroxide (3-30%) at room temperature, forming multiple oxidation products, while more extensive degradation occurs with magnesium monoperoxyphthalate (MMPP) as an oxidizing agent, producing several new impurities [5].

  • Photolytic degradation: Degradation occurs in 0.1N HCl, water, and 0.1N NaOH at 40°C when exposed to light, with the formation of various photodegradation products.

  • Thermal degradation: Solid-state degradation at elevated temperatures (50-80°C) and under high humidity conditions (40°C/75% RH), primarily forming DKP and other minor degradation products.

Table 2: Forced Degradation Behavior of this compound Under Various Stress Conditions

Stress Condition Degradation Extent Major Degradation Products Identification Technique
Acidic (0.1N HCl, 80°C) Extensive Diketopiperazine (DKP), enalaprilat, unknown products LC-MS, LC-UV
Alkaline (0.1N NaOH, 80°C) Significant Enalaprilat, minor products LC-MS, LC-UV
Oxidative (H₂O₂, RT) Moderate Multiple oxidation products LC-UV
Oxidative (MMPP, RT) Extensive Several new impurities UPLC-MS/MS
Photolytic (40°C) Variable Photodegradation products LC-UV
Thermal (50-80°C) Moderate DKP, minor products LC-UV
Validation Parameters Summary

Table 3: Summary of Validation Parameters for this compound HPLC Methods

Validation Parameter Green HPLC-UV Method [1] User-Friendly Method [3] Fixed-Dose Combination Method [2] Acceptance Criteria
Linearity range (EM) 140-260 μg/mL Specific to method 1.6-48 μg/mL Correlation coefficient (r²) >0.999
Accuracy (% recovery) 98-102% 98-102% 98-102% 98-102%
Precision (%RSD) <2% <2% <2% NMT 2%
LOD (μg/mL) Not specified Specific to method Specific to method Appropriate for impurity levels
LOQ (μg/mL) Not specified Specific to method Specific to method Appropriate for impurity levels
Specificity Resolves all known impurities and degradation products Resolves all known impurities with resolution >3.5 Resolves EM from amlodipine and degradation products No interference from placebo, impurities, or degradation products
Robustness Changes in flow rate, temperature, mobile phase ratio Changes in column type, flow rate, temperature, pH Changes in flow rate, temperature, methanol ratio, pH Method remains unaffected by small deliberate variations

The validation parameters established for EM analytical methods comply with ICH guidelines and demonstrate that the methods are suitable for their intended purposes, including quality control testing, stability studies, and impurity profiling. The linearity is established over the specified range with correlation coefficients (r²) typically exceeding 0.999, indicating a strong proportional relationship between concentration and detector response. Accuracy is demonstrated through recovery studies at multiple concentration levels (typically 80%, 100%, and 120% of target concentration), with recoveries between 98-102% confirming method trueness. The precision is evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument) levels, with relative standard deviation (RSD) values not exceeding 2.0%.

The specificity of the methods is confirmed through resolution of all known impurities and degradation products from the main EM peak and from each other, with resolution factors typically greater than 1.5 (preferably >2.0) for critical pairs. Robustness is demonstrated by introducing small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition, pH) and confirming that the method remains unaffected, with all system suitability criteria met under varied conditions. The sensitivity of the methods is established through determination of limit of detection (LOD) and limit of quantification (LOQ) for EM and its impurities, typically with LOQ values sufficient to detect impurities at the reporting threshold (usually 0.05-0.1%).

Detailed Experimental Protocols

Reagent and Standard Preparation

Materials: this compound reference standard (purity >99%), enalaprilat impurity, diketopiperazine (DKP) impurity, methanol (HPLC grade), ethanol (HPLC grade), acetonitrile (HPLC grade), phosphoric acid (HPLC grade), potassium dihydrogen phosphate (analytical grade), formic acid (HPLC grade), perchloric acid (70%, HPLC grade), purified water (HPLC grade).

Mobile Phase Preparation:

  • Phosphate buffer (pH 2.2): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 2.2 with dilute phosphoric acid, and filter through a 0.45 μm membrane filter.

  • Green mobile phase: Mix phosphate buffer (pH 2.2) and ethanol in the ratio 70:30 v/v. Degas by sonication for 10 minutes before use [1].

  • Alternative mobile phase: For fixed-dose combinations with amlodipine, prepare a mixture of methanol and phosphate buffer (pH 2.95) in the ratio 10:90 v/v. Adjust pH with dilute phosphoric acid or sodium hydroxide as needed [2].

  • Chaotropic mobile phase: For improved peak symmetry, prepare a mixture of methanol and diluted perchloric acid (0.07% v/v) in the ratio 55:45 v/v [6].

Standard Solution Preparation:

  • Stock standard solution (1 mg/mL): Accurately weigh about 25 mg of EM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (typically mobile phase or water:acetonitrile 50:50).

  • Working standard solutions: Prepare appropriate dilutions from the stock solution to cover the required concentration range (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • System suitability solution: Prepare a solution containing EM and known impurities (enalaprilat, DKP) at appropriate levels to demonstrate resolution and system performance.

Sample Preparation:

  • Tablet powder: Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of EM into a suitable volumetric flask (typically 100 mL). Add about 70 mL of diluent, sonicate for 15-30 minutes with intermittent shaking, dilute to volume with diluent, and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
Chromatographic Conditions and System Suitability

Equipment: HPLC system with UV or PDA detector, capable of gradient elution and column heating; data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (100 × 4.6 mm; 3.5 μm) for green method [1] or C18 column (250 × 4.6 mm; 5 μm) for conventional methods [2]

  • Column temperature: 25-30°C (green method) or 25-55°C (conventional methods)

  • Mobile phase: As described in Section 4.1, with isocratic or gradient elution as required

  • Flow rate: 1.0-1.2 mL/min (optimized for specific method)

  • Injection volume: 5-20 μL (typically 10 μL)

  • Detection wavelength: 210-215 nm for maximum sensitivity [2] [6] or 272 nm for specific applications [7]

  • Run time: 5-20 minutes depending on method

System Suitability Test Procedure:

  • Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the system suitability solution and record the chromatogram.

  • Calculate the following parameters from the chromatogram:

    • Theoretical plates (N) for EM peak: Should be not less than 2000
    • Tailing factor (T) for EM peak: Should be not more than 2.0
    • Resolution (Rs) between EM and closest eluting impurity: Should be not less than 1.5 (preferably >2.0)
    • Relative standard deviation (RSD) of peak areas for replicate injections: Should be not more than 2.0%
  • If system suitability requirements are not met, troubleshoot and repeat until criteria are met before proceeding with sample analysis.

The following workflow diagram illustrates the complete analytical procedure for this compound method validation:

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating properties of the method and understand the degradation pathways of EM.

Acidic Degradation:

  • Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.
  • Add 10 mL of 0.1N HCl, reflux at 80°C for 1-8 hours.
  • Cool to room temperature, neutralize with 0.1N NaOH, and dilute to volume with mobile phase.
  • Analyze immediately by HPLC.

Alkaline Degradation:

  • Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.
  • Add 10 mL of 0.1N NaOH, reflux at 80°C for 1-8 hours.
  • Cool to room temperature, neutralize with 0.1N HCl, and dilute to volume with mobile phase.
  • Analyze immediately by HPLC.

Oxidative Degradation:

  • Transfer 10 mL of EM stock solution (1 mg/mL) to a 50 mL volumetric flask.
  • Add 10 mL of 3% hydrogen peroxide, keep at room temperature for 1-24 hours.
  • Dilute to volume with mobile phase and analyze by HPLC.
  • For stronger oxidation, use 0.1% magnesium monoperoxyphthalate (MMPP) for 1-6 hours [5].

Photolytic Degradation:

  • Spread solid EM evenly in a petri dish and expose to UV light (200-400 nm) and visible light in a photostability chamber.
  • Expose for 1-10 days to achieve approximately 5-20% degradation.
  • Prepare samples at appropriate concentration and analyze by HPLC.
  • For solution photostability, expose EM solutions in 0.1N HCl, water, and 0.1N NaOH to light at 40°C [4].

Thermal Degradation:

  • Spread solid EM evenly in a petri dish and expose to dry heat at 50-80°C in an oven.
  • Expose for 1-4 weeks to achieve approximately 5-20% degradation.
  • Prepare samples at appropriate concentration and analyze by HPLC.
  • For humidity studies, expose to 40°C/75% RH for 1-4 weeks.

Applications and Case Studies

Fixed-Dose Combination Products

The analysis of EM in fixed-dose combinations presents unique challenges due to the differing physicochemical properties of the combined drugs and potential interactions. Successful method development has been demonstrated for combinations with amlodipine besylate [2], bisoprolol fumarate [6], and diltiazem HCl [7]. The experimental design approach for the EM-amlodipine combination represents a model application of QbD principles in analytical method development.

For the EM-amlodipine combination, a Box-Behnken design was employed with four factors (flow rate, column temperature, methanol ratio, and mobile phase pH) at three levels each. Through response surface methodology, the optimal conditions were determined as column temperature of 25°C, 10% methanol as the mobile phase, pH of 2.95, and flow rate of 1.205 mL/min. The method achieved excellent separation with retention times of 3.8 min for EM and 7.9 min for amlodipine, with a total run time of less than 10 minutes. The method was comprehensively validated and applied successfully to dissolution studies, where both APIs demonstrated more than 85% release within 10 minutes [2].

The EM-bisoprolol combination method utilized a chaotropic mobile phase containing perchloric acid, which significantly improved peak symmetry due to the chaotropic characteristics of perchlorate anions interacting with nitrogen atoms in the analyte structures. The method achieved rapid separation with retention times of 4.7 min for bisoprolol and 5.2 min for EM, making it suitable for high-throughput quality control applications. The method demonstrated excellent linearity in the range of 20-200 μg/mL for both drugs, with high accuracy and precision [6].

Impurity Profiling and Degradation Pathway Mapping

The comprehensive impurity profiling of EM has revealed multiple degradation pathways and identification of previously unknown impurities. Through advanced analytical techniques including LC-MS and UPLC-MS/MS, researchers have characterized both known and novel degradation products, enabling a more complete understanding of EM stability.

The primary degradation pathways include:

  • Hydrolysis: Enalapril contains ester functional groups that undergo hydrolysis under acidic and alkaline conditions to form enalaprilat (the active diacid metabolite).
  • Intramolecular cyclization: Under acidic conditions and elevated temperatures, EM undergoes cyclization to form diketopiperazine (DKP) derivative through nucleophilic attack of the secondary amine on the ester carbonyl group.
  • Oxidation: Multiple oxidation products are formed when EM is exposed to oxidizing agents, with the specific impurities dependent on the oxidant used.

The identification of new oxidation impurities in the presence of magnesium monoperoxyphthalate (MMPP) expanded the understanding of EM degradation behavior. Using UPLC-MS/MS with an Orbitrap mass spectrometer, researchers identified previously unknown impurities formed under forced oxidation conditions. This knowledge enables better formulation strategies and excipient selection to minimize these degradation pathways during product development [5].

The following diagram illustrates the major degradation pathways of this compound identified through forced degradation studies:

G This compound Major Degradation Pathways cluster_hydrolysis Hydrolysis Pathways cluster_cyclization Intramolecular Cyclization cluster_oxidation Oxidation Pathways Enalapril This compound (API) Acidic Acidic Conditions (0.1N HCl, 80°C) Enalapril->Acidic Major pathway Alkaline Alkaline Conditions (0.1N NaOH, 80°C) Enalapril->Alkaline Ester hydrolysis Acidic2 Acidic Conditions (pH <5) Enalapril->Acidic2 Alternative pathway H2O2 Hydrogen Peroxide (3%, RT) Enalapril->H2O2 Moderate degradation MMPP Magnesium Monoperoxyphthalate (MMPP, RT) Enalapril->MMPP Extensive degradation DKP Diketopiperazine (DKP, Impurity D) Acidic->DKP Cyclization Enalaprilat Enalaprilat (Impurity C) Alkaline->Enalaprilat Major product OxProd1 Multiple Oxidation Products H2O2->OxProd1 Multiple products OxProd2 New Oxidation Impurities MMPP->OxProd2 New impurities identified by LC-MS

Green Method Assessment and Sustainability

The greenness assessment of analytical methods has become increasingly important in pharmaceutical analysis. The optimized green HPLC-UV method for EM demonstrates significant improvements in environmental sustainability compared to conventional methods, as quantified by multiple assessment tools [1].

  • Solvent reduction: The green method reduces organic solvent consumption by 17.1 mL per run compared to the official pharmacopoeial method, representing both environmental and economic benefits (saving approximately US$ 0.40 per analysis).

  • Time efficiency: The chromatographic run time is shortened by approximately 8 minutes per analysis, enabling higher throughput in quality control laboratories and reducing energy consumption.

  • Hazard reduction: Replacement of acetonitrile with ethanol eliminates the use of a highly hazardous solvent, reducing environmental impact and improving workplace safety.

  • Green metrics: The method achieved significantly better scores in the NEMI, GAPI, Eco-Scale (84 vs. 89), and AGREE (0.57 vs. 0.78) assessment tools compared to the official method, confirming its improved environmental profile [1].

The BAGI (Blue Applicability Grade Index) and RAPI (Red-Green-Blue Analysis) scores of 80.0 and 67.5, respectively, further demonstrate the method's practical applicability and sustainability. These comprehensive green assessments provide a quantitative basis for selecting environmentally preferable analytical methods while maintaining compliance with regulatory requirements and analytical performance standards.

Conclusion

The validated analytical methods for this compound presented in this document provide reliable, accurate, and precise tools for quality control, stability testing, and impurity profiling. The incorporation of green chemistry principles and quality by design approaches enhances the sustainability and robustness of these methods, aligning with current trends in pharmaceutical analysis. The detailed protocols and case studies facilitate implementation in various laboratory settings, supporting the ongoing efforts to ensure the quality, safety, and efficacy of this compound-containing pharmaceutical products.

The forced degradation studies and impurity profiling provide comprehensive understanding of EM stability behavior and degradation pathways, enabling the development of stable formulations and appropriate storage conditions. The application of experimental design for method optimization represents a systematic, science-based approach that ensures method robustness and identifies critical method parameters. As regulatory requirements continue to evolve and emphasis on sustainability grows, these validated methods offer practical solutions for pharmaceutical analysts while meeting current and future expectations.

References

enalapril maleate chemical stability degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data in Different Formulations

The stability of enalapril maleate varies significantly between solid dosage forms and liquid suspensions. The following tables consolidate key quantitative data from stability studies.

Table 1: Stability in Compounded Oral Suspensions (1 mg/mL) [1]

Vehicle Storage Condition Stability Period % Initial Concentration Remaining
Oral Mix 5°C & 25°C 90 days >90% (across all time points)
Ora-Plus/Ora-Sweet 4°C & 25°C 91 days ≥90%
Water 25°C 56 days Information missing

Table 2: Stability in Solid-State Tablet Formulations [2]

Factor Impact on Stability & Degradation
Drug-Matrix pH Formulations with an acidic matrix demonstrate better stability against temperature and humidity compared to those with a basic matrix.
Humidity Degradation kinetics follow pseudo-first-order behavior in tablets. High humidity and temperature accelerate degradation.

Experimental Protocols for Stability Monitoring

Here are detailed methodologies for key experiments used to study enalapril stability, as cited in the literature.

Protocol 1: HPLC-UV Analysis of Enalapril Stability [1]

This method is suitable for quantifying this compound and its major degradation products.

  • 1. Equipment & Reagents: HPLC-UV system with a C18 column (e.g., Zorbax Eclipse, 4.6 × 150 mm, 3.5-μm); Mobile phase: Acetonitrile–Methanol–Monopotassium phosphate buffer (10 mmol/L, pH 2.5) in a ratio of 10:30:60; this compound reference standards.
  • 2. Chromatographic Conditions:
    • Flow Rate: 1 mL/min
    • Column Temperature: 60°C
    • Detection Wavelength: 210 nm
    • Injection Volume: As per system suitability
  • 3. Sample Preparation:
    • For suspension samples, dilute 50 μL with 950 μL of a 1:1 mixture of phosphate buffer and methanol.
    • Vigorously vortex mix for 10 seconds.
    • Centrifuge at 10,000 rpm for 15 minutes.
    • Transfer the supernatant to an HPLC vial for analysis.
  • 4. Validation: The method should be validated for linearity, precision (intra-day and inter-day variability), and accuracy (e.g., via recovery experiments) to ensure reliability.

Protocol 2: Direct Stability Monitoring via EASI-MS [3]

Easy ambient sonic-spray ionization mass spectrometry (EASI-MS) offers a high-throughput alternative with minimal sample preparation.

  • 1. Principle: This ambient mass spectrometry technique allows for the direct analysis of solid or liquid samples in their native state, without extensive chromatography or sample manipulation.
  • 2. Procedure:
    • Place a small amount of the sample (e.g., a powder from a crushed tablet or a droplet of suspension) on the EASI-MS probe.
    • Acquire mass spectra directly from the sample under soft ionization conditions.
    • Monitor the ion signals for this compound ([M+H]+) and known degradation products (e.g., DKP, enalaprilat) over time.
  • 3. Data Analysis: The degradation profile is obtained by tracking the decrease in the parent drug signal and the increase in degradation product signals. Results are comparable to HPLC-UV but with greater speed and simplicity [3].

Troubleshooting FAQs

FAQ 1: How can I prevent the formation of Diketopiperazine (DKP) in tablet formulations?

  • Issue: DKP formation is promoted by both acidic and basic conditions in solid-state formulations [4].
  • Solution: Carefully control the microenvironmental pH of the tablet matrix. Research shows that adding suitable organic acids (e.g., tartaric acid) to the formulation can significantly inhibit the formation of DKP by stabilizing the optimal pH range [4].

FAQ 2: Why does my enalapril suspension lose potency faster than expected?

  • Issue: Rapid degradation in liquid formulations.
  • Solution:
    • Control pH: Formulate the suspension within a stable pH range. A recent study found a formulation at pH 3.5 in a citrate buffer to be stable for over six months under refrigeration [5].
    • Choose Vehicle Wisely: Use commercially available, structurally supportive vehicles like Ora-Plus/Ora-Sweet or Oral Mix, which demonstrate better stability than simple aqueous solutions [1].
    • Storage: Store compounded suspensions under refrigeration (5°C) to maximize shelf-life [1].

FAQ 3: What is the role of excipients in solid-state degradation?

  • Issue: Unexplained degradation in solid dosage forms.
  • Solution: Excipients can interact with this compound, especially in the presence of moisture. Basic excipients can particularly accelerate degradation [2] [4]. Pre-formulation compatibility studies under stressed conditions (e.g., 40°C/75% relative humidity) are crucial. The primary mechanism is believed to involve drug-excipient interactions facilitated by condensed water [6].

This compound Degradation Pathways

The diagram below illustrates the primary chemical degradation pathways for this compound, which are initiated by different environmental conditions.

G cluster_acidic Pathway: Acidic Conditions (pH < 5) cluster_neutral_alkaline Pathway: Neutral to Alkaline (pH ≥ 5) / Hydrolysis Enalapril_Maleate Enalapril_Maleate Acidic Acidic Conditions (pH < 5) Enalapril_Maleate->Acidic Hydrolysis Hydrolysis Enalapril_Maleate->Hydrolysis DKP Diketopiperazine (DKP) Acidic->DKP Enalaprilat Enalaprilat (Diacid) Hydrolysis->Enalaprilat Lactams Enalapril Lactams Enalaprilat->Lactams Cyclization

References

enalapril maleate compatibility with excipients

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Maleate Degradation Pathways

Understanding the chemical degradation pathways is fundamental to troubleshooting stability issues. The primary route involves cyclization, while hydrolysis becomes significant in the presence of certain excipients or moisture.

G This compound (EM) This compound (EM) Internal Cyclization Internal Cyclization This compound (EM)->Internal Cyclization Hydrolytic Cleavage Hydrolytic Cleavage This compound (EM)->Hydrolytic Cleavage Diketopiperazine (DKP) Diketopiperazine (DKP) Enalapril Diacid (DA) Enalapril Diacid (DA) Internal Cyclization->Diketopiperazine (DKP)  Forms toxic DKP Hydrolytic Cleavage->Enalapril Diacid (DA)  Forms active DA Low pH (<5)\nHigh Temp/Moisture Low pH (<5) High Temp/Moisture Low pH (<5)\nHigh Temp/Moisture->Internal Cyclization High pH (>5)\nAlkaline Conditions High pH (>5) Alkaline Conditions High pH (>5)\nAlkaline Conditions->Hydrolytic Cleavage

Excipient Compatibility & Incompatibility Profile

This table summarizes the documented effects of various excipients on this compound stability, based on the search results [1] [2] [3].

Excipient Compatibility Observed Effect & Mechanism
Sodium Starch Glycolate (SSG) [3] Incompatible Rapid degradation to DKP; induces loss of crystallinity at particle surface contact points.
Colloidal Silicon Dioxide [1] Incompatible Detected as a cause of stability problems during tablet storage.
Magnesium Stearate [3] Incompatible Promotes the formation of DKP.
Sodium Bicarbonate (NaHCO₃) [1] [2] Compatible (Stabilizing) Converts EM to stable sodium salt in situ; increases thermal stability.
Stearic Acid [3] Compatible (Stabilizing) Improves the stability of EM in formulations.
Microcrystalline Cellulose (MCC) [3] Conditionally Compatible Can decrease EM's melting point, especially under humid conditions, leading to instability.

Stabilization Strategies & Formulation Guidelines

Based on the identified degradation mechanisms, here are proven strategies to enhance formulation stability.

  • Alkaline Salt Formation *In Situ*: The most prominent strategy involves converting this compound to its more stable sodium salt during granulation. Incorporate sodium carbonate or sodium bicarbonate into an ethanol-water granulation solution. Ethanol acts as a hydrolysis inhibitor during the neutralization process [2]. This method can ensure long-term stability for up to five years [2].

  • Microenvironment pH Control: Buffer the microenvironment within the tablet to a pH between 5.5 and 7.0 to minimize the formation of both DKP and DA [2]. The addition of small amounts of organic acids to ternary mixtures has also shown a stabilizing effect [3].

  • Moisture and Process Control: Use excipients with low moisture content and control humidity during processing, as hydrolysis is a primary degradation route [2] [3]. Note that mechanical shock during compression can also cause instability, which may be mitigated by coating the drug substance with a polymer film [2].

Experimental Protocols for Compatibility Testing

Forced Degradation (Stress Testing) Protocol

This method helps identify major degradation pathways and products [2].

  • Procedure: Expose pure EM and its mixtures with excipients to elevated temperatures (e.g., 60°C) and high relative humidity (e.g., 75% RH).
  • Analysis: Monitor for the formation of DKP and DA using HPLC. Pure EM is stable under these conditions, but rapid degradation in a mixture indicates excipient incompatibility [3].
Thermal Analysis for Incompatibility Screening

Differential Scanning Calorimetry (DSC) can quickly screen for physical incompatibilities [1].

  • Procedure: Prepare a physical mixture of EM and the test excipient (e.g., 1:1 ratio). Run DSC for the pure EM, pure excipient, and the physical mixture.
  • Analysis: Look for changes in the melting point, shape, or disappearance of the EM endotherm in the mixture. A decrease in melting point suggests a potential interaction that could lead to instability [3].
Long-Term Stability Study Protocol
  • Procedure: Store the final tablet formulation under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.
  • Analysis: Assay the drug content and monitor the levels of degradation products (DKP and DA) over time. A stable formulation should see these levels remain well within ICH Q3B(R2) impurity limits [2].

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation degrading rapidly when the pure API is stable? A1: The degradation is often triggered by direct contact with incompatible excipients at the particle surface. This contact can cause a localized change in pH or a loss of crystallinity in the API, making it more susceptible to degradation, even if the pure API is stable [2] [3].

Q2: Are there any known incompatibilities with common superdisintegrants? A2: Yes. Sodium Starch Glycolate (SSG) is documented to be highly incompatible with this compound, causing rapid degradation to DKP. Its use should be avoided. The instability is dependent on the drug-excipient ratio and the particle size, indicating a surface-mediated interaction [3].

Q3: What is the most effective way to stabilize an this compound tablet? A3: The most robust method is alkaline salt formation *in situ*. By incorporating an ionic alkaline excipient like sodium bicarbonate into an ethanol-containing granulation solution, you convert EM to its stable sodium salt directly during manufacturing. This approach effectively suppresses key degradation pathways [2].

References

Enalapril Stability: Core Concepts & Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril maleate is prone to degradation, primarily through hydrolysis and cyclization. The main degradation products are enalaprilat (the active diacid metabolite) and a diketopiperazine (DKP) derivative [1] [2]. Its stability is highly dependent on the pH of its environment and the pH of the solid drug-matrix in tablet formulations [2].

The flowchart below summarizes the primary degradation pathways and key influencing factors.

enalapril_degradation cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_influences Key Influencing Factors Enalapril Enalapril AcidicHydrolysis Acidic Conditions (pH < 7) Enalapril->AcidicHydrolysis  Ester Hydrolysis AlkalineHydrolysis Alkaline Conditions (pH > 7) Enalapril->AlkalineHydrolysis  Ester Hydrolysis DKPFormation DKP Derivative Formation Enalapril->DKPFormation Enalaprilat Enalaprilat AcidicHydrolysis->Enalaprilat AlkalineHydrolysis->Enalaprilat DKP DKP DKPFormation->DKP FormulationpH Drug-Matrix pH (Basic > Acidic) FormulationpH->Enalapril Moisture Humidity / Moisture Moisture->Enalapril SolutionState Solution State SolutionState->Enalapril

Stability-Informing Data & Experimental Protocols

Quantitative Degradation Data

The following table summarizes key quantitative findings on factors affecting enalapril stability.

Factor Condition Details Key Observation / Impact Source
Drug-Matrix pH Basic matrix vs. Acidic matrix Degradation in a basic matrix was significantly higher than in an acidic one. [2]
Hydrolytic Stress 0.1N HCl, 80°C Maximum degradation occurred under acidic conditions. [1]
Photolytic Stress Daylight vs. UV light Dry powder showed 3.3% degradation in daylight vs. 0.2% under UV light. [2]
State Solid vs. Solution The drug was unstable in solution but relatively stable in the solid-state. [1]
Analytical Method for Stability Monitoring

A stability-indicating method is essential for quantifying enalapril and its degradation products. The official pharmacopoeial method uses a C8 column (250 × 4.6 mm; 5 μm) and a mobile phase of acetonitrile and phosphate buffer (pH 2.2; 25:75 v/v) [3].

A greener, optimized HPLC-UV method has been developed to reduce environmental impact and analysis time while maintaining reliability [3].

  • Analytes: Enalapril, Enalaprilat, Diketopiperazine (DKP).
  • Column: C18 (100 × 4.6 mm; 3.5 μm).
  • Mobile Phase: Ethanol and phosphate buffer (pH 2.2; 30:70 v/v).
  • Detection: UV.
  • Method Validation:
    • Linearity for Enalapril: 140–260 μg mL⁻¹.
    • Greenness Scores:
      • Eco-Scale: 84 (vs. 89 for the official method).
      • AGREE: 0.78 (vs. 0.57 for the official method).
  • Key Advantages:
    • Reduces run time by ~8 minutes.
    • Cuts organic solvent consumption by 17.1 mL per analysis.
    • Uses ethanol, a greener alternative to acetonitrile.

The workflow for this analytical method is illustrated below.

hplc_workflow SamplePrep Sample Preparation Column C18 Column (100 x 4.6 mm; 3.5 µm) SamplePrep->Column UVDetection UV Detection Column->UVDetection MobilePhase Mobile Phase Ethanol:Phosphate Buffer (pH 2.2; 30:70 v/v) MobilePhase->Column DataAnalysis Data Analysis UVDetection->DataAnalysis

Frequently Asked Questions (FAQs)

  • Q1: Why does my enalapril formulation degrade faster in a blister pack than in a bottle? This is likely due to photolytic degradation. Enalapril, especially in dry powder form, is sensitive to daylight [2]. Transparent blister packs offer less protection from light compared to opaque bottles. For critical stability, use light-resistant packaging.

  • Q2: We see different degradation products in our tablets versus the API. Why? The drug-matrix (excipients) pH is a critical factor. A study showed that a tablet with a basic matrix degraded primarily to enalaprilat, while a tablet with an acidic matrix degraded primarily to the diketopiperazine (DKP) derivative [2]. You must test the stability of your specific formulation, not just the pure Active Pharmaceutical Ingredient (API).

  • Q3: How can I make our stability testing more environmentally friendly? Adopt the principles of Green Analytical Chemistry. You can replace your existing HPLC method with the greener one detailed above. This switch to a shorter C18 column and ethanol-based mobile phase reduces analysis time, cost, and environmental impact while maintaining statistical reliability [3].

  • Q4: What is the single most important factor for stabilizing solid enalapril formulations? Control humidity and the pH of your excipient blend. This compound is relatively stable in the solid state but becomes unstable when mixed with excipients and exposed to heat and moisture [2]. Using an acidic drug-matrix can significantly reduce the extent of degradation under accelerated stability conditions.

References

Critical Process Parameters & Formulation Composition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key materials and process parameters used in the ionotropic gelation method for Enalapril Maleate floating microspheres, as identified from experimental studies [1] [2] [3].

Parameter Category Specific Parameters & Materials Purpose & Impact
Polymer System Sodium Alginate, Iota-Carrageenan [1] [3] Forms the primary gel matrix; concentration affects entrapment efficiency, particle size, and drug release rate.
Cross-linking Agent Calcium Chloride (CaCl₂) solution [1] [3] Ionically cross-links polymers to form solid microspheres.
Gas-forming Agent Sodium Bicarbonate (NaHCO₃) [1] [3] Generates CO₂ upon contact with gastric fluid, conferring buoyancy.
Process Parameters Stirring Speed (200 rpm during gelation [3]), Drying Temperature (50°C [3]) Influences microsphere size, shape, and residual moisture.

Detailed Experimental Protocol: Ionotropic Gelation Method

Here is a step-by-step methodology for preparing floating microspheres via ionotropic gelation [1] [3]:

  • Polymer Solution Preparation: Dissolve the primary polymer (Sodium Alginate) in distilled water. Heat the solution to 60°C while stirring.
  • Additives Incorporation: To this dispersion, add dissolved iota-carrageenan (a co-polymer) while maintaining stirring and heat. Subsequently, add the required amount of sodium bicarbonate and mix thoroughly.
  • Drug Loading: After cooling the polymer solution, add this compound to the mixture.
  • Droplet Formation & Gelation: Using a syringe with a fine-gauge needle (e.g., 31-gauge), add the drug-polymer solution dropwise into 100 mL of a gently stirred (e.g., 200 rpm) calcium chloride solution. The calcium ions instantly cross-link the polymers, forming gel beads.
  • Curing: Keep the formed microspheres suspended in the calcium chloride solution for about 30-60 minutes to improve their mechanical strength.
  • Washing and Drying: Collect the microspheres by filtration, wash them with distilled water, and dry in a hot air oven at 50°C for approximately 2 hours. Store the final product in a desiccator.

This process can be visualized in the following workflow:

G A Dissolve Sodium Alginate in water B Heat to 60°C with stirring A->B C Add Iota-Carrageenan and Sodium Bicarbonate B->C D Cool solution C->D E Add this compound (Drug Loading) D->E F Extrude dropwise into Calcium Chloride solution E->F G Cure for 30-60 mins (Ionic Cross-linking) F->G H Collect, Wash, and Filter G->H I Dry at 50°C (Final Microspheres) H->I

Critical Quality Attributes (CQAs) and Evaluation

The prepared microspheres must be evaluated against key quality attributes, which are directly influenced by the process parameters. The target values for a successfully optimized formulation (F4) are shown below [1] [3].

Critical Quality Attribute (CQA) Target / Optimal Value Evaluation Method
Mean Particle Size 199.4 ± 0.04 μm [1] [3] Optical microscopy, sieve analysis
Drug Entrapment Efficiency >90% (Specific value for F4 not listed) [1] UV Spectrophotometry at 219 nm
In Vitro Buoyancy >80% (Specific value for F4 not listed) [1] Floatation study in 0.1N HCl (pH 1.2)
In Vitro Drug Release 91.4% release (for optimum formulation F4) [1] [3] Dissolution test apparatus (paddle type)
Release Kinetics Fits Korsmeyer-Peppas model [1] [3] Analysis of drug release data

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered during the development of Enalapril microspheres.

Q1: My microspheres have low drug entrapment efficiency. What could be the cause?

  • Cause: The drug-to-polymer ratio might be too high, or the polymer concentration might be insufficient to form a robust gel matrix that can retain the drug [4].
  • Solution: Optimize the drug-polymer ratio. Increasing the concentration of polymers like sodium alginate can improve entrapment efficiency. Ensure the cross-linking time is sufficient for matrix formation.

Q2: The microspheres are not floating effectively in vitro. How can I improve buoyancy?

  • Cause: Insufficient amount of gas-forming agent (sodium bicarbonate) or too dense a polymer matrix that prevents CO₂ entrapment [1] [3].
  • Solution: Increase the concentration of sodium bicarbonate within a feasible range. Also, ensure that the drying process is not too harsh, which could collapse the internal porous structure.

Q3: The drug release from the microspheres is too fast. How can I achieve a more controlled release?

  • Cause: The polymer matrix might be too loose, or the polymer concentration may be too low to effectively control diffusion.
  • Solution: Increase the polymer concentration or use polymer blends (e.g., Sodium Alginate with HPMC or Carbopol) to create a denser gel network that slows down drug release [5]. The release kinetics should be fitted to models like Korsmeyer-Peppas to understand the release mechanism (diffusion or erosion) [1] [3].

Q4: How can I confirm there are no undesirable interactions between the drug and excipients?

  • Solution: Perform compatibility studies using Fourier Transform-Infrared Spectroscopy (FT-IR). The absence of new peaks or shifts in characteristic drug peaks indicates no chemical interaction, as was confirmed in successful formulations [1] [3].

A Note on Alternative Methods

While ionotropic gelation is well-documented, another study utilized a solvent evaporation method to prepare Enalapril microspheres, using polymers like Ethylcellulose (EC) and HPMC dissolved in solvent mixtures (e.g., Dichloromethane and Ethanol/Acetonitrile) [4]. This highlights that the critical parameters can vary significantly with the chosen manufacturing technique.

References

Systematic Robustness Testing Using Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

A modern approach to robustness testing uses Design of Experiment (DOE) to efficiently evaluate multiple method parameters simultaneously. The following workflow, based on a study of a fixed-dose combination drug, provides a structured protocol you can adapt [1] [2].

Start Define Robustness Test Objective F1 Select Critical Method Parameters (Factors) Start->F1 F2 Choose Experimental Design (e.g., Box-Behnken) F1->F2 F3 Execute Experiments (Run Chromatographic Tests) F2->F3 F4 Analyze Data & Identify Critical Effects F3->F4 F5 Establish Method Acceptance Criteria (e.g., Rt, Rs) F4->F5 End Define Method's Robust Operating Range F5->End

Experimental Protocol [1] [2]:

  • Critical Parameters (Factors) and Ranges: The study selected four factors for investigation:
    • Flow Rate: 1.0, 1.2, and 1.4 mL/min
    • Column Temperature: 25°C, 30°C, and 35°C
    • Methanol Ratio in Mobile Phase: 5%, 10%, and 15%
    • Mobile Phase pH: 2.8, 3.0, and 3.2
  • Experimental Design: A Box-Behnken Design was used, which efficiently tests these factors at three levels each without requiring all possible combinations.
  • Critical Responses: Key chromatographic outputs monitored included the retention time (Rt) and peak concentration of the active ingredients.
  • Data Analysis: Multivariate linear regression and ANOVA were used to determine which factors had a statistically significant effect on the responses. In this case, flow rate was identified as the most significant factor affecting analyte concentrations [1] [2].
  • Outcome: The analysis defined an optimized and robust set of conditions: a flow rate of 1.205 mL/min, a column temperature of 25°C, 10% methanol, and a pH of 2.95 [1].

Comparison of HPLC Methods for Enalapril Maleate

The table below summarizes parameters from validated HPLC methods, which serve as useful references for expected performance and troubleshooting.

Method Purpose / Source Column Mobile Phase (v/v) Flow Rate (mL/min) Detection Wavelength Retention Time (min) Key Validation Findings
Analysis of Fixed-Dose Combination (Amlodipine & Enalapril) [1] [2] C18 (4.6x250 mm, 5 µm) Not fully specified (pH 2.95) 1.205 215 nm Enalapril: 3.8 Linear for enalapril (1.6-48 µg/mL; R²>0.999); Robustness tested via DOE.
User-Friendly Impurity Testing [3] ZORBAX Eclipse XDB-C18 Phosphate Buffer (pH 3.0) : Acetonitrile Not specified Not specified N/A Specificity (resolution >3.5 for all impurities); superior to Ph. Eur. method; validated per ICH.
Assay of Tablets [4] Zorbax SB-C18 (150 x 4.6 mm, 5 µm) Phosphate Buffer (pH 3.0) : Acetonitrile (30:70) 0.8 210 nm 2.3 Linear (10–100 µg/mL; R²=0.9998); simple, fast (<3 min runtime).

Frequently Asked Questions (FAQs)

Q1: The European Pharmacopoeia (EP) method for enalapril impurities is difficult to implement. What improvements can be made? The official EP method uses a styrene-divinylbenzene copolymer column and a high column temperature of 70°C, which can be challenging. A robust and user-friendly alternative is to use a common C18 column (like ZORBAX Eclipse XDB-C18) with a lower column temperature of 55°C and a more acidic mobile phase (pH 3.0). This modification has been shown to successfully separate all known impurities with a resolution greater than 3.5 and is fully validated [3].

Q2: Why is my enalapril peak splitting or showing a strange shape? Enalapril and its active metabolite, enalaprilat, can exist as rotamers (molecular conformers that interconvert), which can cause peak splitting in chromatography. This is a common challenge noted in the literature [5]. To resolve this:

  • Control the pH: Use an acidic mobile phase (e.g., pH ~3.0) as demonstrated in several robust methods [3] [4].
  • Adjust Column Temperature: While some older methods require high temperatures (up to 70°C) to overcome this [3] [5], the alternative C18 method shows it can be managed at 55°C [3].

Q3: What is the most critical parameter to control for a robust enalapril HPLC method? While all parameters are important, a systematic robustness study identified flow rate as the most significant factor affecting the measured concentration of the APIs [1] [2]. Even small, intentional variations in flow rate had the greatest impact, so ensuring a precise and stable flow is crucial.

References

enalapril maleate photostability and thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Maleate Stability: Key Factors & Data

The table below summarizes the primary stability findings for this compound:

Factor Key Findings Experimental Conditions & Quantitative Data

| Thermal Stability (Solid State) | Stability is highly dependent on the drug-matrix pH and humidity [1] [2] [3]. | • Accelerated Stability: Tablets stored at 40°C/75% RH for 90 days showed a decrease in enalapril content, with diketopiperazine (DKP) as the primary degradation product [3]. • Kinetic Parameters: Degradation in solid state follows an autocatalytic reaction model. In a humid atmosphere, the activation energy was found to be 94.6 kJ mol⁻¹ [2]. | | Thermal Stability (Solution State) | Highly unstable in solution, with degradation rate dependent on pH [4]. | • Forced Degradation: Under acidic (0.1N HCl, 80°C), neutral, and alkaline (0.1N NaOH, 80°C) conditions, significant degradation occurs [4]. | | Photostability | Moderately sensitive to light, particularly in its pure powder form [1] [4]. | • Pure Powder: Exposure to daylight caused 3.3% degradation, while UV light caused 0.2% degradation [1]. • Tablets: Formulations, especially those with a basic matrix, showed negligible photolysis, indicating a protective effect [1]. | | Matrix/Excipient Impact | The acidity or basicity of the drug-matrix is a critical factor [1] [3] [5]. | • Acidic Matrix: Promotes degradation to DKP, but the overall extent of degradation is lower [1] [3]. • Basic Matrix: Promotes degradation to enalaprilat and shows a higher overall degradation rate [1]. • Optimal pH: A neutral microenvironmental pH is most suitable for stability; acidic conditions (pH ~3) also show a stabilizing effect [5]. |

Recommended Experimental Protocols

HPLC Stability-Indicating Method

This method is effective for separating enalapril from its major degradation products [4].

  • Chromatographic Conditions:
    • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm)
    • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0)
    • Flow Rate: 1 mL/min
    • Detection: UV at 210 nm
    • Column Temperature: 60°C
  • Sample Preparation: For solid samples, disperse and dissolve in a 1:1 mixture of phosphate buffer and methanol, then centrifuge and inject the supernatant [4].
Forced Degradation Studies

Follow ICH guideline Q1A(R2) to understand degradation pathways [4].

  • Acidic/Basic Hydrolysis: Treat sample with 0.1N HCl or 0.1N NaOH at 80°C for several hours.
  • Oxidative Degradation: Expose sample to 3% hydrogen peroxide at room temperature.
  • Photostability: Expose solid drug and formulations to a light source that includes both UV and visible light, at a specified temperature (e.g., 40°C).
  • Solid-State Stability: Place samples in stability chambers at 40°C and 75% relative humidity for up to 3 months [3].

The degradation pathway and key experiments can be visualized as follows:

G Start This compound Hydrolysis Hydrolysis Start->Hydrolysis  Basic Conditions Cyclization Intramolecular Cyclization Start->Cyclization  Acidic Conditions Enala Degradation Product: Enalaprilat Hydrolysis->Enala DKP Degradation Product: Diketopiperazine (DKP) Cyclization->DKP AcidicMatrix Experimental Condition: Acidic Drug-Matrix AcidicMatrix->Cyclization BasicMatrix Experimental Condition: Basic Drug-Matrix BasicMatrix->Hydrolysis ThermalStress Stress Factor: Heat & Humidity ThermalStress->Start PhotoStress Stress Factor: Daylight PhotoStress->Start

Troubleshooting Common Formulation Stability Problems

  • Rapid Formation of Diketopiperazine (DKP) in Tablets

    • Cause: This is typically favored in an acidic microenvironment within the formulation and is accelerated by heat and moisture [3] [6].
    • Solution: Reformulate to create a neutral microenvironmental pH. The use of alkalinizing agents like sodium bicarbonate has been shown to thermally stabilize the drug and suppress DKP formation [3] [5].
  • Unexpected Degradation in "Inert" Solid Dosage Forms

    • Cause: this compound can be stable alone but becomes unstable when mixed with excipients. Microcrystalline cellulose, which can absorb moisture, often promotes degradation. Magnesium stearate (basic) may also be incompatible [1] [3].
    • Solution: Perform thorough excipient compatibility studies using DSC and TGA. Select excipients that maintain a neutral or slightly acidic pH in the final blend [3] [5].
  • Instability in Compounded Oral Liquids

    • Cause: this compound is inherently unstable in solution, with degradation rate and pathway depending on the vehicle's pH [7] [8].
    • Solution: Use an acidic vehicle like Oral Mix or citrate buffer (pH ~4.2-4.6). When prepared this way, suspensions (1 mg/mL) are stable for over 90 days at 4°C and 25°C. Avoid using pure water as a vehicle [7] [8].

References

Preservative & Formulation Impact on Enalapril Maleate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Type Key Preservative/Stabilizer Optimal pH Key Findings & Stability Outcome Storage Conditions & Duration
Oral Liquid Solution [1] 0.2% w/v Sodium Benzoate 3.5 >95% drug recovery; Citrate buffer (10 mM) and glycerin (10% v/v) also used. QbD approach established a robust design space. Refrigerated; 6 months
Tablet (In-situ Salt Formation) [2] Sodium Hydrogen Carbonate (alkaline ionic excipient) Neutral (achieved in-situ) Prevents hydrolytic deethylation; Forms a more stable sodium salt "in-situ" during granulation, ensuring molecule integrity. Not specified; long-term stability confirmed

Experimental Protocols for Stability Assessment

Here are detailed methodologies you can employ to verify the stability and compatibility of your Enalapril Maleate formulations.

Protocol 1: Accelerated Stability Study for Oral Liquid Formulations

This protocol is based on the QbD-based optimization study for a 2 mg/mL oral solution [1].

  • Step 1: Formulation Preparation
    • Dissolve this compound to a concentration of 2 mg/mL.
    • Adjust the pH to the target value (e.g., 3.5) using a suitable acid/base.
    • Incorporate excipients: 10 mM citrate buffer, 10% v/v glycerin, and the preservative under investigation (e.g., 0.2% w/v sodium benzoate).
    • Use deionized water as the solvent.
  • Step 2: Stability Storage Conditions
    • Package the solution in suitable containers.
    • Store under refrigerated conditions (2-8°C) for long-term stability.
    • For accelerated studies, also store samples at elevated temperatures (e.g., 25°C, 40°C).
  • Step 3: Sampling and Analysis
    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
    • Analyze for chemical stability using HPLC to determine drug recovery percentage.
    • Assess physical stability (e.g., clarity, precipitation) and microbiological quality according to pharmacopoeial standards.
Protocol 2: Thermoanalytical Techniques for Drug-Excipient Compatibility

This methodology uses thermal analysis to rapidly screen for incompatibilities between this compound and potential excipients, including preservatives [3] [4].

  • Step 1: Sample Preparation
    • Prepare binary mixtures of this compound with the test excipient/preservative in a 1:1 mass ratio.
    • Mix thoroughly to ensure homogeneity.
    • Run individual components as controls.
  • Step 2: Differential Scanning Calorimetry (DSC)
    • Procedure: Heat samples and controls in sealed pans over a temperature range (e.g., 25°C to 300°C) at a defined heating rate (e.g., 10°C/min).
    • Interpretation: Compare the DSC thermograms of the mixture with those of the individual components. The appearance, shift, or disappearance of melting peaks or other thermal events in the mixture indicates a potential interaction or incompatibility [4].
  • Step 3: Thermogravimetric Analysis (TGA)
    • Procedure: Subject samples to the same heating profile as in DSC while measuring mass change.
    • Interpretation: A significant decrease in the onset temperature of degradation or a change in the mass loss profile in the mixture, compared to this compound alone, suggests reduced thermal stability due to the excipient [4].

Troubleshooting Common this compound Stability Issues

Below is a decision-making workflow to help you diagnose and address common stability problems. This diagram outlines a logical path from problem identification to potential solutions based on the latest research.

enalapril_troubleshooting This compound Stability Troubleshooting start Observed Stability Issue q1 Is the primary degradation product the Diketopiperazine (DKP)? start->q1 q2 Is the primary degradation product the Diacid (DA)? start->q2 q3 Is there microbial growth in liquid formulations? start->q3 s1 Lower Formulation pH (Ideal: below 3 for DKP inhibition [1] [2]) q1->s1 Yes s2 Add Alkaline Ionic Excipient (e.g., NaHCO3, to form stable salt in-situ [2]) q2->s2 Yes s3 Optimize Preservative System (e.g., 0.2% Sodium Benzoate at pH 3.5 [1]) q3->s3 Yes

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to degradation in formulations? A1: this compound has two main degradation pathways that are highly pH-dependent. In acidic conditions (pH < 3), intramolecular cyclization forms the toxic Diketopiperazine (DKP). In neutral to basic conditions (pH > 5), hydrolytic cleavage of the ester group produces the Diacid (DA), which is also an active metabolite. This makes pH control paramount [2].

Q2: Can I use sodium bicarbonate with this compound, and what is the benefit? A2: Yes. The reaction of this compound with sodium bicarbonate forms a more stable sodium salt "in-situ" (during the granulation process). This conversion inhibits the hydrolytic deethylation that leads to the DA impurity and helps maintain a neutral microenvironmental pH, significantly enhancing tablet stability [2] [4]. Ensure the reaction is complete before final packaging.

Q3: Are there any excipients I should absolutely avoid with this compound? A3: Studies using thermoanalytical techniques have identified silica (SiO₂) as highly incompatible with this compound. Its use can lead to a significant decrease (over 20°C) in the thermal degradation onset temperature and a ~40% reduction in activation energy, indicating a severe loss of stability and should be avoided in solid dosage forms [4].

References

enalapril maleate biowaiver justification BCS

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

To generate the data for a biowaiver application, the following key experiments are critical.

1. Equilibrium Solubility Studies

  • Objective: To demonstrate high solubility of enalapril maleate over the pH range of the gastrointestinal tract.
  • Method: A shake-flask method is typically used [1].
  • Protocol: An excess of the drug is added to aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) and shaken in a water bath maintained at 37±0.5°C until equilibrium is reached. The samples are then filtered, and the concentration of enalapril in the supernatant is quantified using a validated stability-indicating method such as High-Performance Liquid Chromatography (HPLC) [1].

2. In Vitro Dissolution Testing

  • Objective: To compare the dissolution profile of the test product (e.g., generic) with the reference product.
  • Method: Use USP Apparatus I (basket) or II (paddle), with a rotation speed of 50-75 rpm.
  • Media: 900 mL of three dissolution media: pH 1.2, 4.5, and 6.8 buffers, maintained at 37±0.5°C [1].
  • Acceptance Criteria: To qualify for a biowaiver, both test and reference products must release ≥85% of the labeled drug content within 15 minutes in all three media [1] [2].

Comparative Efficacy and Safety of ACE Inhibitors

While the biowaiver focuses on formulation performance, the clinical context is also relevant. A network meta-analysis compared common ACE inhibitors used for heart failure, with findings summarized below. Note that enalapril was effective but associated with a higher incidence of certain side effects [3].

ACE Inhibitor Efficacy Highlights Safety Highlights
Enalapril Effective at increasing ejection fraction and stroke volume; significantly reduced systolic blood pressure vs. placebo [3]. Higher incidence of cough and gastrointestinal discomfort vs. placebo; greater deterioration in renal function [3].
Ramipril Associated with the lowest incidence of all-cause mortality [3]. Not specified in the study.
Lisinopril Least effective in lowering systolic and diastolic blood pressure; associated with a higher rate of all-cause mortality vs. placebo and ramipril [3]. Not specified in the study.
Trandolapril Ranked first in reducing both systolic and diastolic blood pressure [3]. Not specified in the study.
Captopril Not specified in the study. Associated with a higher incidence of cough compared to placebo [3].

Visualizing Enalapril's Pathway and BCS Logic

The following diagrams, created with DOT language, illustrate the metabolic pathway of enalapril and the decision logic for a biowaiver.

enalapril_pathway OralDose Oral this compound GI Gastrointestinal Tract OralDose->GI Rapidly Absorbed Liver Liver (Primary Site) GI->Liver Portal Circulation ActiveForm Enalaprilat (Active Metabolite) Liver->ActiveForm Hydrolysis by Carboxylesterases ACE Angiotensin-Converting Enzyme (ACE) ActiveForm->ACE Competitive Inhibition Effect Antihypertensive Effect ACE->Effect Reduced Angiotensin II Production

References

enalapril vs other ACE inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison of ACE Inhibitors

ACE Inhibitor Key Efficacy Findings Key Safety Findings

| Enalapril | • Significantly reduced systolic BP vs placebo [1] • Superior improvement in endothelial function (flow-mediated dilation) vs lisinopril [2] • High efficacy for increasing ejection fraction and stroke volume [1] | • Higher incidence of cough vs placebo [1] • Higher incidence of GI discomfort and renal function deterioration [1] | | Lisinopril | • Less effective at lowering systolic/diastolic BP [1] • Did not improve endothelial function [2] • Longer duration of action than enalapril [3] | • Associated with higher rate of all-cause mortality vs placebo and ramipril [1] | | Ramipril | • Associated with lowest incidence of all-cause mortality [1] • As effective as enalapril in reducing BP [4] | - | | Trandolapril | • Ranked first in reducing systolic and diastolic BP [1] | - | | Fosinopril | • More effective than enalapril in relieving heart failure symptoms and delaying clinical deterioration [5] • Slightly greater BP reduction and fewer withdrawals due to AEs [6] | • Unique pharmacokinetics; better tolerated than enalapril in heart failure [5] |

Detailed Experimental Data and Methodologies

The comparative data is derived from rigorous study designs. The following table outlines the key experiments that provide the evidence base for the comparisons above.

Study Focus Study Design & Participants Core Methodology & Outcomes Measured

| Network Meta-Analysis [1] | • 29 Randomized Controlled Trials (RCTs) • 2,099 patients with chronic heart failure (NYHA class II/III) | Method: Bayesian network meta-analysis of RCTs comparing captopril, enalapril, lisinopril, ramipril, and trandolapril. Outcomes: All-cause mortality, ejection fraction, stroke volume, blood pressure, cough. | | Enalapril vs. Lisinopril (Hypertension) [2] | • Prospective study • 59 patients with newly diagnosed hypertension | Method: Patients received enalapril or lisinopril. Arterial endothelial function assessed via flow-mediated dilation (FMD) of the brachial artery using ultrasonography. Outcomes: 24-hour ambulatory BP, FMD, arterial stiffness. | | Enalapril vs. Ramipril (Hypertension) [4] | • Randomized, double-blind trial • 159 patients with mild-to-moderate essential hypertension | Method: Patients randomized to various once-daily doses of ramipril or enalapril for 3-4 weeks. Outcomes: Sitting systolic and diastolic BP, plasma ACE activity. | | Enalapril vs. Fosinopril (Heart Failure) [5] | • Double-blind study • 254 patients with mild-to-moderate chronic heart failure (NYHA class II/III, LVEF <40%) | Method: Patients received fosinopril or enalapril once daily for one year, added to diuretic therapy. Outcomes: NYHA functional class, symptoms (fatigue, dyspnea, edema), events related to worsening heart failure. |

Pharmacokinetic & Mechanistic Insights

The observed differences in clinical effects can be partly explained by variations in the drugs' pharmacological properties.

  • Lipophilicity and Tissue Penetration: Enalapril is a lipophilic prodrug, while lisinopril is hydrophilic [2]. This allows enalapril to better penetrate vascular tissue, which is thought to be the primary site of ACE action, potentially explaining its superior effect on improving endothelial function compared to lisinopril [2].
  • Prodrug Status and Metabolism: Enalapril is a prodrug that must be metabolized by the liver into its active form, enalaprilat [7]. Lisinopril, in contrast, is already active and does not require metabolism [8]. This is a key consideration for patients with hepatic impairment.
  • Routes of Elimination: Most ACE inhibitors, including enalapril and lisinopril, are primarily eliminated by the kidneys. Fosinopril is unique as it is eliminated through both renal and hepatic pathways, which may offer a safety advantage and make it easier to use in patients with renal impairment [8] [5].

The following diagram illustrates the core mechanism of action of ACE inhibitors and the key pharmacokinetic differences that influence their clinical profile:

ace_mechanism Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Cough Cough (Adverse Effect) Bradykinin->Cough Potential Link ACE_Inhibitor ACE Inhibitor (e.g., Enalapril, Lisinopril) ACE_Inhibitor->Angiotensin_I Blocks Conversion ACE_Inhibitor->Bradykinin Increased Levels Lipophilicity Lipophilicity: ↑ Tissue Penetration (Enalapril) ACE_Inhibitor->Lipophilicity Prodrug Prodrug Status: Requires Activation (Enalapril) ACE_Inhibitor->Prodrug Elimination Elimination Route: Renal (Most) Dual Renal/Hepatic (Fosinopril) ACE_Inhibitor->Elimination

Key Implications for Clinical Practice & Research

The evidence suggests that ACE inhibitors should not be considered a uniform class and that specific drug choices matter.

  • For Heart Failure: Ramipril may be preferred for its association with the lowest all-cause mortality, while enalapril is a strong option for improving cardiac function metrics [1]. Fosinopril may be better tolerated and more effective at preventing clinical deterioration in some patients [5].
  • For Hypertension and Vascular Health: If the goal is beyond blood pressure reduction to include vascular remodeling and improved endothelial function, enalapril may offer advantages over lisinopril [2].
  • Managing Side Effects: The class-wide issue of cough is prominent with enalapril and captopril [1]. If a patient develops a cough, switching to an ARB is a standard option [9].
  • Patient-Specific Dosing: Consider pharmacokinetics. Fosinopril is easier to use in renal impairment, while lisinopril may be preferred in hepatic impairment as it is not a prodrug [8].

References

enalapril maleate pharmacokinetic comparison other antihypertensives

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril Pharmacokinetic Profile & Comparison

The table below summarizes the core pharmacokinetic parameters of enalapril and contrasts them with other major antihypertensive drug classes [1] [2] [3].

Parameter Enalapril (Prodrug) Enalaprilat (Active Metabolite) Comparative Profile of Other Antihypertensives

| Absorption & Bioavailability | Well absorbed (approx. 60%); food has minimal impact [1] [4]. | Formed via hydrolysis in liver; oral bioavailability of enalaprilat is low [4]. | ACEi (Lisinopril): Not a prodrug; absorbed more variably (25-50%) [2]. ARBs (e.g., Losartan): Also prodrugs; well absorbed [5]. | | Time to Peak (Tmax) | Approximately 1 hour [1] [3]. | 3 to 4 hours after oral enalapril dose [1]. | ACEi (Lisinopril): 7 hrs [2]. ARBs: Varies (1-3 hrs). Beta-blockers (Atenolol): 2-4 hrs [6]. | | Distribution | Vd: 1-2.4 L/kg. Poorly crosses blood-brain barrier [2]. | Extensive tissue binding to ACE, particularly in vascular endothelium [7]. | Hydrochlorothiazide (Diuretic): Vd ~3.6 L/kg [6]. | | Metabolism | Hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. | Not further metabolized. | ARBs (Losartan): Metabolized by CYP450 enzymes (CYP2C9). | | Elimination Half-life (t1/2) | Relatively short (1-2 hours) [3] [7]. | Biphasic: Initial renal phase 2-6 hrs; prolonged terminal phase ~36 hrs (reflects dissociation from tissue ACE) [7]. | ACEi (Lisinopril): 12 hrs (direct active drug). ARBs: Varies (6-9 hrs). Beta-blockers (Atenolol): 6-7 hrs [6]. | | Route of Excretion | Primarily renal (approx. 94% of dose recovered in urine and feces as enalaprilat/enalapril) [1]. | Renal (glomerular filtration and tubular secretion) [2]. | Hydrochlorothiazide: Primarily renal, unchanged [6]. |

Detailed Experimental Data and Protocols

The pharmacokinetic data is derived from specific, validated experimental methods.

Key Experimental Findings
  • Bioequivalence and Assay Methods: A two-way crossover study in healthy volunteers compared two 10 mg enalapril brands using specific enzyme immunoassays for enalapril and enalaprilat. This method found Cmax values for enalapril around 310 ng/mL, which were higher than those from older ACE inhibition assays. The study confirmed the bioequivalence of the two brands and established a clearer correlation between falling enalaprilat concentrations and the return of blood pressure to pre-dose levels at 12-24 hours [3].
  • Combination Therapy Interactions: A randomized, double-blind, crossover trial investigated enalapril's interactions. It found that the combination of enalapril (10 mg twice daily) and hydrochlorothiazide (25 mg twice daily) produced a blood pressure-lowering effect that was fully additive. In contrast, the combination of enalapril (20 mg daily) and atenolol (50 mg daily) was less than fully additive, with 30-50% attenuation of the potential combined effect [6].
Experimental Methodology

The following diagram illustrates the workflow for a standard clinical pharmacokinetic study of enalapril, as described in the search results [3]:

Figure 2: Enalapril PK Study Workflow Subject Selection &    Randomization Subject Selection &    Randomization Single Oral Dose    (e.g., 10 mg) Single Oral Dose    (e.g., 10 mg) Subject Selection &    Randomization->Single Oral Dose    (e.g., 10 mg) Serial Blood    Sampling Serial Blood    Sampling Single Oral Dose    (e.g., 10 mg)->Serial Blood    Sampling Plasma Analysis via    Specific Enzyme Immunoassay Plasma Analysis via    Specific Enzyme Immunoassay Serial Blood    Sampling->Plasma Analysis via    Specific Enzyme Immunoassay PK Parameter    Calculation PK Parameter    Calculation Plasma Analysis via    Specific Enzyme Immunoassay->PK Parameter    Calculation BP Measurement for    PK-PD Correlation BP Measurement for    PK-PD Correlation Plasma Analysis via    Specific Enzyme Immunoassay->BP Measurement for    PK-PD Correlation Data Analysis Data Analysis PK Parameter    Calculation->Data Analysis BP Measurement for    PK-PD Correlation->Data Analysis Results: Cₘₐₓ, Tₘₐₓ,    AUC, t½ Results: Cₘₐₓ, Tₘₐₓ,    AUC, t½ Data Analysis->Results: Cₘₐₓ, Tₘₐₓ,    AUC, t½

Key methodological details include:

  • Study Design: A randomized, two-way crossover study with a washout period (e.g., one week) to eliminate carryover effects [3].
  • Bioanalytical Method: Using specific enzyme immunoassays for enalapril and enalaprilat, which are more direct and accurate than the older ACE inhibition assays. This allows for precise measurement of the prodrug and its metabolite without interference [3].
  • Pharmacokinetic Analysis: Non-compartmental analysis to determine standard parameters like AUC, Cmax, Tmax, and t1/2 [3] [7].
  • Pharmacodynamic Correlation: Simultaneous measurement of blood pressure to establish a relationship between plasma concentration (PK) and antihypertensive effect (PD) [3].

Mechanism of Action and Signaling Pathway

Enalapril's pharmacokinetics are intrinsically linked to its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram outlines this pathway and the drug's site of inhibition [1] [2] [4]:

Figure 1: RAAS Pathway & Enalapril MoA Stimuli (Low BP,    Sympathetic Activity) Stimuli (Low BP,    Sympathetic Activity) Kidney Releases Renin Kidney Releases Renin Stimuli (Low BP,    Sympathetic Activity)->Kidney Releases Renin Liver Releases    Angiotensinogen Liver Releases    Angiotensinogen Angiotensin I Angiotensin I Liver Releases    Angiotensinogen->Angiotensin I Renin Cleaves Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Converts Angiotensin I->Angiotensin II  Inhibits Alternative Pathways Alternative Pathways Angiotensin I->Alternative Pathways Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Release Aldosterone Release Angiotensin II->Aldosterone Release Increased BP Increased BP Vasoconstriction->Increased BP Na⁺ & H₂O Retention Na⁺ & H₂O Retention Aldosterone Release->Na⁺ & H₂O Retention Na⁺ & H₂O Retention->Increased BP Enalapril (Oral Prodrug) Enalapril (Oral Prodrug) Enalaprilat (Active Form) Enalaprilat (Active Form) Enalapril (Oral Prodrug)->Enalaprilat (Active Form) Hepatic Hydrolysis Enalaprilat (Active Form)->Angiotensin I  Inhibits Other Angiotensin    Metabolites Other Angiotensin    Metabolites Alternative Pathways->Other Angiotensin    Metabolites

  • Prodrug Activation: Enalapril is a prodrug designed for good oral absorption. Its activation to enalaprilat in the liver is a crucial kinetic step that delays the onset of action [1] [4].
  • Tissue Binding and Long Effect: The long terminal half-life of enalaprilat ( ~36 hours) does not cause drug accumulation but is critical for its sustained pharmacodynamic effect. This is due to strong, saturable binding to ACE in tissues, particularly the vascular endothelium [7]. This explains why enalapril can be dosed once or twice daily despite the short initial half-life of enalaprilat.
  • Comparative Mechanisms: While ARBs (e.g., losartan) also target the RAAS pathway, they work by blocking the angiotensin II receptor (AT1) instead of inhibiting ACE. This key difference accounts for their similar efficacy but potentially different side effect profiles (e.g., ARBs are not associated with ACE inhibitor-induced dry cough) [5].

Key Conclusions for Drug Development

For researchers, the pharmacokinetic profile of enalapril offers several critical insights:

  • The prodrug strategy is effective for improving the oral bioavailability of active molecules with poor absorption.
  • Tissue binding and slow dissociation from the target enzyme (ACE) can be a more important determinant of dosing interval than plasma half-life.
  • The choice of analytical method (specific immunoassays vs. functional assays) can significantly impact the measured pharmacokinetic parameters.

References

Comparison of Clinical Outcomes for Enalapril Fixed-Dose Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Enalapril FDC & Comparator Study Design & Duration Key Efficacy Outcomes Key Safety Outcomes

| Lercanidipine 10 mg / Enalapril 10-20 mg [1] [2] | Observational; 2-3 months | • SBP Reduction: -18.1 mmHg [1]DBP Reduction: -10.1 mmHg [1]BP Control (<140/90 mmHg): 51.0% (from 10.2% baseline) [1] | • Adverse Events: 0.3% - 1.0% of patients [1] [2] • Most common event: Dry cough [1] | | Nitrendipine 20 mg / Enalapril 10 mg vs. Losartan 50 mg / HCTZ 12.5 mg [3] | RCT, Double-blind; 4 weeks | • BP Reduction: Similar 24-hour DBP reduction vs. comparator • SBP Control (<140 mmHg): 42.2% vs. 22.4% (significantly higher) [3] | • Adverse Events: 27.1% vs. 14.3% (non-significant difference) • Common events: Flushing, headache [3] | | Diltiazem ER 120/180 mg / Enalapril 5 mg vs. Monotherapies [4] | RCT, Double-blind; 12 weeks | • Trough SiDBP Reduction: -7.6 to -8.3 mmHg (significantly greater than monotherapies) [4] | • Adverse Events: Frequency similar to monotherapies [4] • Common events: Headache, edema, dizziness [4] | | Nifedipine 10 mg / Enalapril 10 mg (free combination) vs. Empirical Treatment [5] | RCT, Open-label; 6 months | • BP Control: 77% vs. 47% (significantly higher) • Therapeutic Adherence: 93% vs. 59% (significantly higher) [5] | High tolerability reported among patients [5] |

Detailed Experimental Protocols

To help you evaluate the quality and applicability of this data, here are the methodologies used in the key studies cited above.

  • Lercanidipine/Enalapril Study (Observational) [1]: This was a prospective, observational registry conducted across multiple clinics in Portugal. It enrolled 315 patients with uncontrolled hypertension. Patients received the FDC (Lercanidipine 10 mg / Enalapril 20 mg) for approximately 3 months. Blood pressure was measured at baseline and follow-up after a 10-minute rest in a supine position using a clinically validated oscillometric device; the mean of three measurements was used for analysis. The primary outcome was the change from baseline in systolic and diastolic BP.
  • Enalapril/Nitrendipine vs. Losartan/HCTZ Study (RCT) [3]: This was a multicenter, double-blind, randomized, parallel-group study. After a 2-3 week single-blind placebo run-in period, 97 hypertensive patients were randomized to receive either Enalapril 10 mg/Nitrendipine 20 mg or Losartan 50 mg/Hydrochlorothiazide 12.5 mg for 4 weeks. The primary efficacy outcome was the reduction in 24-hour diastolic blood pressure, assessed by 24-hour Ambulatory Blood Pressure Monitoring (ABPM), which is considered a more reliable method than office measurements.
  • Enalapril/Nifedipine vs. Empirical Treatment (RCT) [5]: This was a randomized, open-label, blinded-endpoint study conducted in a primary care center. 328 patients with uncontrolled blood pressure were randomized to either a free combination of Enalapril (10 mg every 12 hours) and Nifedipine (10 mg every 12 hours) or to continue their physician's empirical treatment. The study lasted 6 months with 5 control visits. Outcomes included BP control, therapeutic adherence (measured using a standardized method), and adverse effects.

Mechanism of Action: Synergistic Pathways

The therapeutic success of Enalapril and Calcium Channel Blocker (CCB) combinations stems from their complementary mechanisms of action, which target different pathways in blood pressure regulation. The following diagram illustrates this synergy.

G cluster_ACEI ACE Inhibitor (Enalapril) cluster_CCB Calcium Channel Blocker (CCB) Start Hypertension ACEI Inhibits Angiotensin- Converting Enzyme (ACE) CCB Blocks L-type Calcium Channels A1 Reduces Angiotensin II ACEI->A1 A2 Decreases Vasoconstriction and Aldosterone Secretion A1->A2 A3 Reduces Peripheral Vascular Resistance A2->A3 A5 Reduces Sodium and Water Retention A2->A5 A4 Vasodilation A3->A4 Synergy Synergistic Effect: Enhanced BP Reduction Mitigated CCB Side Effects (e.g., ankle edema) A4->Synergy A5->A4 C1 Reduces Calcium Influx in VSMCs CCB->C1 C2 Promotes VSMC Relaxation C1->C2 C3 Vasodilation C2->C3 C4 Reduces Peripheral Vascular Resistance C3->C4 C4->Synergy

This synergistic pathway explains not only the enhanced efficacy but also the improved tolerability profile of these FDCs. A common side effect of dihydropyridine CCBs like nifedipine is peripheral edema, which is caused by preferential dilation of precapillary arterioles. Enalapril counteracts this by also dilating postcapillary venules, thereby normalizing capillary pressure and reducing the incidence and severity of edema [5] [6].

Interpretation and Considerations for Researchers

When interpreting this data for drug development, please consider the following:

  • Study Designs Vary: The evidence includes robust Randomized Controlled Trials (RCTs) [4] [5] [3] and real-world observational studies [1] [2]. RCTs provide high-quality evidence of efficacy under controlled conditions, while observational studies offer insights into effectiveness and safety in routine clinical practice.
  • Check the Date: Some foundational studies, particularly for the diltiazem combination, were published in the 1990s [4]. While their mechanistic insights remain valid, the specific clinical protocols may not reflect current standards.
  • Clinical Context is Key: The choice of comparator (e.g., another FDC, monotherapy, or empirical treatment) directly influences the perceived value of the Enalapril FDC. The significant improvement in therapeutic adherence with FDCs is a critical outcome from a clinical perspective [5].

References

Summary of IVIVC Studies for Novel Enalapril Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data and methodologies from recent research on Enalapril Maleate formulations, highlighting the correlation between in vitro tests and in vivo outcomes.

Formulation Type Key In Vitro Data In Vivo Model & Key Results IVIVC Outcome Reference

| Nanoproniosomal Gel (EMNP7) | 24h Cumulative Permeation: 89.72% Release Kinetics: Zero-order, Non-Fickian diffusion | Model: Hypertensive Albino Wistar Rats Relative Bioavailability: ~189x higher than oral tablets Efficacy: Restored blood pressure to normal range | Successful correlation confirmed; in vitro data predicted in vivo conditions | [1] | | Mucoadhesive Microspheres (Optimized Batch) | 12h Drug Release: 89.26% Encapsulation Efficiency: Up to 85.22% | Model: Animal model (unspecified) Pharmacokinetics: Cmax: 75.39 µg/ml, Tmax: 8h, t½: 10h Efficacy: Effectively reduced blood pressure | Formulation provided controlled release, supporting IVIVC principles | [2] |


Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a more detailed look at the critical methodological steps involved.

Study on Nanoproniosomal Gels [1]
  • Formulation Preparation: Nanoproniosomal gels were synthesized using the coacervation phase separation method. Key components included the drug (this compound), lecithin, cholesterol, and various non-ionic surfactants.
  • In Vitro Characterization:
    • Permeation Study: Conducted using albino rat skin over 24 hours to determine the cumulative amount of drug that permeated.
    • Release Kinetics: The release data was fitted to various mathematical models to understand the drug release mechanism.
  • In Vivo Evaluation:
    • Animal Model: Hypertensive Albino Wistar Rats.
    • Pharmacokinetic Analysis: The formulation (EMNP7) was administered, and blood samples were analyzed to determine key parameters like AUC (Area Under the Curve), which is crucial for calculating relative bioavailability compared to a standard oral tablet.
    • Antihypertensive Activity: Blood pressure was monitored to confirm the pharmacological efficacy of the formulation.
Study on Mucoadhesive Microspheres [2]
  • Formulation Preparation: Microspheres were developed using an ionic gelation method and systematically optimized via a Central Composite Design (CCD). The formulation used varied combinations of mucoadhesive polymers.
  • In Vitro Characterization:
    • Particle Size & Encapsulation: Analyzed for particle size (389.2 - 850 µm) and drug entrapment efficiency.
    • Drug Release Study: Conducted in a dissolution apparatus, with samples analyzed to determine the percentage of drug released over 12 hours.
    • Ex Vivo Mucoadhesion: The strength of mucoadhesion was tested on mucosal tissue to ensure the formulation would adhere and release the drug at the target site.
  • In Vivo Evaluation:
    • Pharmacokinetic Study: The optimized formulation was administered to an animal model, and blood samples were taken at different time points to measure drug concentration. This data was used to plot a concentration-time curve and calculate Cmax, Tmax, and elimination half-life (t½).

Mechanism of Action and Experimental Workflow

To fully contextualize IVIVC, it is essential to understand the drug's mechanism of action and how in vitro experiments relate to in vivo outcomes. The following diagram illustrates the pharmacological pathway of Enalapril and the logical flow of an IVIVC study.

IVIVC_Workflow A Administered as Prodrug (this compound) B Hepatic Metabolism (Converted to Enalaprilat) A->B C ACE Inhibition (Blocks Angiotensin I to II conversion) B->C D Physiological Effects C->D E1 Vasodilation D->E1 E2 Decreased Aldosterone D->E2 E3 Reduced Peripheral Resistance D->E3 F Therapeutic Outcome (Lowered Blood Pressure) E1->F E2->F E3->F Sub_InVitro In Vitro Experiments G Formulation Characterization (Drug Release, Permeation) Sub_InVitro->G H Predicts G->H I In Vivo Performance (Bioavailability, Efficacy) H->I

The diagram above illustrates two parallel flows:

  • The Drug's Mechanism (Left): Enalapril is a prodrug that is metabolized in the liver to its active form, Enalaprilat [3] [4]. Enalaprilat works by inhibiting the Angiotensin-Converting Enzyme (ACE), which blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II [3] [4]. This leads to vasodilation, reduced aldosterone secretion, and a drop in total peripheral resistance, ultimately lowering blood pressure [3] [5].
  • The IVIVC Workflow (Right): The goal of IVIVC studies is to demonstrate that in vitro experiments (e.g., measuring drug release rate from a formulation) can reliably predict the formulation's in vivo performance (e.g., its bioavailability and blood pressure-lowering effect in an animal model) [1] [2].

Interpretation and Research Implications

The presented data indicates significant progress in developing advanced delivery systems for this compound.

  • Enhanced Bioavailability: The nanoproniosomal gel showed a dramatic (~189-fold) increase in bioavailability compared to a standard tablet, which its in vitro permeation profile successfully predicted [1]. This is a robust demonstration of IVIVC.
  • Sustained Release Profiles: Both studies achieved sustained drug release over extended periods (12-24 hours), which was correlated with positive in vivo pharmacokinetic and pharmacodynamic outcomes [1] [2]. This supports the use of these formulations for once-daily dosing, improving patient compliance.

References

Pharmacokinetic Parameters of Enalapril, Lisinopril, and Ramipril

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Enalapril [1] [2] [3] Lisinopril [4] Ramipril [5] [6] [7]
Prodrug Yes (converted to Enalaprilat) No Yes (converted to Ramiprilat)
Absorption (Oral Bioavailability) Good absorption; ~60-70% [2] Low; ~10-30% ~50-60%
Time to Peak Concentration (Tmax) ~1 hour [1] 6-8 hours ~1 hour
Active Metabolite Enalaprilat Not applicable Ramiprilat

| Protein Binding | Information missing | Does not bind to proteins [4] | Ramipril: ~73% Ramiprilat: ~56% | | Metabolism | Hepatic (via carboxylesterase 1) [1] | Not metabolized by the liver [4] | Hepatic (de-esterification, glucuronidation) | | Route of Elimination | Urine (~60%) [1] | Urine (unchanged) [4] | Urine (~60%), Feces (~40%) | | Elimination Half-Life (Active Form) | ~11 hours (Enalaprilat) [3] | ~12 hours | Multiphase: Initial 2-4h, Intermediate 9-18h, Terminal >50h [6] | | Key Distinguishing Feature | Requires hepatic activation; pediatric data available [3] | Long half-life without metabolism; hydrophilic [4] | Complex, multiphase elimination; high tissue affinity |

Pharmacokinetic and Experimental Insights

The table provides a core parameter overview; however, several experimental findings and kinetic properties are critical for a deeper understanding.

  • ACE Binding Kinetics: Enalapril, lisinopril, and ramipril are competitive inhibitors of Angiotensin-Converting Enzyme (ACE). A critical experimental finding is that ACE possesses two independent binding sites (often termed the C- and N-domain) with sub-nanomolar affinity for these inhibitors [8]. The binding is characterized as "slow and tight," with dissociation rates on the order of hours. This non-equilibrium, high-affinity binding is a major factor contributing to their long duration of action, despite variable plasma half-lives [8].
  • Tissue Distribution & PBPK Modeling: A physiologically based pharmacokinetic (PBPK) model for ACE inhibitors highlights that less than 2% of total body ACE is located in the plasma [8]. The majority is found in tissues, with the liver, kidneys, and lungs showing particularly high concentrations of drugs like ramipril [5]. This extensive tissue distribution is pharmacodynamically significant. Standard plasma ACE inhibition assays can therefore underestimate the true in vivo inhibition at the tissue level due to assay dilution effects [8].
  • Key Experimental Protocol (PBPK Modeling): A referenced study developed a human PBPK model for the ACE inhibitor ramipril [8].
    • Objective: To quantitatively describe the complex, non-linear pharmacokinetics and pharmacodynamics of ACE inhibitors, accounting for factors like two-site ACE binding and tissue distribution.
    • Methodology: The model incorporated: 1) two independent ACE binding sites with unique dissociation constants (Kd) and unbinding rates; 2) liver and kidney uptake of the prodrug (ramipril), intracellular conversion to the active metabolite (ramiprilat), and extrusion; 3) intestinal absorption of the prodrug.
    • Data Fitting: The model was fitted to experimental data on plasma concentrations of ramipril and ramiprilat, and renal clearance following both intravenous and oral administration.
    • Outcome: The model successfully predicted prolonged inhibition of ACE binding sites (e.g., 80% of one site inhibited 24 hours post-dose) and highlighted the disparity between in vivo inhibition and standard in vitro assay results [8].

Mechanism of Action and Clinical Correlations

The shared mechanism of action and its clinical implications can be visualized through the following pathway and considerations.

The diagram above illustrates the shared therapeutic and adverse effect pathways. Key clinical correlations informed by pharmacokinetics include:

  • Onset of Action: Enalapril and ramipril, being prodrugs, require conversion to their active forms. While enalapril is rapidly absorbed, its peak effect is delayed compared to lisinopril, which is active upon administration but has a slower absorption rate [1] [4] [6].
  • Dosing Regimen: Lisinopril's long half-life supports once-daily dosing [4]. The multiphase elimination of ramiprilat, with a very long terminal half-life, also supports once-daily dosing and contributes to a prolonged pharmacodynamic effect beyond what is predicted by its initial plasma half-life [6] [7].
  • Adverse Effects: The accumulation of bradykinin and substance P, due to ACE inhibition, is directly linked to common class side effects like dry cough and angioedema [1] [4] [6]. The incidence of cough has been found to vary between specific drugs, with one network meta-analysis noting a higher incidence with enalapril and captopril compared to placebo [9].
  • Special Populations: Pharmacokinetic studies in pediatric patients show that the exposure to enalaprilat is influenced by age-dependent maturation of metabolic enzymes and renal function, with very young infants showing significantly higher drug exposure [3]. Dosing in renal impairment requires adjustment for all three drugs, but specific guidelines vary [1] [4] [6].

References

Comparison of Enalapril Maleate Polymorphs: Form I vs. Form II

Author: Smolecule Technical Support Team. Date: February 2026

Characterization Feature Form I Form II Technical Insights & Significance

| Crystal System & Space Group | Information not available in search results | Space Group: P2₁2₁2₁ Z = 4 [1] | The space group indicates an orthorhombic crystal system. The value Z=4 means there are four formula units per unit cell [1]. | | Unit Cell Parameters | Information not available in search results | a = 33.9898(3) Å b = 11.2109(1) Å c = 6.64195(7) Å Volume = 2530.96(5) ų [1] | These parameters define the dimensions of the repeating unit cell of the crystal. High-resolution X-ray powder diffraction was used for this determination [1]. | | Thermodynamic Stability | Information not available in search results | More stable than Form I by ~3.5 kcal/mol [1] | Lattice energy calculations show Form II is slightly but significantly more stable, which can influence the solid-form selection for drug product development to avoid conversion [1]. | | Molecular Conformation | Information not available in search results | Similar to Form I; main peptide chain conformation largely unchanged [1] | The active part of the molecule that binds to its target is consistent in both polymorphs, suggesting similar biological activity [1]. | | Hydrogen-Bonding Pattern | Information not available in search results | Similar to Form I [1] | Hydrogen bonding is a key driver of crystal packing. Similar patterns often lead to similar spectral and thermal properties [1]. | | Vibrational Spectroscopy (FTIR, Raman) | Very similar to Form II [2] [1] | Very similar to Form I [2] [1] | The similarity is attributed to nearly identical crystal packing and molecular conformation. Not a discriminating method for these two forms [2] [1]. | | Low-Frequency Raman (< 100 cm⁻¹) | Shows differences from Form II [2] | Shows differences from Form I [2] | The lattice vibrations in this region are more sensitive to crystal packing differences, making it a more effective technique for distinguishing the forms [2]. | | ¹³C Solid-State NMR | Similar to Form II [1] | Similar to Form I [1] | The similar chemical environments of the carbon atoms in both forms lead to nearly identical spectra [1]. | | Solution Calorimetry | Studied, but specific data not available [2] | Studied, but specific data not available [2] | This technique measures the heat of solution, which can be related to the free energy and stability of the polymorphs [2]. |

Experimental Protocols for Key Characterization Methods

For researchers looking to replicate these studies, here is a detailed overview of the core methodologies referenced.

Structure Determination via X-ray Powder Diffraction

This was the primary method used to solve the crystal structure of Form II [1].

  • Principle: Uses diffraction patterns from powdered crystalline samples to determine the arrangement of atoms within the crystal lattice.
  • Key Experimental Details:
    • Technique: High-resolution X-ray powder diffraction.
    • Structure Solution Method: Direct space method with simulated annealing.
    • Molecular Modeling: To manage computational complexity, the enalapril maleate molecules were treated as rigid bodies using bond lengths and angles previously determined from the single-crystal structure of Form I. This reduced the number of degrees of freedom from 25 to 12.
    • Software & Calculations: Lattice energy calculations were performed to compare the relative stability of the two polymorphs [1].
Vibrational Spectroscopy for Polymorph Detection

While standard IR and Raman are similar, low-frequency Raman can distinguish the forms [2].

  • Principle: Measures the interaction of infrared radiation (IR) or laser light (Raman) with molecular vibrations and crystal lattice vibrations (phonons).
  • Key Experimental Details:
    • Technique: Raman spectroscopy, with a focus on the low-frequency region (25 to 100 cm⁻¹).
    • Quantitative Analysis: The study created models with known mixtures of Forms I and II, ranging from 0% to 100% Form I.
    • Performance: The reported Limit of Detection (LOD) for quantifying Form I in mixtures was between 1.80% and 4.74%, demonstrating the sensitivity of this method for polymorphic impurity detection [2].

Workflow for Polymorph Characterization

The diagram below outlines a logical pathway for characterizing and comparing pharmaceutical polymorphs, integrating the techniques discussed.

PolymorphWorkflow Polymorph Characterization Workflow Start Polymorph Isolation (Crystallization from different solvents) Structural Structural Analysis Start->Structural Spectral Spectral & Thermal Analysis Start->Spectral Stability Stability & Energetics Start->Stability Compare Compare Properties Structural->Compare XRPD X-ray Powder Diffraction (Crystal structure, unit cell) Structural->XRPD Spectral->Compare Raman Raman Spectroscopy (Especially < 100 cm⁻¹) Spectral->Raman IR FTIR Spectroscopy Spectral->IR NMR Solid-State ¹³C NMR Spectral->NMR Stability->Compare Calorimetry Solution Calorimetry (Heat of solution) Stability->Calorimetry Lattice Lattice Energy Calculation Stability->Lattice

Research Gaps and Further Directions

The current search results provide a solid foundation for structural and thermal comparison but have some limitations for a complete guide:

  • Lack of Form I Data: The detailed crystal structure and unit cell parameters for the original Form I are not provided in these results, making a direct structural comparison incomplete.
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References

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Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

492.21078060 Da

Monoisotopic Mass

492.21078060 Da

Heavy Atom Count

35

Appearance

White to Off-White Solid

Melting Point

143-144.5
143 - 144.5 °C

UNII

9O25354EPJ

Related CAS

75847-73-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 180 of 182 companies with hazard statement code(s):;
H302 (21.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (51.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (26.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (40.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (16.67%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (20.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of heart failure.
Treatment of heart failure
Treatment of hypertension

Livertox Summary

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors; ACEIs

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Enalapril is included in the database.
Enalapril maleate tablets are indicated for the treatment of hypertension. Enalapril maleate tablets are effective alone or in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of enalapril maleate tablets and thiazides are approximately additive. /Included in US product label/
Enalapril maleate tablets are indicated for the treatment of symptomatic congestive heart failure, usually in combination with diuretics and digitalis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Enalapril (9 total), please visit the HSDB record page.

Pharmacology

Enalapril Maleate is the maleate salt form of enalapril, a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a signaling pathway that works in synergism with the sympathetic system to regulate blood pressure and fluid and electrolyte homeostasis. Activation of this system upon stimulation by different factors, such as low blood pressure and nerve impulses, leads to increased release of norepinephrine (NE) from sympathetic nerve terminals and effects on the vascular growth, vasoconstriction, and salt retention in the kidneys. Renin is released from Renin acts on the precursor prottein angiotensinogen, which is a plasma globulin synthesized from the liver, to produce cleaved peptide hormone angiotensin I. Angiotensin I then can be further cleaved by ACE to produce angiotensin II, a vasoconstrictive peptide hormone. Present in different isoforms, angiotensin converting enzyme (ACE) is peptidyl dipeptidase enzyme expressed in various tissues, including the vascular tissues, such as the heart, brain, and kidneys. ACE also plays a role in inactivation of bradykinin, a potent vasodepressor peptide. Angiotensin II mediates various actions on the body by working on its G-protein coupled receptors, AT1 and AT2. It causes direct vasoconstriction of precapillary arterioles and postcapillary venules, inhibits the reuptake of NE thereby increasing available levels, stimulates the release of catecholamines from the adrenal medulla, reduces urinary excretion of sodium ions and water by promoting proximal tubular reabsorption, stimulates synthesis and release of aldosterone from the adrenal cortex, and stimulates hypertrophy of both vascular smooth muscle cells and cardiac myocytes. Enalapril is a pharmacologically inactive prodrug that requires hepatic biotransformation to form [enalaprilat], its active metabolite that works on the RAAS to inhibit ACE. Biotransformation is critial for the therapeutic actions of the drug, as enalapril itself is only a weak inhibitor of ACE. ACE inhibition results in reduced production and plasma levels of angiotensin II, increased plasma renin activity due to the loss of feedback inhibition by angiotensin II, and decreased aldosterone secretion. However, plasma aldosterone levels usually return to normal during long-term administration of enalapril. Decreased levels of angiotensin II subsequently leads to the dilatation of peripheral vessles and reduced vascular resistance which in turn lower blood pressure. While inhibition of ACE leading to suppression of RAAS is thought to be the primary mechanism of action of enalapril, the drug was shown to still exert antihypertensive effects on individuals with low-renin hypertension. It is suggested that enalapril may mediate its pharmacological actions via other modes of action that are not fully understood. As ACE is structurally similar to kininase I, which is a carboxypeptidase that degrades bradykinin, whether increased levels of bradykinin play a role in the therapeutic effects of enalapril remains to be elucidated.
Enalapril maleate is a prodrug of enalaprilat and has little pharmacologic activity until hydrolyzed in vivo to enalaprilat. ... Enalapril prevents the conversion of angiotensin I to angiotensin II (a potent vasoconstrictor) through inhibition of angiotensin-converting enzyme (ACE). The drug competes with physiologic substrate (angiotensin I) for the active site of ACE; the affinity of enalaprilat for ACE is approximately 200,000 times greater than that of angiotensin I. In vitro on a molar basis, the affinity of enalaprilat for ACE is 300-1000 or 2-17 times that of enalapril or captopril, respectively. However, in vitro on a molar basis, the ACE-inhibitory effect of enalapril was shown to be similar to that of enalaprilat in rat plasma and kidneys, because these tissues extensively hydrolyze enalapril to form enalaprilat. The drug apparently does not inhibit brain ACE in animals.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

76420-75-2
76095-16-4

Absorption Distribution and Excretion

Following oral administration, the peak plasma concentrations (Cmax) of enalapril is achieved within 1 hour post dosing while the Cmax of enalaprilat occurs at three to four hours post dosing. The steady-state is achieved by the fourth daily dose and there is no accumulation with repeated dosing. However, accumulation of enalaprilat may occur in patients with creatinine clearance less than 30 mL/min. Food intake is reported to have a minimal effect on drug absorption. Following oral administration, about 60% of enalapril was absorbed. Bioavailability of enalapril averaged about 40% when intravenous enalaprilat was used as a reference standard.
Enalapril is mainly eliminated through renal excretion, where approximately 94% of the total dose is excreted via urine or feces as either enalaprilat or unchanged parent compound. About 61% and 33% of the total dose can be recovered in the urine and feces, respectively. In the urine, about 40% of the recovered dose is in the form of enalaprilat.
The volume of distribution of enalapril has not been established. Enalaprilat is shown to penetrate into most tissuesm, in particular the kidneys and vascular tissuem, although penetration of the blood-brain barrier has not been demonstrated after administration at therapeutic doses. In dog studies, enalapril and enalaprilat cross the blood-brain barrier poorly. Minimal penetration occurs into breast milk but significant fetal transfer occurs. The drug crosses the placental barrier in rats and hamsters.
Following oral administration in healthy male volunteers, the renal clearance was approximately 158 ± 47 mL/min. It is reported that enalapril and enalaprilat are undetectable in the plasma by 4 hours post-dosing.
Pharmacokinetic and pharmacodynamic of IV enalapril at 0.50 mg/kg, PO placebo and PO enalapril at three different doses (0.50, 1.00 and 2.00 mg/kg) were analyzed in 7 healthy horses. Serum concentrations of enalapril and enalaprilat were determined for pharmacokinetic analysis. Angiotensin-converting enzyme (ACE) activity, serum ureic nitrogen (SUN), creatinine and electrolytes were measured, and blood pressure was monitored for pharmacodynamic analysis. The elimination half-lives of enalapril and enalaprilat were 0.67 and 2.76 hr respectively after IV enalapril. Enalapril concentrations after PO administrations were below the limit of quantification (10 ng/mL) in all horses and enalaprilat concentrations were below the limit of quantification in 4 of the 7 horses. Maximum mean ACE inhibitions from baseline were 88.38, 3.24, 21.69, 26.11 and 30.19% for IV enalapril at 0.50 mg/kg, placebo and PO enalapril at 0.50, 1.00 and 2.00 mg/kg, respectively. Blood pressures, SUN, creatinine and electrolytes remained unchanged during the experiments.
Enalapril maleate, unlike enalaprilat, is well absorbed following oral administration. Although enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril, it is poorly absorbed from the GI tract because of its high polarity, with only about 3-12% of an orally administered dose being absorbed. Approximately 55-75% of an oral dose of enalapril maleate is rapidly absorbed from the GI tract in healthy individuals and hypertensive patients. Food does not appear to substantially affect the rate or extent of absorption of enalapril maleate. Following oral administration, enalapril maleate appears to undergo first pass metabolism principally in the liver, being hydrolyzed to enalaprilat.
The hypotensive effect of a single oral dose of enalapril maleate is usually apparent within 1 hr and maximal in 4-8 hr. The hypotensive effect of usual doses of the drug generally persists for 12-24 hr but may diminish toward the end of the dosing interval in some patients. Reduction in blood pressure may be gradual, and several weeks of therapy may be required before the full effect is achieved.
Following IV administration of enalaprilat, the hypotensive effect is usually apparent within 5-15 min with maximal effect occurring within 1-4 hr; the duration of hypotensive effect appears to be dose related, but with the recommended doses, the duration of action in most patients is approximately 6 hr. Plasma angiotensin converting enzyme inhibition and reduction in blood pressure appear to be correlated to a plasma enalaprilat concentration of 10 ng/mL, a concentration at which maximal blockade of plasma angiotensin converting enzyme is achieved. After withdrawal of enalapril or enalaprilat, blood pressure gradually returns to pretreatment levels; rebound hypertension following abrupt withdrawal of the drug has not been reported to date. /Enalaprilat/
For more Absorption, Distribution and Excretion (Complete) data for Enalapril (11 total), please visit the HSDB record page.

Metabolism Metabolites

About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases. In humans, metabolism beyond bioactivation to enalaprilat is not observed.
About 60% of an absorbed dose of enalapril is extensively hydrolyzed to enalaprilat, principally in the liver via esterases. About 20% appears to be hydrolyzed on first pass through the liver; this hydrolysis does not appear to occur in plasma in humans. Enalaprilat is a more potent angiotensin converting enzyme inhibitor than enalapril. There is no evidence of other metabolites of enalapril in humans, rats, or dogs. However, a despropyl metabolite of enalaprilat was identified in urine in rhesus monkeys, accounting for 13% of an oral dose of enalapril maleate. Hydrolysis of enalapril to enalaprilat may be delayed and/or impaired in patients with severe hepatic impairment, but the pharmacodynamic effects of the drug do not appear to be significantly altered.

Associated Chemicals

Enalapril maleate; 76095-16-4
Enalaprilat; 76420-72-9
Enalaprilat dihydrate; 84680-54-6

Wikipedia

Enalapril
Acepromazine

Drug Warnings

/BOXED WARNING/ When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
The most frequent adverse cardiovascular effect of enalapril or enalaprilat is hypotension (including postural hypotension and other orthostatic effects), which occurs in about 1-2% of patients with hypertension and in about 5-7% of those with heart failure, following an initial dose or during extended therapy. Syncope occurred in approximately 0.5 or 2% of patients with hypertension or heart failure, respectively. Hypotension or syncope has required discontinuance of therapy in about 0.1 or 2% of patients with hypertension or heart failure, respectively, receiving enalapril.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue enalapril maleate tablets as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimester of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus.
Angioedema may occur, especially following the first dose of enalapril, and, if associated with laryngeal edema, may be fatal. If laryngeal stridor or angioedema of the face, extremities, lips, tongue, or glottis occurs, enalapril should be discontinued and the patient carefully observed until swelling disappears. If swelling is confined to the face and lips, the condition generally responds without treatment; however, antihistamines may provide symptomatic relief. Swelling of the tongue, glottis, or larynx may cause airway obstruction, and appropriate therapy (eg, epinephrine, maintenance of patent airway) should be initiated immediately. Patients should be informed that swelling of the face, eyes, lips, or tongue or difficulty in breathing may be signs and symptoms of angioedema, and that they should discontinue enalapril and notify their physician immediately if any of these conditions occurs. The possibility that patients with a history of angioedema unrelated to angiotensin converting enzyme inhibitors may be at increased risk of developing angioedema while receiving the drugs should be considered. Enalapril is contraindicated in patients with a history of angioedema related to angiotensin converting enzyme inhibitor therapy. Enalapril also is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation.
For more Drug Warnings (Complete) data for Enalapril (28 total), please visit the HSDB record page.

Biological Half Life

The average terminal half life of enalaprilat is 35-38 hours. The effective half life following multiple doses is 11-14 hours. The prolonged terminal half-life is due to the binding of enalaprilat to ACE.
Following oral admin, the half-life of unchanged enalapril appears to be <2 hr in healthy individuals and in patients with normal hepatic and renal functions, but may be increased in patients with congestive heart failure. Following oral admin of a single 5 or 10 mg dose of enalapril maleate in patients with congestive heart failure, the half-life of enalapril was 3.4 or 5.8 hr, respectively.
Elimination of enalaprilat may also be prolonged in patients with congestive heart failure or impaired hepatic function compared with healthy individuals and patients with hypertension observations of serum concns of enalaprilat over long periods following oral or iv admin suggest that enalaprilat has an avg terminal half-life of about 35-38 hr (range: 30-87 hr). ...The effective half-life for accumulation of enalaprilat (determined from urinary recovery) has been reported to average about 11 hr in healthy individuals with normal renal function.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A.A. Patchett et al., European Patent Office patent 12401; E. E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.)

Analytic Laboratory Methods

Analyte: enalapril maleate; matrix: chemical purity; procedure: liquid chromatography with detection at 215 nm and comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: enalapril maleate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: enalapril maleate; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: enalopril maleate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)

Storage Conditions

Commercially available enalaprilat injection should be stored at a temperature less than 30 °C. /Enalaprilat/
The manufacturer recommends that enalapril maleate tablets be stored in tight containers at a temperature <30 °C and that transient exposure to temperatures warmer than 50 °C be avoided. The tablets should be protected from moisture. The tablets have an expiration date of 30 mos following the date of manufacture when stored at <30 °C. The manufacturer states that extemporaneous preparation of oral solutions of enalapril maleate should be avoided since the drug is not sufficiently stable in solution.
Keep container tightly closed in a dry and well-ventilated place. /Enalapril maleate/

Interactions

When enalapril is administered with diuretics or other hypotensive drugs, the hypotensive effect of enalapril is increased. The effect is usually used to therapeutic advantage, but careful adjustment of dosage is necessary when these drugs are used concomitantly. ... Enalapril and diuretics appear to have additive hypotensive effects; however, severe hypotension and reversible renal insufficiency may occasionally occur, especially in volume and/or sodium depleted patients. Hypotensive drugs that cause release of renin (e.g., diuretics) will increase the hypotensive effect of enalapril.
Potassium sparing diuretics (eg, amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes should be used with caution and serum potassium should be determined frequently in patients receiving enalapril, since hyperkalemia may occur.
Because ACE inhibitors may promote kinin-mediated prostaglandin synthesis and/or release, concomitant administration of drugs that inhibit prostaglandin synthesis (e.g., aspirin, ibuprofen) may reduce the blood pressure response to ACE inhibitors, including enalapril. Limited data indicate that concomitant administration of ACE inhibitors with nonsteroidal anti-inflammatory agents (NSAIAs) occasionally may result in acute reduction of renal function; however, the possibility cannot be ruled out that one drug alone may cause such an effect. ... Aspirin and other NSAIAs also can attenuate the hemodynamic actions of ACE inhibitors in patients with congestive heart failure. Because ACE inhibitors share and enhance the effects of the compensatory hemodynamic mechanisms of heart failure, with aspirin and other NSAIAs interacting with the compensatory mechanisms rather than with a given ACE inhibitor per se, these desirable mechanisms are particularly susceptible to the interaction and a subsequent potential loss of clinical benefits. As a result, the more severe the heart failure and the more prominent the compensatory mechanisms, the more appreciable the interaction between NSAIAs and ACE inhibitors. Even if optimal dosage of an ACE inhibitor is used in the treatment of congestive heart failure, the potential cardiovascular and survival benefit may not be seen if the patient is receiving an NSAIA concomitantly. In several multicenter studies, concomitant admin of a NSAIA (i.e., a single 350-mg dose of aspirin) in patients with congestive heart failure inhibited favorable hemodynamic effects associated with ACE inhibitors, attenuating the favorable effects of these drugs on survival and cardiovascular morbidity. /ACE inhibitors/
Lithium toxicity has occurred following concomitant administration of enalapril and lithium carbonate and was reversible following discontinuance of both drugs. In one patient, the toxicity was associated with elevated plasma lithium concentration and was manifested as ataxia, dysarthria, tremor, confusion, and altered electroencephalogram, bradycardia and T wave depression also occurred. Moderate renal insufficiency (serum creatinine of 2.2 mg/deciliter) or acute renal failure has also occurred in these patients. The exact mechanism of this interaction remains to be established, but it has been suggested that enalapril may decrease renal elimination of lithium, possibly by increasing sodium excretion secondary to decreased aldosterone secretion or by altering renal function secondary to angiotensin converting enzyme inhibition.
Concomitant use of enalapril and some vasodilating agents (eg, nitrates) or anesthetic agents may cause an exaggerated hypotensive response. Patients receiving enalapril concomitantly with nitrates or with anesthetic agents that produce hypotension should be observed for possible additive hypotensive effects. Fluid volume expansion can correct hypotension during surgery or anesthesia if it is thought to result from an enalapril-induced inhibition of the angiotensin II formation that occurs secondary to compensatory renin release.

Stability Shelf Life

Stable under recommended storage conditions. /Enalapril maleate/
Following dilution of enalaprilat injection in 5% dextrose, 0.9% sodium chloride, 5% dextrose and 0.9% sodium chloride, 5% dextrose in lactated Ringer's, or Isolyte(R) E, solutions of the drug are stable for 24 hrs at room temperature. /Enalaprilat/

Dates

Last modified: 09-13-2023
1. Liu, Y.H., et al., Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. J Cardiovasc Pharmacol, 2006. 47(1): p. 82-8.

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